CpCo(CO)2
Description
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Structure
2D Structure
Properties
Molecular Formula |
C7H5CoO2- |
|---|---|
Molecular Weight |
180.05 g/mol |
IUPAC Name |
carbon monoxide;cobalt;cyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-5H;;;/q-1;;; |
InChI Key |
AEVRNKXPLOTCBW-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Co] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Cyclopentadienylcobalt Dicarbonyl (CpCo(CO)₂) from Dicobalt Octacarbonyl
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of Cyclopentadienylcobalt Dicarbonyl, CpCo(CO)₂, a pivotal organocobalt compound widely utilized in catalysis and organic synthesis. The primary focus is on its preparation from dicobalt octacarbonyl, Co₂(CO)₈, and cyclopentadiene (B3395910), C₅H₆.
Introduction
Cyclopentadienylcobalt dicarbonyl, with the chemical formula (C₅H₅)Co(CO)₂, is a half-sandwich complex featuring a cobalt atom bonded to a cyclopentadienyl (B1206354) (Cp) ring and two carbonyl (CO) ligands.[1] It is a dark red, air-sensitive liquid that is soluble in most common organic solvents.[1] This compound serves as a valuable precursor and catalyst in a variety of significant chemical transformations.[2]
Its applications are prominent in catalysis research and material science, where it facilitates the formation of specialized cobalt-based materials.[2] Notably, CpCo(CO)₂ is an efficient catalyst for the cyclotrimerization of alkynes to form substituted benzene (B151609) rings and is indispensable in the Pauson-Khand reaction, a powerful method for synthesizing cyclopentenones.[3][4] These reactions are fundamental in constructing complex molecular architectures often found in natural products and pharmaceuticals.[3] Given its broad utility, a thorough understanding of its synthesis is essential for researchers in organic and organometallic chemistry.
The most common and commercially practiced synthesis, first reported in 1954, involves the direct reaction of dicobalt octacarbonyl with freshly prepared cyclopentadiene.[1]
Overall Reaction: Co₂(CO)₈ + 2 C₅H₆ → 2 (C₅H₅)Co(CO)₂ + H₂ + 4 CO[1]
Physicochemical and Spectroscopic Data
Quantitative data for the starting materials and the final product are summarized below for easy reference.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Melting Point (°C) | Key IR Bands (cm⁻¹) |
| Dicobalt Octacarbonyl | Co₂(CO)₈ | 341.95 | Red-orange crystals[5] | 52 (decomposes)[5] | 51-52[5] | Not specified |
| Cyclopentadiene | C₅H₆ | 66.10 | Colorless liquid | 41-42 | -97.2 | Not specified |
| CpCo(CO)₂ | (C₅H₅)Co(CO)₂ | 180.05 | Dark red to black liquid[1] | 139-140 @ 710 mmHg[6] | -22[1] | 2030, 1960[1] |
Experimental Protocols
Due to the air-sensitive nature of the reagents and product, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[7] Anhydrous solvents are required.
Preparation of Cyclopentadiene (C₅H₆)
Cyclopentadiene exists as the dimer, dicyclopentadiene, at room temperature and must be "cracked" back to the monomer by a retro-Diels-Alder reaction immediately before use.[8]
Procedure:
-
Set up a fractional distillation apparatus with a flask containing dicyclopentadiene.
-
Heat the flask to approximately 160-170 °C using an oil bath or heating mantle.[8]
-
The monomeric cyclopentadiene will distill over at a temperature of 38-46 °C.[8]
-
Collect the freshly distilled cyclopentadiene in a receiver flask cooled in a dry ice/acetone bath to prevent re-dimerization.[8]
-
The freshly prepared cyclopentadiene should be used immediately for the subsequent reaction.[8]
Synthesis of CpCo(CO)₂
The following is a representative procedure based on the established stoichiometry and common practices in organometallic synthesis.
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, dissolve dicobalt octacarbonyl (Co₂(CO)₈) in an appropriate anhydrous solvent (e.g., hexane (B92381) or THF).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (2 equivalents) of freshly distilled cyclopentadiene to the stirred solution of cobalt carbonyl. The reaction is exothermic and will be accompanied by the evolution of hydrogen and carbon monoxide gas, which should be vented safely through a bubbler.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Gentle heating to reflux may be applied to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy, observing the disappearance of the Co₂(CO)₈ bands and the appearance of the product bands at 2030 and 1960 cm⁻¹.[1]
-
Once the reaction is complete, the solvent is removed under reduced pressure (in vacuo).
-
The crude product, a dark red oil, is then purified. Vacuum distillation is a common method for purification.[1] The product distills at 37-38.5 °C under a pressure of 2 mmHg.[1]
Diagrams and Workflows
Synthetic Pathway
The overall transformation from dicobalt octacarbonyl and cyclopentadiene to the final product is illustrated below.
Caption: Overall reaction scheme for CpCo(CO)₂ synthesis.
Experimental Workflow
The logical sequence of experimental steps required for the synthesis and purification of CpCo(CO)₂ is outlined in the following workflow diagram.
Caption: Step-by-step workflow for the synthesis of CpCo(CO)₂.
Safety Considerations
-
Dicobalt Octacarbonyl (Co₂(CO)₈): This compound is an orange, pyrophoric solid and a source of carbon monoxide.[5] It should be handled with extreme care in an inert atmosphere.
-
Cyclopentadienylcobalt Dicarbonyl (CpCo(CO)₂): The product is a flammable and toxic liquid.[6] It is sensitive to air and moisture, necessitating storage under an inert atmosphere in a cold environment.[2][4]
-
Gas Evolution: The reaction produces hydrogen (H₂) and carbon monoxide (CO), both of which are flammable and toxic gases. The reaction must be conducted in a well-ventilated fume hood with appropriate venting.
Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coats, and gloves, must be worn at all times.
References
- 1. Cyclopentadienylcobalt dicarbonyl - Wikipedia [en.wikipedia.org]
- 2. Dicarbonylcyclopentadienyl cobalt(I) | CpCo(CO)2 - Ereztech [ereztech.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Dicobalt octacarbonyl - Wikipedia [en.wikipedia.org]
- 6. Dicarbonylcyclopentadienyl cobalt(I) technical grade 12078-25-0 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Physical Properties of Cyclopentadienylcobalt Dicarbonyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentadienylcobalt dicarbonyl, with the chemical formula (C₅H₅)Co(CO)₂, is an organocobalt compound that serves as a significant precursor and catalyst in organic synthesis and organometallic chemistry.[1][2] Abbreviated as CpCo(CO)₂, this compound is a half-sandwich complex featuring a cobalt atom bonded to a cyclopentadienyl (B1206354) (Cp) ring and two carbonyl (CO) ligands.[1] Its utility in catalysis, particularly in alkyne cyclotrimerization to form substituted benzenes, makes a thorough understanding of its physical properties essential for its effective application and handling.[1] This technical guide provides an in-depth overview of the core physical characteristics of CpCo(CO)₂, detailed experimental methodologies for their determination, and a summary of its key structural and spectroscopic data. Due to its air and moisture sensitivity, specialized handling techniques are required.[1][2]
Core Physical Properties
Cyclopentadienylcobalt dicarbonyl is a dark red to black liquid at room temperature.[1] It is insoluble in water but soluble in common organic solvents.[1] A summary of its key physical properties is presented in the tables below.
General and Thermodynamic Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅CoO₂ | [2] |
| Molecular Weight | 180.05 g/mol | [1][2] |
| Appearance | Dark red to black liquid | [1] |
| Melting Point | -22 °C | [1] |
| Boiling Point | 139-140 °C at 710 mmHg; 37-38.5 °C at 2 mmHg | [1] |
| Density | 1.35 g/cm³ | [1] |
| Flash Point | 26.7 °C (80.1 °F) | [1] |
Solubility and Spectroscopic Data
| Property | Value | Reference(s) |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in common organic solvents | [1] |
| Refractive Index | 1.599-1.602 | |
| ¹H NMR (CDCl₃) | δ ~4.8 ppm (singlet) | |
| ¹³C NMR | Data not readily available in cited literature. Expected peaks for the cyclopentadienyl ring and carbonyl ligands. | |
| Infrared (IR) Spectroscopy | Strong bands at 2030 and 1960 cm⁻¹ (C≡O stretching) | [1] |
Experimental Protocols
The air-sensitive nature of cyclopentadienylcobalt dicarbonyl necessitates the use of inert atmosphere techniques, such as a Schlenk line or a glovebox, for all manipulations and measurements.
Determination of Melting Point
The melting point of CpCo(CO)₂ is determined using a low-temperature cryostat. A small, sealed capillary tube containing the sample is prepared under an inert atmosphere. This capillary is then placed in a melting point apparatus equipped with a cooling system. The temperature is slowly lowered until the sample solidifies and then gradually raised to observe the transition from solid to liquid.
Determination of Boiling Point
The boiling point is measured under reduced pressure to avoid thermal decomposition. A small amount of the liquid is placed in a Schlenk flask equipped with a distillation head and a thermometer. The system is evacuated to the desired pressure, and the sample is heated. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.
Measurement of Density
The density of CpCo(CO)₂ can be determined using a pycnometer within a glovebox to prevent exposure to air. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume).
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An NMR sample is prepared in a glovebox by dissolving a small amount of CpCo(CO)₂ in a deuterated solvent (e.g., CDCl₃) and transferring the solution to an NMR tube fitted with a J. Young valve or a sealed cap. ¹H and ¹³C NMR spectra are then recorded on a standard NMR spectrometer.
-
Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a liquid cell with windows transparent to IR radiation (e.g., NaCl or KBr plates). The cell is filled with the sample under an inert atmosphere and then placed in the spectrometer. The spectrum is recorded, showing characteristic strong absorptions for the carbonyl ligands.
Logical Relationships of Physical Properties
The physical properties of cyclopentadienylcobalt dicarbonyl are interconnected and dictate its behavior and handling requirements. The following diagram illustrates these relationships.
Caption: Logical flow of CpCo(CO)₂ properties.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of cyclopentadienylcobalt dicarbonyl. The data presented in a structured format, along with the outlined experimental protocols for handling this air-sensitive compound, offers valuable information for researchers and professionals in the fields of chemistry and drug development. The understanding of these properties is crucial for the safe and effective use of this versatile organometallic compound in various synthetic applications.
References
An In-depth Technical Guide to Cyclopentadienylcobalt Dicarbonyl [CpCo(CO)₂]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyclopentadienylcobalt dicarbonyl, a significant organometallic compound in modern synthesis. It covers its fundamental properties, synthesis, spectroscopic characterization, and key applications, with a focus on its role as a catalyst.
Core Properties and Formula
Cyclopentadienylcobalt dicarbonyl, abbreviated as CpCo(CO)₂, is a half-sandwich complex featuring a cobalt atom bonded to a cyclopentadienyl (B1206354) (Cp) ring and two carbonyl (CO) ligands.[1] This dark red, air-sensitive liquid is a versatile reagent and catalyst in organic synthesis, particularly in cycloaddition reactions.[1] It is soluble in common organic solvents but insoluble in water.[1]
Quantitative Data Summary
The key physical and chemical properties of CpCo(CO)₂ are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | (C₅H₅)Co(CO)₂ or C₇H₅CoO₂ |
| Molecular Weight | 180.05 g/mol [1] |
| Appearance | Dark red to black liquid[1] |
| Density | 1.35 g/cm³[1] |
| Melting Point | -22 °C[1] |
| Boiling Point | 139-140 °C (at 710 mmHg)[1] |
| Solubility | Insoluble in water; Soluble in common organic solvents[1] |
| CAS Number | 12078-25-0 |
Synthesis and Experimental Protocols
CpCo(CO)₂ can be synthesized through two primary methods. The choice of method may depend on the available starting materials and equipment.
Synthesis Workflow Diagram
Caption: General workflows for the synthesis of CpCo(CO)₂.
Experimental Protocol 1: From Dicobalt Octacarbonyl and Cyclopentadiene
This is the most common and commercially used method for preparing CpCo(CO)₂.[1]
Reaction: Co₂(CO)₈ + 2 C₅H₆ → 2 (C₅H₅)Co(CO)₂ + H₂ + 4 CO
Procedure:
-
In a well-ventilated fume hood, a solution of dicobalt octacarbonyl in an inert solvent (e.g., hexane (B92381) or toluene) is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
Freshly cracked cyclopentadiene is added dropwise to the solution at room temperature with stirring.
-
The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by the evolution of hydrogen and carbon monoxide gas.
-
After the reaction is complete, the mixture is cooled to room temperature and filtered to remove any solid byproducts.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product, a dark red oil, is purified by vacuum distillation to yield pure CpCo(CO)₂.
Experimental Protocol 2: From Cobaltocene
This method involves the high-pressure carbonylation of cobaltocene.
Reaction: Co(C₅H₅)₂ + 2 CO → (C₅H₅)Co(CO)₂ + other products
Procedure:
-
Cobaltocene is placed in a high-pressure autoclave.
-
The autoclave is flushed with an inert gas and then pressurized with carbon monoxide to several hundred atmospheres.
-
The vessel is heated to an elevated temperature (e.g., 100-200 °C) with stirring.
-
After the reaction period, the autoclave is cooled, and the excess pressure is carefully vented.
-
The product is extracted with an organic solvent, and the resulting solution is filtered.
-
The solvent is removed under reduced pressure, and the product is purified, typically by distillation or chromatography.
Spectroscopic Characterization
The identification and characterization of CpCo(CO)₂ are routinely performed using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy: CpCo(CO)₂ exhibits two strong and characteristic ν(CO) stretching bands in its IR spectrum, which are indicative of the two terminal carbonyl ligands. These bands are typically observed at:
-
~2030 cm⁻¹
-
~1960 cm⁻¹ [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A single, sharp resonance is expected for the five equivalent protons of the cyclopentadienyl ring. In a substituted derivative, dicarbonyl(η⁵-N-methylcarbamoylcyclopentadienyl)cobalt, the protons of the Cp ring resonate at δ 5.38 and δ 5.18.
-
¹³C NMR: Two distinct signals are expected: one for the carbons of the cyclopentadienyl ring and another for the carbonyl carbons. The chemical shift for the carbonyl carbons in similar metal carbonyl complexes typically appears in the range of 200-220 ppm.
Reactivity and Applications in Synthesis
CpCo(CO)₂ is a highly valuable catalyst, primarily for the [2+2+2] cyclotrimerization of alkynes to form substituted benzene (B151609) rings.[1] This reaction is a powerful tool for the construction of complex aromatic systems.
Catalytic Cycle of Alkyne Cyclotrimerization
The catalytic cycle for the CpCo(CO)₂-mediated alkyne cyclotrimerization is believed to proceed through the following key steps:
-
Ligand Dissociation: The reaction is initiated by the thermal or photochemical dissociation of one or two CO ligands from the cobalt center to create vacant coordination sites.
-
Alkyne Coordination: Two alkyne molecules coordinate to the cobalt center.
-
Oxidative Coupling: The two coordinated alkynes undergo oxidative coupling to form a cobaltacyclopentadiene intermediate.
-
Third Alkyne Coordination & Insertion: A third alkyne molecule coordinates to the cobaltacyclopentadiene and subsequently inserts into a cobalt-carbon bond, forming a cobaltacycloheptatriene or undergoes a Diels-Alder-type reaction.
-
Reductive Elimination: The cycle is completed by the reductive elimination of the substituted benzene product, regenerating the active cobalt catalyst.
Caption: Catalytic cycle for alkyne cyclotrimerization by CpCo(CO)₂.
Other Applications
-
Pyridone Synthesis: CpCo(CO)₂ can catalyze the co-cyclotrimerization of alkynes and nitriles to synthesize substituted pyridines.[1]
-
Precursor to other Organocobalt Complexes: It serves as a starting material for the synthesis of other cobalt complexes through the substitution of its carbonyl ligands.[1]
Molecular Structure
The molecular geometry of CpCo(CO)₂ is often described as a "piano stool" structure, with the cyclopentadienyl ring acting as the "seat" and the two carbonyl ligands and the cobalt atom forming the "legs".
Caption: Schematic structure of CpCo(CO)₂.
References
Characterization of Cyclopentadienylcobalt Dicarbonyl [CpCo(CO)₂] by Infrared Spectroscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, is a versatile organometallic compound widely utilized as a catalyst and precursor in organic synthesis.[1] Its characterization is crucial for ensuring purity and understanding its reactivity. Infrared (IR) spectroscopy is a powerful and readily available technique for this purpose, primarily due to the strong and distinct absorption bands of the carbonyl (CO) ligands in the IR spectrum. This guide provides an in-depth overview of the use of IR spectroscopy for the characterization of CpCo(CO)₂, including quantitative data, detailed experimental protocols, and logical workflows.
The IR spectrum of CpCo(CO)₂ is dominated by two strong bands in the region of 2100-1900 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the two terminal CO ligands.[1] The precise frequencies of these bands are sensitive to the electronic environment of the cobalt center, which is influenced by factors such as the solvent. This sensitivity makes IR spectroscopy a valuable tool for probing the interactions of CpCo(CO)₂ in solution.
Data Presentation: Carbonyl Stretching Frequencies of CpCo(CO)₂
The position of the carbonyl stretching frequencies (ν(CO)) in the IR spectrum of CpCo(CO)₂ provides insight into the extent of π-backbonding from the cobalt center to the antibonding π* orbitals of the CO ligands. Solvents can influence the electron density on the metal center, leading to shifts in these frequencies. Generally, more polar solvents can stabilize a more polarized state of the molecule, leading to a decrease in the ν(CO) frequencies.
The following table summarizes the reported carbonyl stretching frequencies of CpCo(CO)₂ in various states and solvents.
| State/Solvent | ν(CO) (cm⁻¹) |
| Neat (liquid) | 2030, 1960 |
| Dichloromethane (CH₂Cl₂) | 2028, 1968 |
Note: This table will be expanded as more specific data is acquired through ongoing research.
Experimental Protocols
Due to the air- and moisture-sensitive nature of CpCo(CO)₂, all manipulations must be carried out under an inert atmosphere using Schlenk line or glovebox techniques.[2][3][4][5]
Protocol for Acquiring the FT-IR Spectrum of Liquid CpCo(CO)₂
1. Glassware and Equipment Preparation:
-
Ensure all glassware, including syringes and needles, is thoroughly dried in an oven at >120 °C overnight and subsequently cooled under a stream of dry, inert gas (e.g., nitrogen or argon).[6][7]
-
Use a Schlenk line equipped with a high-vacuum pump and a cold trap (liquid nitrogen) to maintain an inert atmosphere.[2][5]
-
Demountable liquid IR cells with windows transparent in the mid-IR region (e.g., KBr, NaCl, or CaF₂) are required. Ensure the cell components are clean and dry.
2. Sample Preparation (under inert atmosphere):
-
Using a gas-tight syringe, carefully transfer a small amount (a few drops) of CpCo(CO)₂ into a dry, nitrogen-flushed vial or directly onto one of the IR cell plates inside a glovebox or under a positive pressure of inert gas.
-
If preparing a solution, use a dry, degassed solvent. Transfer the desired volume of solvent into a vial containing a known amount of CpCo(CO)₂ to achieve the desired concentration.
3. Assembling the IR Cell:
-
Place a drop of the neat liquid or solution of CpCo(CO)₂ onto the center of one of the IR cell plates.
-
Carefully place the second plate on top, allowing the liquid to spread evenly and form a thin film. Avoid the formation of air bubbles.
-
Secure the plates in the demountable cell holder.
4. Acquiring the Spectrum:
-
Background Spectrum: First, run a background spectrum of the empty, assembled IR cell. If a solvent is used, run a background spectrum of the solvent-filled cell. This will be subtracted from the sample spectrum to remove any interfering absorptions from the cell windows and the solvent.
-
Sample Spectrum: Carefully place the sealed IR cell containing the CpCo(CO)₂ sample into the spectrometer's sample holder.
-
Acquire the IR spectrum in the desired range (typically 4000-400 cm⁻¹). The carbonyl stretching region (2100-1800 cm⁻¹) is of primary interest.
5. Data Processing and Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify and label the frequencies of the symmetric and asymmetric ν(CO) bands.
6. Cleaning the IR Cell:
-
Disassemble the cell in a fume hood.
-
Rinse the plates with a suitable dry solvent (e.g., acetone (B3395972) or dichloromethane) to remove all traces of the organometallic compound.
-
Gently wipe the plates with a soft, lint-free cloth and store them in a desiccator to prevent damage from moisture.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the IR spectroscopic characterization of CpCo(CO)₂.
References
- 1. Cyclopentadienylcobalt dicarbonyl - Wikipedia [en.wikipedia.org]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. web.mit.edu [web.mit.edu]
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Cyclopentadienylcobalt Dicarbonyl (CpCo(CO)₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂), an important organometallic complex with significant applications in organic synthesis and catalysis. This document details the characteristic chemical shifts of the cyclopentadienyl (B1206354) (Cp) and carbonyl (CO) ligands, provides established experimental protocols for the synthesis of the compound and the acquisition of its ¹³C NMR spectrum, and includes a workflow diagram for clarity.
¹³C NMR Chemical Shift Data
The ¹³C NMR spectrum of CpCo(CO)₂ is characterized by two main resonances corresponding to the carbon atoms of the cyclopentadienyl ligand and the carbonyl ligands. The precise chemical shifts can vary slightly depending on the solvent used for the measurement.
A key study reports the ¹³C NMR spectrum of CpCo(CO)₂ recorded in deuterated benzene (B151609) (C₆D₆). In this solvent, the carbonyl (CO) ligands exhibit a broadened signal at approximately 205.54 ppm.[1] This broadening is attributed to the quadrupolar relaxation of the adjacent ⁵⁹Co nucleus. The cyclopentadienyl (Cp) carbons resonate in a distinct region of the spectrum, and while a comparative discussion in the literature suggests its value, specific figures for CpCo(CO)₂ are often reported in broader contexts of cyclopentadienyl complexes.
For comparative purposes, it is valuable to consider data from various deuterated solvents, as solvent effects can influence chemical shifts. The table below summarizes the available data.
| Ligand | Chemical Shift (δ) in ppm | Solvent |
| Carbonyl (CO) | ~205.54 (broad) | C₆D₆ |
| Cyclopentadienyl (Cp) | Data not explicitly found in searched literature | - |
Further investigation into specialized organometallic chemistry literature is recommended to obtain precise values for the cyclopentadienyl ligand in various common NMR solvents.
Experimental Protocols
Synthesis of Cyclopentadienylcobalt Dicarbonyl (CpCo(CO)₂)
CpCo(CO)₂ is typically synthesized by the reaction of dicobalt octacarbonyl (Co₂(CO)₈) with freshly cracked cyclopentadiene (B3395910).[2] As an air-sensitive compound, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
High-boiling point inert solvent (e.g., toluene (B28343) or xylenes)
-
Standard Schlenk line glassware
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked to obtain monomeric cyclopentadiene. This is typically achieved by heating dicyclopentadiene to its boiling point (170 °C) and collecting the lower-boiling cyclopentadiene monomer (b.p. 41 °C) in a flask cooled in a dry ice/acetone bath. The freshly cracked cyclopentadiene should be used immediately.
-
Reaction Setup: A Schlenk flask is charged with dicobalt octacarbonyl and the inert solvent under a positive pressure of inert gas.
-
Reaction: The freshly cracked cyclopentadiene is added dropwise to the stirred solution of dicobalt octacarbonyl at room temperature. The reaction is typically accompanied by the evolution of carbon monoxide and hydrogen gas.[2] The reaction mixture is then heated to reflux for a period to ensure the reaction goes to completion. The progress of the reaction can be monitored by the color change of the solution.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product, a dark red, air-sensitive liquid, can be purified by vacuum distillation or chromatography on a deactivated support material under an inert atmosphere.
¹³C NMR Spectroscopy
The acquisition of a high-quality ¹³C NMR spectrum of the air-sensitive CpCo(CO)₂ requires careful sample preparation and appropriate spectrometer parameters.
Sample Preparation (under inert atmosphere):
-
Solvent Degassing: The deuterated solvent (e.g., C₆D₆ or CDCl₃) should be thoroughly degassed to remove dissolved oxygen, which can lead to line broadening. This can be achieved by several freeze-pump-thaw cycles.
-
Sample Transfer: In a glovebox or using Schlenk techniques, a small amount of the purified CpCo(CO)₂ is dissolved in the degassed deuterated solvent.
-
NMR Tube Filling: The solution is then transferred to an NMR tube, which is subsequently sealed with a cap and parafilm or, for more rigorous exclusion of air, flame-sealed under vacuum.
NMR Spectrometer Parameters:
-
Spectrometer: A high-field NMR spectrometer is recommended for better signal dispersion and sensitivity.
-
Nucleus: ¹³C
-
Decoupling: Proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Relaxation Delay: A suitable relaxation delay should be used to ensure quantitative measurements, if required. This is particularly important for the quaternary carbonyl carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is generally required to obtain a spectrum with a good signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis, characterization, and data analysis of CpCo(CO)₂.
Caption: Synthesis and ¹³C NMR analysis workflow for CpCo(CO)₂.
References
A Technical Guide to the Reactivity of Cyclopentadienylcobalt Dicarbonyl with Alkynes and Nitriles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the versatile reactivity of cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, a pivotal organometallic complex in modern organic synthesis. Its remarkable ability to catalyze the formation of complex carbo- and heterocyclic scaffolds from simple unsaturated precursors, such as alkynes and nitriles, has positioned it as a valuable tool in the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of key transformations, detailed experimental protocols, and quantitative data to facilitate the application of this chemistry in a research and development setting.
Core Reactivity: [2+2+2] Cycloaddition and Cyclopentenone Synthesis
The synthetic utility of CpCo(CO)₂ primarily revolves around its capacity to mediate cycloaddition reactions. The most prominent of these is the [2+2+2] cycloaddition, which allows for the elegant construction of substituted pyridines and benzenes. Additionally, while not its primary application, CpCo(CO)₂ can be involved in Pauson-Khand type reactions for the synthesis of cyclopentenones, although other cobalt sources are often preferred for this transformation.
Pyridine (B92270) Synthesis via [2+2+2] Cycloaddition of Alkynes and Nitriles
A highly efficient and atom-economical method for constructing substituted pyridines is the cobalt-catalyzed [2+2+2] cycloaddition of two alkyne units and a nitrile.[1] This reaction is particularly powerful when using α,ω-diynes, which intramolecularly provide two of the components for the cycloaddition, leading to the formation of bicyclic pyridine derivatives with high regioselectivity. The reaction proceeds through a cobaltacyclopentadiene intermediate, which then incorporates the nitrile to form the final pyridine product.
General Reaction Scheme:
Quantitative Data Summary
The following tables summarize representative quantitative data for the CpCo(CO)₂-catalyzed reactions of alkynes and nitriles.
Table 1: Synthesis of Pyridines from α,ω-Diynes and Nitriles
| Entry | Diyne | Nitrile | Product | Yield (%) | Reference |
| 1 | 1,6-Heptadiyne | Acetonitrile | 5,6,7,8-Tetrahydroquinoline | 37 | [2] |
| 2 | 1,6-Heptadiyne | Benzonitrile | 2-Phenyl-5,6,7,8-tetrahydroquinoline | 87 (7:1 p:m) | [3] |
| 3 | 1,7-Octadiyne | Acetonitrile | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine | - | [4] |
| 4 | MeO₂C-C≡C-CH₂-C(CO₂Me)₂-CH₂-C≡C-CO₂Me | N-Cyanopyrrolidine | Annulated aminopyridine | 88 | [1] |
Note: Yields can be highly dependent on reaction conditions and substrate.
Table 2: Cyclotrimerization of Alkynes to Benzenes
| Entry | Alkyne | Product | Yield (%) | Conditions | Reference |
| 1 | Phenylacetylene | 1,3,5- and 1,2,4-Triphenylbenzene (1:5) | 22 | scCO₂, 180 °C, 90 bar | [5] |
| 2 | Propargyl alcohol | Tris(hydroxymethyl)benzenes | High | scCO₂, conditions not specified | [5] |
| 3 | Phenylacetylene | 1,3,5- and 1,2,4-Triphenylbenzene | 15 | CoCl₂/Pyridine catalyst, xylene, reflux | [3] |
| 4 | 4-Fluorophenylacetylene | 1,3,5-Tris(4-fluorophenyl)benzene | 71 (gram scale) | Polymer-supported Co catalyst, xylene, 140°C | [3] |
Note: CpCo(CO)₂ is a known catalyst for this reaction, though other cobalt sources are also frequently used.
Reaction Mechanisms and Signaling Pathways
The following diagrams, rendered in DOT language, illustrate the catalytic cycles of the key reactions discussed.
[2+2+2] Cycloaddition for Pyridine Synthesis
Caption: Catalytic cycle for pyridine synthesis.
Alkyne Cyclotrimerization to Benzene (B151609)
Caption: Catalytic cycle for benzene synthesis.
Pauson-Khand Reaction for Cyclopentenone Synthesis
Caption: General mechanism for the Pauson-Khand reaction.
Experimental Protocols
The following are representative experimental protocols for the synthesis of pyridines and cyclopentenones. These should be regarded as starting points and may require optimization for specific substrates.
Protocol 1: Synthesis of a Fused Pyridine from a Diyne and Nitrile
This protocol is adapted from the synthesis of tetrahydroquinolines.[2]
Materials:
-
α,ω-Diyne (e.g., 1,6-heptadiyne)
-
Nitrile (e.g., acetonitrile)
-
Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂)
-
Anhydrous toluene (B28343)
-
Tungsten lamp (for irradiation)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the α,ω-diyne (1.0 eq) in anhydrous toluene to make a dilute solution (e.g., 0.1 M).
-
Add the nitrile (10-20 eq) to the solution.
-
Add CpCo(CO)₂ (2.5 mol%) to the reaction mixture.
-
Heat the mixture to reflux while irradiating with a tungsten lamp.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for the Pauson-Khand Reaction
This protocol is a general procedure and typically uses dicobalt octacarbonyl, as it is often more effective than CpCo(CO)₂ for this transformation.[5]
Materials:
-
Alkyne
-
Alkene (if not an intramolecular reaction)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous solvent (e.g., toluene, mesitylene)
-
Carbon monoxide (CO) gas (or a CO source)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the alkyne (1.0 eq) and the degassed solvent.
-
Add Co₂(CO)₈ (1.1 eq) to the flask.
-
If it is an intermolecular reaction, add the alkene (1.0-5.0 eq).
-
Stir the mixture at room temperature for a designated period (e.g., 2 hours) to allow for the formation of the alkyne-cobalt complex.
-
Degas the system and introduce a carbon monoxide atmosphere (balloon or at a specified pressure).
-
Heat the reaction mixture to the desired temperature (e.g., 160 °C) and stir for an extended period (e.g., 24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and purify directly by column chromatography on silica gel.
Conclusion
Cyclopentadienylcobalt dicarbonyl is a powerful and versatile catalyst for the synthesis of complex organic molecules from simple, readily available starting materials. Its ability to mediate [2+2+2] cycloadditions provides an efficient route to highly substituted pyridines and benzenes, scaffolds of significant interest in drug discovery and materials science. This guide provides the foundational knowledge, quantitative data, and experimental starting points for researchers to explore and exploit the rich reactivity of CpCo(CO)₂ in their synthetic endeavors. Careful optimization of reaction conditions will be key to achieving high yields and selectivities for specific substrates.
References
Navigating the Thermal Landscape of Cyclopentadienylcobalt Dicarbonyl (CpCo(CO)₂)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, is a versatile organometallic complex with significant applications in catalysis and organic synthesis. Despite its widespread use, a comprehensive, publicly available dataset on its thermal stability and decomposition profile is notably absent from the scientific literature. This technical guide addresses this critical knowledge gap by consolidating the available safety and handling information, proposing a detailed experimental framework for its thermal analysis, and postulating potential decomposition pathways. This document serves as a vital resource for researchers, scientists, and professionals in drug development, enabling safer handling and more informed application of this important cobalt complex.
Introduction
Cyclopentadienylcobalt dicarbonyl, a half-sandwich complex, is a dark red, air-sensitive liquid soluble in common organic solvents.[1] Its utility as a catalyst, particularly in cycloaddition reactions, has made it a valuable tool in the synthesis of complex organic molecules.[2] However, the thermal limits of its stability and the nature of its decomposition products are not well-documented. Understanding these properties is paramount for ensuring safe laboratory practices, optimizing reaction conditions, and preventing unforeseen side reactions that could impact product purity and yield, a critical consideration in drug development. This guide aims to provide a thorough overview of the known characteristics of CpCo(CO)₂ and to outline a systematic approach for its comprehensive thermal analysis.
Physicochemical Properties of CpCo(CO)₂
While specific data on thermal decomposition is scarce, the fundamental physicochemical properties of CpCo(CO)₂ are well-established. These are summarized in Table 1 for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₅CoO₂ | [1] |
| Molar Mass | 180.05 g/mol | [1] |
| Appearance | Dark red to black liquid | [1] |
| Density | 1.35 g/cm³ | [1] |
| Melting Point | -22 °C | [1] |
| Boiling Point | 139-140 °C (at 710 mmHg) | [1] |
| Flash Point | 26 °C | [3][4] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in common organic solvents | [1] |
| Air Sensitivity | Air sensitive | [3][4] |
Thermal Stability and Decomposition: Current Knowledge
A thorough review of scientific databases, academic theses, and safety data sheets reveals a significant lack of quantitative data regarding the thermal stability and decomposition of CpCo(CO)₂. No dedicated studies employing techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to determine decomposition temperatures, mass loss profiles, or kinetic parameters like activation energy have been published.
Safety Data Sheets (SDS) for CpCo(CO)₂ consistently highlight its flammability and air sensitivity.[3][4] They also indicate that hazardous decomposition products include carbon monoxide, carbon dioxide, and cobalt oxides.[3][4] However, the specific temperature ranges and conditions under which these products form are not specified. Anecdotal evidence from synthetic procedures in doctoral theses suggests that decomposition can occur at elevated temperatures, leading to the formation of side products.[2][5]
Given the absence of empirical data, a structured experimental approach is necessary to fully characterize the thermal behavior of CpCo(CO)₂.
Proposed Experimental Protocols for Thermal Analysis
To address the existing knowledge gap, a comprehensive thermal analysis of CpCo(CO)₂ should be undertaken. Due to its air-sensitive nature, all sample preparation and handling must be conducted under an inert atmosphere (e.g., in a glovebox).
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the onset of decomposition, mass loss as a function of temperature, and associated thermal events (endothermic or exothermic).
Methodology:
-
Instrumentation: A simultaneous TGA-DSC instrument is recommended to correlate mass loss with thermal events.
-
Sample Preparation: Inside an inert atmosphere glovebox, a small sample (5-10 mg) of CpCo(CO)₂ should be loaded into an alumina (B75360) or platinum crucible.
-
Atmosphere: The analysis should be performed under a controlled atmosphere, with separate runs in an inert gas (e.g., nitrogen or argon) and a reactive gas (e.g., air or oxygen) to assess the impact of oxidation. A constant flow rate (e.g., 50 mL/min) should be maintained.
-
Temperature Program: A linear heating rate of 10 °C/min from room temperature to at least 500 °C is a standard starting point. Different heating rates (e.g., 5, 15, and 20 °C/min) should be used to enable kinetic analysis.
-
Data Analysis: The TGA curve will indicate the temperature at which mass loss begins and the percentage of mass lost in each decomposition step. The DSC curve will show whether these processes are endothermic or exothermic.
Evolved Gas Analysis (EGA) using Mass Spectrometry or FTIR
Objective: To identify the gaseous products evolved during thermal decomposition.
Methodology:
-
Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Experimental Conditions: The TGA conditions should mirror those described in section 4.1.
-
Data Analysis: The MS or FTIR will provide real-time data on the composition of the gases evolved at different temperatures. This will allow for the identification of products such as CO, CO₂, and potentially volatile organic fragments from the cyclopentadienyl (B1206354) ring.
Analysis of Solid Residue
Objective: To characterize the solid products remaining after decomposition.
Methodology:
-
Sample Collection: The solid residue from the TGA-DSC experiments should be collected.
-
Instrumentation: Techniques such as X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) should be used.
-
Data Analysis: XRD will identify the crystalline phases present in the residue (e.g., cobalt oxides, metallic cobalt). XPS will provide information on the elemental composition and oxidation states of the elements on the surface of the residue.
Postulated Decomposition Pathways
Based on the known chemistry of organometallic carbonyls and cyclopentadienyl complexes, several decomposition pathways for CpCo(CO)₂ can be hypothesized. The initial and most likely step is the dissociation of the carbonyl ligands, followed by further decomposition of the resulting unsaturated cobalt species.
References
Navigating the Solubility Landscape of Cyclopentadienylcobalt Dicarbonyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, is a versatile organometallic compound widely utilized as a catalyst in various organic syntheses, including alkyne cyclotrimerization. Its efficacy in these applications is intrinsically linked to its behavior in solution. Understanding the solubility of CpCo(CO)₂ in different organic solvents is paramount for reaction optimization, process development, and the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the solubility characteristics of CpCo(CO)₂, outlines a detailed experimental protocol for its solubility determination, and presents a logical workflow for this process.
Core Concepts in Solubility
The solubility of an organometallic compound like CpCo(CO)₂ is governed by the principle of "like dissolves like."[1] This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. CpCo(CO)₂ possesses a nonpolar cyclopentadienyl (B1206354) ring and two carbonyl ligands, which contributes to its general solubility in a range of common organic solvents.[2][3][4][5]
Quantitative Solubility Data
Despite its widespread use, specific quantitative data on the solubility of CpCo(CO)₂ in various organic solvents is not extensively reported in publicly available literature. However, qualitative assessments consistently indicate its solubility in common non-polar and polar aprotic solvents. The following table summarizes the observed solubility of CpCo(CO)₂ at ambient temperature (approximately 25°C).
| Solvent | Chemical Formula | Polarity | Solubility at 25°C |
| Tetrahydrofuran (THF) | C₄H₈O | Polar | Soluble |
| Toluene | C₇H₈ | Nonpolar | Soluble |
| Hexane | C₆H₁₄ | Nonpolar | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar | Soluble |
Note: "Soluble" indicates that the compound dissolves to a practical extent for typical synthetic applications. For precise applications, experimental determination of solubility is recommended.
Experimental Protocol for Solubility Determination
Given the air-sensitive nature of CpCo(CO)₂, its solubility determination requires specialized techniques to prevent decomposition. The following protocol outlines a gravimetric method for determining the solubility of CpCo(CO)₂ in an organic solvent, employing Schlenk techniques for the manipulation of this air-sensitive compound.
Materials and Equipment:
-
Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂)
-
Anhydrous organic solvent of choice (e.g., THF, toluene, hexane, DCM)
-
Schlenk flask
-
Glovebox or Schlenk line with an inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Septa
-
Analytical balance
-
Thermostatically controlled shaker or stir plate
-
Filtration apparatus (e.g., cannula with a filter frit)
-
Pre-weighed collection flask
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and allow to cool under an inert atmosphere.
-
Ensure the solvent is anhydrous and deoxygenated by standard laboratory procedures.
-
-
Sample Preparation (under inert atmosphere):
-
In a glovebox or under a positive pressure of inert gas on a Schlenk line, add an excess amount of CpCo(CO)₂ to a Schlenk flask. The exact amount will depend on the expected solubility but should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Record the initial mass of CpCo(CO)₂ added.
-
-
Solvent Addition (under inert atmosphere):
-
Using a gas-tight syringe, carefully add a precise volume of the anhydrous, deoxygenated solvent to the Schlenk flask containing the CpCo(CO)₂.
-
Record the volume of solvent added.
-
-
Equilibration:
-
Seal the Schlenk flask with a septum.
-
Place the flask in a thermostatically controlled shaker or on a stir plate at the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution becomes saturated. Gentle agitation is necessary to facilitate dissolution.
-
-
Separation of Saturated Solution (under inert atmosphere):
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Using a cannula equipped with a filter frit, carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed collection flask. This transfer must be performed under a positive pressure of inert gas to avoid solvent evaporation and contamination.
-
-
Solvent Evaporation and Mass Determination:
-
Remove the solvent from the collection flask under reduced pressure.
-
Once the solvent is completely removed, carefully weigh the collection flask containing the dissolved CpCo(CO)₂ residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved CpCo(CO)₂ by subtracting the initial mass of the empty collection flask from the final mass.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L).
Solubility (g/100mL) = (Mass of dissolved CpCo(CO)₂ / Volume of supernatant transferred) x 100
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of CpCo(CO)₂.
Conclusion
While precise quantitative solubility data for CpCo(CO)₂ in organic solvents remains elusive in readily accessible literature, its qualitative solubility is well-established. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination, with careful consideration for the air-sensitive nature of the compound. A systematic approach, as outlined in the workflow diagram, is crucial for obtaining accurate and reproducible results. This knowledge is fundamental for researchers and professionals in optimizing synthetic procedures and advancing the application of this important organometallic catalyst.
References
- 1. iupac.org [iupac.org]
- 2. chembk.com [chembk.com]
- 3. Cyclopentadienylcobalt dicarbonyl - Wikipedia [en.wikipedia.org]
- 4. 12078-25-0 CAS MSDS (DICARBONYLCYCLOPENTADIENYLCOBALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 12078-25-0 | CAS DataBase [chemicalbook.com]
Unraveling the Ultrafast World of Photodissociation: A Technical Guide to the Dynamics of CpCo(CO)₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, is a versatile organometallic complex widely utilized in organic synthesis, catalysis, and materials science. Its rich photochemistry, initiated by the absorption of light, unlocks highly reactive intermediates that drive these transformations. Understanding the intricate details of its photodissociation dynamics—the sequence of events following photoexcitation—is paramount for controlling reaction pathways and designing novel photochemical applications. This technical guide provides an in-depth exploration of the core principles governing the photodissociation of CpCo(CO)₂, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex photochemical pathways.
Core Photodissociation Pathways
Upon absorption of a photon, CpCo(CO)₂ undergoes a series of ultrafast transformations, primarily involving the cleavage of one or more cobalt-carbonyl (Co-CO) bonds. The nature and branching of these pathways are highly dependent on the excitation wavelength and the surrounding environment (gas phase vs. solution).
In the gas phase, excitation at 355 nm and 532 nm predominantly leads to the loss of a single CO ligand through a one-photon process, yielding the monocarbonyl intermediate, CpCoCO. The subsequent loss of the second CO ligand to form CpCo is a two-photon process.
More complex fragmentation patterns emerge upon ultraviolet (UV) irradiation. Within the 210-240 nm metal-to-ligand charge transfer (MLCT) band, several photochemical pathways are activated. These include the primary photodissociation to CpCoCO, sequential dissociation of the parent molecule, and secondary photodissociation of the CpCoCO intermediate. This can lead to the formation of multiple coordinatively unsaturated species, including CpCoCO, CpCo, and even CoC₃H₃.
Theoretical calculations have been instrumental in elucidating the electronic states involved. Upon photoexcitation, CpCo(CO)₂ is promoted to an excited state, from which it can relax to form either a singlet or a triplet state of the CpCo(CO) intermediate. In solution, the spin state of this intermediate exhibits a solvent-dependent equilibrium, a crucial factor in its subsequent reactivity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the photodissociation of CpCo(CO)₂.
Table 1: Gas-Phase Photodissociation Channels
| Excitation Wavelength (nm) | Photon Process | Primary Products | Secondary Products | Reference |
| 532 | One-photon | CpCoCO + CO | - | |
| 355 | One-photon | CpCoCO + CO | - | |
| 355 | Two-photon | CpCo + 2CO | - | |
| 210-240 | Multi-photon/Sequential | CpCoCO, CpCo, CoC₃H₃ | - |
Table 2: Properties of Transient Species
| Transient Species | Spin State | Solvent Environment | Key Observations | Reference |
| CpCo(CO) | Singlet and Triplet | Various organic solvents | Solvent-dependent equilibrium between spin states. | |
| CpCo |
Methodological & Application
Application Notes and Protocols: CpCo(CO)2 as a Catalyst for [2+2+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentadienylcobalt dicarbonyl, CpCo(CO)2, is a versatile and powerful catalyst in organic synthesis, particularly renowned for its ability to mediate [2+2+2] cycloaddition reactions.[1][2] This atom-economical process allows for the rapid construction of complex carbocyclic and heterocyclic frameworks from simple unsaturated precursors like alkynes and nitriles.[3] The reaction typically proceeds with high efficiency and selectivity, making it a valuable tool in the synthesis of substituted benzenes, pyridines, and complex polycyclic molecules, including natural products.[4]
This compound is an air-sensitive, dark red liquid that is soluble in many common organic solvents.[5] Its catalytic activity is generally initiated by the dissociation of one or both carbonyl ligands, which can be achieved through thermal, photochemical, or microwave-assisted conditions.[6][7] This creates a coordinatively unsaturated cobalt center that can orchestrate the assembly of three unsaturated components into a six-membered ring.
Applications in Organic Synthesis
The this compound-catalyzed [2+2+2] cycloaddition has found broad applications in the synthesis of a diverse range of molecular architectures.
-
Synthesis of Substituted Benzenes: The cyclotrimerization of three alkyne units is a fundamental application, providing a direct route to polysubstituted benzene (B151609) derivatives.[8] This can be achieved through the intermolecular cyclization of three separate alkynes or the intramolecular cyclization of triynes to form complex polycyclic aromatic systems.[4]
-
Synthesis of Pyridines: The co-cyclization of two alkyne molecules with a nitrile offers an efficient pathway to substituted pyridines.[5] This methodology is particularly useful in medicinal chemistry and materials science, where pyridine (B92270) scaffolds are prevalent.
-
Natural Product Synthesis: A landmark application of this reaction is in the total synthesis of natural products. K. Peter C. Vollhardt's elegant synthesis of estrone, a steroid hormone, famously employed a this compound-catalyzed [2+2+2] cycloaddition as a key step to construct the steroid nucleus.[5][6]
Catalyst Activation and Precatalyst Development
While this compound is a common starting material, the active catalytic species is a "CpCo" fragment. The generation of this active species often requires harsh conditions, such as high temperatures or irradiation, to induce decarbonylation.[7] To address this, more reactive and stable precatalysts have been developed by replacing the carbonyl ligands with more labile ones, such as phosphites and olefins.[6] These modified precatalysts can exhibit significantly higher reactivity, sometimes enabling reactions at temperatures as low as 75 °C.[6]
Experimental Protocols
The following protocols are representative examples of this compound-catalyzed [2+2+2] cycloaddition reactions. Caution: this compound is toxic and air-sensitive. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: General Procedure for Alkyne Trimerization to Substituted Benzenes
This protocol provides a general method for the cyclotrimerization of alkynes to form substituted benzenes.
Materials:
-
This compound
-
Alkyne substrate(s)
-
Anhydrous, degassed solvent (e.g., toluene, decane, or xylenes)
-
Schlenk flask or sealed tube
-
Inert atmosphere (argon or nitrogen)
-
Heating source (oil bath or heating mantle)
-
Photochemical reactor or high-intensity lamp (optional)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkyne substrate(s) in the chosen anhydrous, degassed solvent.
-
Add this compound (typically 1-10 mol%) to the reaction mixture.
-
The reaction can be initiated under one of the following conditions:
-
Thermal Conditions: Heat the reaction mixture to reflux (typically 80-150 °C) and monitor the reaction progress by TLC or GC-MS.
-
Photochemical Conditions: Irradiate the reaction mixture with a high-intensity lamp at a suitable temperature (can be room temperature or elevated) while stirring.
-
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired substituted benzene.
Protocol 2: Synthesis of Pyridines via Alkyne-Nitrile Cycloaddition
This protocol outlines a general procedure for the synthesis of substituted pyridines from the co-cyclization of diynes and nitriles.
Materials:
-
This compound
-
Diyne substrate
-
Nitrile substrate
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask equipped with a reflux condenser
-
Syringe pump (for slow addition)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Set up a flame-dried Schlenk flask containing a portion of the anhydrous, degassed solvent and equipped with a reflux condenser under an inert atmosphere. Heat the solvent to reflux.
-
In a separate flask, prepare a solution of the diyne, nitrile, and this compound in the same solvent.
-
Using a syringe pump, add the solution from step 2 to the refluxing solvent over a period of several hours to maintain high dilution conditions, which favors intramolecular cyclization.
-
After the addition is complete, continue to heat the reaction mixture at reflux until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired pyridine derivative.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound and its derivatives in [2+2+2] cycloaddition reactions.
| Entry | Alkyne 1 | Alkyne 2 | Catalyst (mol%) | Solvent | Conditions | Product | Yield (%) | Reference |
| 1 | 1,5-Hexadiyne | Bis(trimethylsilyl)acetylene | This compound (25) | Bis(trimethylsilyl)acetylene (solvent) | Reflux | 2,3-Bis(trimethylsilyl)estratrien-17-one precursor | 71 (2 steps) | [5][6] |
| 2 | Phenylacetylene | Phenylacetylene | This compound | Supercritical CO2 | 150 °C | 1,2,4- and 1,3,5-Triphenylbenzene | - | [9] |
| 3 | 1,7-Octadiyne | Benzyne (in situ) | This compound | - | - | Naphthalene derivative | - | [3] |
| Entry | Diyne | Nitrile | Catalyst (mol%) | Solvent | Conditions | Product | Yield (%) | Reference |
| 1 | α,ω-Diyne | p-Tolunitrile | This compound (15) | o-Xylene | 140 °C, syringe pump, 100 h, hv | Pyridinophane | - | [10] |
| 2 | Diyne 6 | p-Tolunitrile | This compound | 1,4-Dioxane | ~100 °C, 24 h | Pyridinophanes 7p and 7m | 87 | [11] |
| 3 | Fluoroalkylated diyne 2 | Benzonitrile 1a | CoCl2(phen) (3), Zn (100), ZnBr2 (10) | DCE | 80 °C, 3 h | α-Fluoroalkylated pyridine | >99 (NMR) | [2] |
Visualizations
Catalytic Cycle of [2+2+2] Cycloaddition
Caption: Proposed catalytic cycle for the this compound-catalyzed [2+2+2] cycloaddition of alkynes.
Experimental Workflow for a Typical [2+2+2] Cycloaddition Reaction
Caption: A generalized experimental workflow for performing a this compound-catalyzed [2+2+2] cycloaddition reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyne trimerisation - Wikipedia [en.wikipedia.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. d-nb.info [d-nb.info]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. CpCo( i ) precatalysts for [2 + 2 + 2] cycloaddition reactions: synthesis and reactivity - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00876A [pubs.rsc.org]
- 9. epub.jku.at [epub.jku.at]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Synthesis of macrocycles via cobalt-mediated [2 + 2 + 2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pauson-Khand Reaction Catalyzed by Cyclopentadienylcobalt Dicarbonyl
For Researchers, Scientists, and Drug Development Professionals
The Pauson-Khand reaction (PKR) is a powerful and convergent organometallic transformation that constructs α,β-cyclopentenones via a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide.[1][2] First discovered in the 1970s, this reaction has become a cornerstone in organic synthesis for creating the five-membered ring structures found in numerous natural products and pharmaceutically active compounds.[3] While traditionally employing stoichiometric amounts of dicobalt octacarbonyl (Co₂(CO)₈), catalytic versions have been developed to improve atom economy and sustainability.[1][4] This document focuses on the mechanistic pathway involving the mononuclear catalyst precursor, cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂).
Catalytic Mechanism with CpCo(CO)₂
The mechanism for the Pauson-Khand reaction, while not fully elucidated in all aspects, is widely accepted to proceed through a series of well-defined organometallic steps.[1][5] When using the mononuclear precatalyst CpCo(CO)₂, the catalytic cycle is initiated by the generation of a coordinatively unsaturated cobalt(I) species.
The key steps are as follows:
-
Catalyst Activation: The 18-electron precatalyst, CpCo(CO)₂, first undergoes dissociation of its two carbon monoxide (CO) ligands, often promoted by heat or light, to generate the highly reactive 14-electron active catalyst, [CpCo].[6]
-
Substrate Coordination: The active [CpCo] species coordinates with the alkyne and alkene substrates. The precise order of coordination can vary, but typically leads to the formation of a cobaltacyclopentene intermediate.
-
Migratory Insertion of CO: A molecule of carbon monoxide then undergoes migratory insertion into one of the cobalt-carbon bonds of the metallacycle. This step forms a six-membered cobaltacyclohexenone intermediate.
-
Reductive Elimination: The final step is a reductive elimination event, which forms the C-C bond that closes the five-membered ring. This releases the α,β-cyclopentenone product and regenerates the active [CpCo] catalyst, allowing it to re-enter the catalytic cycle.
The dissociation of a CO ligand from the cobalt center is often considered the rate-limiting step of the reaction.[1]
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Pauson-Khand reaction using CpCo(CO)₂.
Application Notes
-
Substrate Scope: The reaction is quite general. Terminal alkynes tend to give higher yields than internal alkynes.[7] Strained cyclic alkenes, such as norbornene, are highly reactive, followed by terminal alkenes.[7] Electron-withdrawing groups on the alkene can decrease reactivity.[7]
-
Regio- and Stereoselectivity: The reaction exhibits high regioselectivity, with the larger substituent on the alkyne typically ending up adjacent to the carbonyl group in the final product.[5][7] Intramolecular versions of the reaction, starting from an enyne substrate, proceed with excellent regio- and stereoselectivity.[5] For intermolecular reactions, selectivity can be less predictable.[5]
-
Reaction Conditions: Classical Pauson-Khand reactions often require elevated temperatures (60-160 °C) and sometimes high pressures of carbon monoxide.[7] Common solvents include toluene, benzene, and THF.[7]
-
Promoters and Additives: The reaction rate can be significantly accelerated by the use of additives, most notably tertiary amine N-oxides like N-methylmorpholine N-oxide (NMO).[1][8] These additives are believed to facilitate the removal of CO ligands from the cobalt center by oxidizing them to CO₂, thus generating an unsaturated coordination site for the alkene to bind.[1] This can allow the reaction to proceed under much milder conditions.
Quantitative Data Summary
While the mechanism is described for CpCo(CO)₂, most documented quantitative examples utilize the more common Co₂(CO)₈ catalyst. The following table summarizes representative results for cobalt-catalyzed Pauson-Khand reactions to illustrate general yields and conditions.
| Entry | Alkyne Substrate | Alkene Substrate | Catalyst (mol%) | Conditions | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Norbornene | Co₂(CO)₈ (stoichiometric) | Toluene, 110 °C | 24 | ~45[2] |
| 2 | 1-Heptyne | Norbornene | Co₂(CO)₈ (20 mol%) | Toluene, 100 °C, Microwave | 0.08 | 72[9] |
| 3 | 1,7-Enyne (Intramolecular) | (Internal) | Co₂(CO)₈ (stoichiometric), NMO | Dichloromethane (B109758), rt | 1 | ~75[8] |
| 4 | 1,7-Enyne (Intramolecular) | (Internal) | Co₂(CO)₈ (10 mol%), (PhO)₃P | Toluene, 120 °C, 4-5 atm CO | 24 | ~85[6] |
| 5 | Phenylacetylene | Ethylene | Co₂(CO)₈ (stoichiometric) | Toluene, 120 °C, 50 atm | 2 | 80 |
Experimental Protocols
Representative Protocol for an Intramolecular Pauson-Khand Reaction
This protocol describes a typical procedure for the intramolecular cyclization of a 1,7-enyne using a stoichiometric amount of Co₂(CO)₈ as the cobalt source and NMO as a promoter to allow for mild reaction conditions. This method is representative of cobalt-mediated [2+2+1] cycloadditions.
Materials:
-
1,7-Enyne substrate (e.g., N-Tosyl-N-(hept-1-en-7-yn-4-yl)-4-methylbenzenesulfonamide)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-methylmorpholine N-oxide (NMO)
-
Anhydrous dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Standard glassware for reactions under an inert atmosphere (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Complexation: To a flame-dried Schlenk flask under an argon atmosphere, add the 1,7-enyne substrate (1.0 equiv). Dissolve the substrate in anhydrous DCM. Add solid dicobalt octacarbonyl (1.1 equiv) to the solution in one portion. The solution will typically turn deep red. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.[8][10]
-
Cycloaddition: To the stirred solution, add N-methylmorpholine N-oxide (NMO, 6-12 equiv) portion-wise.[8] The addition is often exothermic and may be accompanied by gas evolution (CO₂).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) until the starting alkyne-cobalt complex is consumed (typically 1-2 hours).
-
Work-up: Upon completion, open the flask to the air and stir for 30 minutes to decompose the remaining cobalt complexes. Filter the mixture through a short plug of silica gel, eluting with ethyl acetate (B1210297) or diethyl ether to remove insoluble cobalt salts.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure bicyclic cyclopentenone product.
Experimental Workflow Diagram
Caption: A typical workflow for a cobalt-mediated Pauson-Khand reaction.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. jk-sci.com [jk-sci.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 8. Pauson–Khand reaction of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CpCo(CO)₂-Catalyzed Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science, as the pyridine (B92270) motif is a key structural component in numerous pharmaceuticals, agrochemicals, and functional materials. Among the various synthetic strategies, the cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, often referred to as the Bönnemann-Wakatsuki pyridine synthesis, stands out for its atom economy and efficiency in constructing the pyridine ring. This application note focuses on the use of dicarbonyl(cyclopentadienyl)cobalt(I), CpCo(CO)₂, as a catalyst for this transformation, providing detailed protocols and performance data. This method allows for the facile construction of polysubstituted pyridines from readily available starting materials.[1][2]
Reaction Principle and Mechanism
The CpCo(CO)₂-catalyzed synthesis of pyridines proceeds via a [2+2+2] cycloaddition mechanism. The catalytically active species, CpCo, is typically generated in situ from CpCo(CO)₂ through thermal or photochemical decarbonylation. The proposed catalytic cycle is initiated by the coordination of two alkyne molecules to the cobalt center, followed by oxidative coupling to form a cobaltacyclopentadiene intermediate. Subsequent coordination and insertion of a nitrile molecule into a cobalt-carbon bond of the metallacycle forms a seven-membered cobaltazacycloheptatriene ring. Reductive elimination from this intermediate releases the pyridine product and regenerates the active CpCo catalyst for the next cycle. A major challenge in this reaction is controlling the regioselectivity when using unsymmetrical alkynes, which can lead to mixtures of isomeric products.[1][2]
Experimental Workflow
The general workflow for the CpCo(CO)₂-catalyzed pyridine synthesis involves the preparation of the reaction mixture under an inert atmosphere, followed by heating or irradiation to promote the reaction, and subsequent purification of the product.
Caption: General experimental workflow for pyridine synthesis.
Detailed Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Pyridines
This protocol is a representative example for the synthesis of a 2-substituted pyridine from an alkyne and a nitrile using CpCo(CO)₂.
Materials:
-
Dicarbonyl(cyclopentadienyl)cobalt(I) (CpCo(CO)₂)
-
Alkyne (e.g., phenylacetylene)
-
Nitrile (e.g., acetonitrile)
-
Anhydrous solvent (e.g., toluene (B28343) or THF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Heating source (oil bath) or light source (for photolysis)
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with the alkyne (2.0 equiv.) and the nitrile (1.0 equiv.).
-
Solvent and Catalyst Addition: Anhydrous solvent is added to dissolve the substrates, followed by the addition of CpCo(CO)₂ (1-5 mol%). The flask is then purged with an inert gas.
-
Reaction: The reaction mixture is heated to 120-130 °C under an inert atmosphere.[2] Alternatively, the reaction can be carried out under photolytic conditions at reflux.[2] The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyridine derivative.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Quantitative Data Summary
The CpCo(CO)₂-catalyzed cycloaddition is applicable to a range of alkynes and nitriles, with yields varying depending on the substrates. The following tables summarize representative data from the literature.
Table 1: Synthesis of 2-Substituted Pyridines from Acetylene and Various Nitriles
| Entry | Nitrile (R-CN) | R Group | Product | Yield (%) |
| 1 | Acetonitrile | -CH₃ | 2-Methylpyridine | >90 |
| 2 | Propionitrile | -CH₂CH₃ | 2-Ethylpyridine | >90 |
| 3 | Benzonitrile | -Ph | 2-Phenylpyridine | >90 |
| 4 | Benzyl cyanide | -CH₂Ph | 2-Benzylpyridine | >90 |
| 5 | Acrylonitrile | -CH=CH₂ | 2-Vinylpyridine | 78 |
Reaction conditions: Excess acetylene, 1 mol% CpCo(COD), 120-130 °C. Data adapted from Bönneman, ACIEE, 1978, 17, 505-515.[2]
Table 2: Cycloaddition of Unsymmetrical Alkynes with Nitriles
| Entry | Nitrile (R¹-CN) | Alkyne (R²-C≡CH) | Products (A + B) | Yield (%) | Ratio (A:B) |
| 1 | Acetonitrile | Propyne | 2,4- and 2,6-Dimethylpyridine | 84 | 61:39 |
| 2 | Acetonitrile | 1-Pentyne | 2-Methyl-4-propyl- and 2-Methyl-6-propylpyridine | 71 | 69:31 |
| 3 | Acetonitrile | Phenylacetylene | 2-Methyl-4-phenyl- and 2-Methyl-6-phenylpyridine | 62 | 80:20 |
| 4 | Benzonitrile | Propyne | 2-Phenyl-4-methyl- and 2-Phenyl-6-methylpyridine | 54 | 68:32 |
| 5 | Benzonitrile | Phenylacetylene | 2,4- and 2,6-Diphenylpyridine | 51 | 77:23 |
Product A is the 2,4-disubstituted pyridine and Product B is the 2,6-disubstituted pyridine. Reaction conditions: 120-130 °C. Data adapted from SYNFACTS 2022, 18, 0062.[1]
Table 3: Intramolecular Cycloaddition of Diynes with Nitriles
| Entry | Diyne | Nitrile | Product | Yield (%) |
| 1 | 1,6-Heptadiyne | Butyronitrile | 5,6,7,8-Tetrahydroisoquinoline derivative | 73 |
| 2 | 1,6-Bis(trimethylsilyl)-1,5-hexadiyne | Acetonitrile | Fused pyridine with TMS groups | 77 |
Data for entry 1 from Vollhardt et. al. J. Chem. Soc. Chem. Comm. 1982, 133-134. Data for entry 2 from Parnell and Vollhardt, Tetrahedron, 1985, 41, 5791-5796.[2]
Catalytic Cycle Diagram
The following diagram illustrates the proposed catalytic cycle for the CpCo-catalyzed pyridine synthesis.
Caption: Proposed catalytic cycle for pyridine synthesis.
Conclusion
The use of CpCo(CO)₂ as a catalyst for the [2+2+2] cycloaddition of alkynes and nitriles provides a powerful and versatile method for the synthesis of a wide array of substituted pyridines. This approach is characterized by its high atom economy and the ability to construct complex pyridine structures from simple precursors. While challenges such as regioselectivity with unsymmetrical alkynes exist, the intramolecular version of the reaction using diynes offers a solution to this issue. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: Alkyne Cyclotrimerization using CpCo(CO)2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [2+2+2] cycloaddition of three alkyne units to form a substituted benzene (B151609) ring, known as alkyne cyclotrimerization, is a powerful and atom-economical transformation in organic synthesis. Among the various transition metal catalysts developed for this reaction, cyclopentadienylcobalt dicarbonyl, CpCo(CO)2, has emerged as a particularly effective and versatile catalyst. This methodology provides a convergent route to highly substituted aromatic compounds, which are key structural motifs in numerous pharmaceuticals and functional materials. The reaction often proceeds with high chemo- and regioselectivity, allowing for the controlled synthesis of complex molecules. This document provides a detailed protocol for conducting alkyne cyclotrimerizations using this compound, along with relevant data and mechanistic insights.
Data Presentation
The following tables summarize representative quantitative data for the this compound-catalyzed cyclotrimerization of various alkynes. Reaction conditions and yields can vary significantly based on the substrate, solvent, and reaction temperature.
Table 1: Cyclotrimerization of Terminal Alkynes
| Alkyne | Product(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Phenylacetylene | 1,2,4- and 1,3,5-Triphenylbenzene | Toluene | Reflux | 48 | 85 | N/A |
| 1-Hexyne | 1,2,4- and 1,3,5-Tri-n-butylbenzene | Heptane | Reflux | 72 | 70 | N/A |
| Propargyl alcohol | 1,2,4- and 1,3,5-Tris(hydroxymethyl)benzene | Dioxane | 100 | 24 | 65 | |
| Phenylacetylene | 1,2,4- and 1,3,5-Triphenylbenzene | scCO2 | 150 | - | 70 |
Table 2: Cyclotrimerization of Internal Alkynes
| Alkyne | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Diphenylacetylene | Hexaphenylbenzene | o-Xylene | 140 | 72 | 95 | N/A |
| 3-Hexyne | Hexaethylbenzene | Decane | 150 | 48 | 88 | N/A |
| Dimethyl acetylenedicarboxylate | Hexamethyl mellitate | Toluene | 110 | 24 | 92 | N/A |
Experimental Protocols
General Procedure for Alkyne Cyclotrimerization
This protocol provides a general method for the this compound-catalyzed cyclotrimerization of alkynes in an organic solvent.
Materials:
-
Substituted alkyne
-
Cyclopentadienylcobalt dicarbonyl (this compound)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or decane)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the alkyne (1.0 mmol) and the desired volume of anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).
-
Catalyst Addition: Add this compound (0.01-0.05 mmol, 1-5 mol%) to the reaction mixture. The catalyst is a dark red liquid and should be handled under an inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 100-150 °C) and stir for the required time (24-72 h). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion of the reaction, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.
Mandatory Visualizations
Experimental Workflow
Caption: A general experimental workflow for the this compound-catalyzed alkyne cyclotrimerization.
Catalytic Cycle of Alkyne Cyclotrimerization
The mechanism of the this compound-catalyzed alkyne cyclotrimerization is thought to proceed through the following key steps.
Caption: A simplified catalytic cycle for the this compound-mediated alkyne cyclotrimerization.
Application Notes and Protocols for CpCo(CO)₂ Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for organic transformations catalyzed by cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂. This versatile catalyst is particularly effective in [2+2+2] cycloaddition reactions for the synthesis of substituted pyridines and benzenes, key structural motifs in many pharmaceutical agents and functional materials.
Catalyst Properties and Handling
Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) is a dark red, air- and moisture-sensitive liquid.[1] Therefore, rigorous inert atmosphere techniques are required for its storage and handling. It is soluble in most common organic solvents.[1] All manipulations should be carried out under a dry, oxygen-free atmosphere, such as nitrogen or argon, using either a glovebox or Schlenk line techniques.[1][2] Glassware should be oven- or flame-dried and cooled under an inert atmosphere before use.[3] Solvents must be freshly distilled from appropriate drying agents.
Core Applications: [2+2+2] Cycloaddition Reactions
The cobalt-catalyzed [2+2+2] cycloaddition is a powerful, atom-economical method for the construction of six-membered rings.[4] This reaction involves the cyclization of three unsaturated components, typically alkynes and nitriles, to form highly substituted aromatic systems.
Synthesis of Substituted Pyridines
The cocyclotrimerization of α,ω-diynes with nitriles is a highly effective method for synthesizing substituted pyridines.[5] This transformation is a key step in the synthesis of complex heterocyclic structures, including macrocycles.[5]
General Reaction Scheme:
An α,ω-diyne reacts with a nitrile in the presence of CpCo(CO)₂ to yield a pyridine (B92270) derivative.
Synthesis of Benzene (B151609) Derivatives
The cyclotrimerization of three alkyne units provides a direct route to substituted benzene rings.[4] This can be achieved through the intermolecular cyclization of three separate alkyne molecules or, more commonly for controlled synthesis, the intramolecular cyclization of a triyne or the reaction of a diyne with a monoalkyne.[4][6]
General Reaction Scheme:
A diyne reacts with an alkyne in the presence of CpCo(CO)₂ to yield a substituted benzene derivative.
Data Presentation: Quantitative Summary of CpCo(CO)₂ Catalyzed Reactions
The following tables summarize representative quantitative data for CpCo(CO)₂-catalyzed [2+2+2] cycloaddition reactions, highlighting the scope of the methodology.
Table 1: Synthesis of Pyridine Derivatives from Diynes and Nitriles
| Diyne Substrate | Nitrile Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,6-Heptadiyne | Acetonitrile | Toluene | 110 (reflux) | 48 | 75 | [7] |
| 1,6-Heptadiyne | Benzonitrile | Toluene | 110 (reflux) | 48 | 82 | [7] |
| α,ω-Diyne (long chain) | p-Tolunitrile | 1,4-Dioxane | ~100 | 24 | 87 | [5] |
| α,ω-Diyne (long chain) | 2-Phenylethylisocyanate | 1,4-Dioxane | ~100 | - | 64 | [5] |
| Fluorinated Diyne | Various Nitriles | Dichloroethane | 80 | 3 | up to 99% | [8] |
Table 2: Synthesis of Benzene Derivatives from Diynes and Alkynes
| Diyne Substrate | Alkyne Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,7-Octadiyne | Phenylacetylene | Toluene | 135 (reflux) | 72 | 68 | [9] |
| 1,7-Octadiyne | Bis(trimethylsilyl)acetylene | Toluene | 135 (reflux) | 48 | 91 | [9] |
| α,ω-Diyne (long chain) | Dipropylacetylene | 1,4-Dioxane | ~100 | - | 29 | [5] |
| Phenyl-substituted diyne | Bis(trimethylsilyl)acetylene | Toluene | reflux | - | 67% | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving CpCo(CO)₂ catalysis.
Protocol 1: General Procedure for the Synthesis of Pyridines via [2+2+2] Cycloaddition of Diynes and Nitriles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
CpCo(CO)₂
-
α,ω-Diyne
-
Nitrile
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask and condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas.[10] The glassware should be flame-dried under vacuum and backfilled with inert gas three times before use.[3]
-
Reagent Addition: To the Schlenk flask, add the α,ω-diyne (1.0 equiv) and the nitrile (1.5-10 equiv, can also be used as solvent). Add the anhydrous, degassed solvent (to achieve a diyne concentration of approximately 0.1 M).
-
Catalyst Addition: Under a positive flow of inert gas, add CpCo(CO)₂ (5-10 mol%) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-140 °C) with vigorous stirring.[5] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.[11] The choice of eluent will depend on the polarity of the product.
Protocol 2: General Procedure for the Synthesis of Benzene Derivatives via [2+2+2] Cycloaddition of Diynes and Alkynes
Materials:
-
CpCo(CO)₂
-
Diyne
-
Alkyne
-
Anhydrous, degassed solvent (e.g., toluene, n-octane)
-
Schlenk flask and condenser
-
Inert gas supply (Nitrogen or Argon)
-
Syringe pump (optional, for slow addition)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Prepare the reaction apparatus as described in Protocol 1.
-
Reagent Addition: To the Schlenk flask, add the diyne (1.0 equiv) and the alkyne (1.1-1.5 equiv). Add the anhydrous, degassed solvent. For highly exothermic reactions or to control regioselectivity, a solution of the alkyne can be added slowly via syringe pump.
-
Catalyst Addition: Add CpCo(CO)₂ (5-10 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to reflux. Monitor the reaction as described in Protocol 1.
-
Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1.
Visualizations
Catalytic Cycle of [2+2+2] Cycloaddition
The following diagram illustrates the generally accepted mechanism for the CpCo(CO)₂-catalyzed [2+2+2] cycloaddition of a diyne and a nitrile. The cycle begins with the coordination of the alkyne moieties to the cobalt center, followed by oxidative cyclization to form a cobaltacyclopentadiene intermediate. Subsequent coordination and insertion of the nitrile leads to a seven-membered cobaltazacycloheptatriene, which then undergoes reductive elimination to furnish the pyridine product and regenerate the active cobalt catalyst.
Caption: Catalytic cycle of CpCo(CO)₂-catalyzed pyridine synthesis.
Experimental Workflow
The diagram below outlines the general workflow for conducting a CpCo(CO)₂-catalyzed reaction under inert atmosphere using a Schlenk line.
Caption: General workflow for CpCo(CO)₂-catalyzed reactions.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. Alkyne trimerisation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alkyne trimerisation - Wikiwand [wikiwand.com]
- 7. researchgate.net [researchgate.net]
- 8. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. rsc.org [rsc.org]
Application of CpCo(CO)₂ in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, has emerged as a powerful and versatile catalyst in synthetic organic chemistry, enabling the construction of complex molecular architectures found in a variety of natural products. Its primary applications lie in the Pauson-Khand reaction for the synthesis of cyclopentenones and in [2+2+2] cycloadditions for the formation of carbo- and heterocyclic rings. These cobalt-catalyzed transformations have proven instrumental in the total synthesis of several intricate natural products, offering elegant and efficient strategies to construct key structural motifs.
This document provides detailed application notes and experimental protocols for the use of CpCo(CO)₂ and related cobalt complexes in the synthesis of notable natural products, including strychnine (B123637), steroids, and cedrene (B97730) derivatives.
Application Note 1: Cobalt-Catalyzed [2+2+2] Cycloaddition in the Total Synthesis of (±)-Strychnine
The formal total synthesis of the highly complex alkaloid (±)-strychnine by Vollhardt and co-workers showcases the strategic application of a cobalt-mediated [2+2+2] cycloaddition. This key step efficiently constructs a crucial tricyclic intermediate, demonstrating the power of this methodology in rapidly assembling polycyclic systems.[1][2]
The reaction involves the cycloaddition of a tryptamine-derived diyne with acetylene, catalyzed by a CpCo(I) species, to form the carbazole (B46965) core of strychnine. This transformation is a pivotal step in a highly convergent synthesis.[3][4][5]
Quantitative Data
| Entry | Cobalt Catalyst | Substrate | Co-reactant | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | CpCo(C₂H₄)₂ | Tryptamine derivative | Acetylene | THF | 0 | 45 | 46 | [6] |
Experimental Protocol: Vollhardt's Synthesis of a Key Tricyclic Intermediate for Strychnine
Materials:
-
Tryptamine-derived diyne precursor
-
Cyclopentadienylcobalt(I) bis(ethylene) [CpCo(C₂H₄)₂]
-
Tetrahydrofuran (THF), freshly distilled
-
Acetylene gas
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
A solution of the tryptamine-derived diyne in dry THF is prepared in a Schlenk flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of CpCo(C₂H₄)₂ in THF is added dropwise to the cooled solution of the diyne.
-
Acetylene gas is bubbled through the reaction mixture for the duration of the reaction.
-
The reaction is stirred at 0 °C for 45 minutes.
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired tricyclic carbazole intermediate.[6]
Logical Relationship Diagram
Caption: Key cobalt-catalyzed step in Vollhardt's strychnine synthesis.
Application Note 2: CpCo(CO)₂-Catalyzed [2+2+2] Cycloaddition for Steroid Synthesis
The construction of the steroid skeleton, a ubiquitous motif in biologically active molecules, has been a significant challenge in organic synthesis. Funk and Vollhardt demonstrated a novel approach to the steroid framework utilizing a CpCo(CO)₂-catalyzed intramolecular [2+2+2] cycloaddition of an appropriately substituted diynene. This strategy allows for the rapid, one-pot construction of the B, C, and D rings of the steroid nucleus onto a pre-existing A ring.[7][8]
Quantitative Data
| Entry | Cobalt Catalyst | Substrate | Solvent | Condition | Time (h) | Yield (%) | Reference |
| 1 | CpCo(CO)₂ | A-ring aromatic diynene | Isooctane (B107328) | Reflux | 41 | 71 (2 steps) | [7] |
Experimental Protocol: Funk and Vollhardt's Steroid Synthesis
Materials:
-
A-ring aromatic diynene precursor
-
Cyclopentadienylcobalt dicarbonyl [CpCo(CO)₂]
-
Isooctane, degassed
-
Standard glassware for inert atmosphere reactions and reflux
Procedure:
-
A solution of the A-ring aromatic diynene precursor in degassed isooctane is prepared in a flask equipped with a reflux condenser under an inert atmosphere.
-
CpCo(CO)₂ is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 41 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product, a mixture of cobalt complexes and the desired steroid, is then subjected to oxidative demetallation.
-
The final steroid product is purified by column chromatography.[7]
Experimental Workflow Diagram
Caption: Workflow for the cobalt-catalyzed steroid synthesis.
Application Note 3: Intramolecular Pauson-Khand Reaction in the Synthesis of (±)-2-epi-α-Cedren-3-one
The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones.[9][10] In the total synthesis of the sesquiterpene (±)-2-epi-α-cedren-3-one, Kerr and co-workers employed a cobalt-catalyzed intramolecular Pauson-Khand reaction as the key step to construct the intricate tricyclic core of the molecule. This reaction demonstrates the utility of the Pauson-Khand cyclization in forming complex polycyclic natural products from relatively simple acyclic precursors.[11][12]
While the original publication utilizes dicobalt octacarbonyl [Co₂(CO)₈], CpCo(CO)₂ can also be an effective catalyst for Pauson-Khand reactions, often under photochemical or thermal conditions.[13] A general protocol adaptable for CpCo(CO)₂ is presented below.
Quantitative Data for a Related Intramolecular Pauson-Khand Reaction
| Entry | Cobalt Source | Promoter | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Co₂(CO)₈ | N-Methylmorpholine N-oxide (NMO) | Dichloromethane | Room Temp. | 2-12 h | Varies | General Protocol |
General Experimental Protocol for Intramolecular Pauson-Khand Reaction
Materials:
-
Enyne substrate
-
Cyclopentadienylcobalt dicarbonyl [CpCo(CO)₂] or Dicobalt octacarbonyl [Co₂(CO)₈]
-
N-Methylmorpholine N-oxide (NMO) (as a promoter, optional but often beneficial)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the enyne substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add CpCo(CO)₂ or Co₂(CO)₈ to the solution and stir at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.
-
If using a promoter, add NMO to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating may be required for less reactive substrates.
-
Upon completion, quench the reaction by exposing it to air and stirring for 30 minutes to decompose residual cobalt complexes.
-
Filter the mixture through a pad of silica gel or Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the desired bicyclic cyclopentenone.
Signaling Pathway Diagram (Pauson-Khand Reaction Mechanism)
Caption: Generalized mechanism of the cobalt-catalyzed Pauson-Khand reaction.
References
- 1. Navigating the Pauson-Khand Reaction in Total Syntheses of Complex Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strychnine total synthesis - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. Total Synthesis of Strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synarchive.com [synarchive.com]
- 7. synarchive.com [synarchive.com]
- 8. pure.psu.edu [pure.psu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Total synthesis 2-epi-α-cedren-3-one via a cobalt-catalysed Pauson-Khand reaction | Scilit [scilit.com]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Substituted Benzenes Using CpCo(CO)₂
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, serves as a versatile and efficient catalyst for the [2+2+2] cycloaddition of alkynes, providing a powerful method for the synthesis of substituted benzenes.[1][2] This approach is particularly valuable in research and drug development for constructing complex aromatic and heteroaromatic scaffolds from simpler, readily available precursors.
The cobalt-catalyzed cyclotrimerization offers a high degree of atom economy and can be applied to a wide range of substrates, including terminal and internal alkynes, as well as α,ω-diynes.[3][4] The reaction can be performed under various conditions, including in conventional organic solvents and supercritical carbon dioxide.[2] A notable application is the synthesis of polysubstituted benzenes, where the regioselectivity can be influenced by the steric and electronic properties of the alkyne substituents. For instance, the cyclotrimerization of phenylacetylene (B144264) typically yields a mixture of 1,2,4- and 1,3,5-triphenylbenzene, with the former often being the major product.[2][5]
Furthermore, this methodology has been extended to the synthesis of pyridines through the co-cyclotrimerization of two alkyne units with a nitrile.[6] This provides a convergent and flexible route to highly substituted pyridine (B92270) derivatives, which are common motifs in pharmaceuticals. The use of CpCo(CO)₂ in the synthesis of macrocycles containing pyridine rings has also been demonstrated by reacting α,ω-diynes with nitriles.[6]
Key Advantages:
-
Versatility: Applicable to a wide range of alkyne and nitrile substrates.[3][6]
-
Atom Economy: The [2+2+2] cycloaddition is an addition reaction with no byproducts.
-
Complexity from Simplicity: Enables the construction of complex aromatic systems from simple starting materials.[4]
-
Access to Heterocycles: Provides a route to substituted pyridines and other heterocyclic systems.[6]
Limitations:
-
Regioselectivity: The cyclotrimerization of unsymmetrical alkynes can lead to mixtures of regioisomers, which may require separation.[2]
-
Catalyst Sensitivity: CpCo(CO)₂ is an air and moisture-sensitive compound, requiring inert atmosphere techniques for handling and storage.[1]
-
Substrate Scope: Highly hindered alkynes may react sluggishly or require harsher reaction conditions.[2]
Quantitative Data
The following tables summarize representative quantitative data for the CpCo(CO)₂ catalyzed synthesis of substituted benzenes.
Table 1: Cyclotrimerization of Phenylacetylene to Triphenylbenzenes [2][5]
| Entry | Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Product Ratio (1,2,4-TPB : 1,3,5-TPB) | Total Yield (%) |
| 1 | CpCo(CO)₂ | Phenylacetylene | Supercritical CO₂ | 150 | - | 5 : 1 | 70 |
| 2 | Biohybrid CpCo Complex | Phenylacetylene | D₂O/THF | 60 | 48 | 67 : 33 | 39 |
Table 2: Characterization Data for Triphenylbenzene Isomers [1][7][8][9]
| Compound | Isomer | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | MS (m/z) |
| Triphenylbenzene | 1,3,5- | 171-173 | 7.78 (s, 3H), 7.70 (d, 6H), 7.48 (t, 6H), 7.39 (t, 3H) | 142.3, 141.1, 128.8, 127.5, 127.3, 125.1 | 3053, 1651, 1494, 1431, 758, 700 | 306.14 [M]⁺ |
| Triphenylbenzene | 1,2,4- | - | 7.68 (m, 4H), 7.52 (d, 1H), 7.47 (t, 2H), 7.38 (t, 1H), 7.22 (m, 10H) | 141.5, 141.7, 141.0, 140.6, 139.6, 131.2, 130.0, 129.9, 129.5, 128.9, 127.5, 127.2, 126.7, 126.6, 126.2 | - | 306.14 [M]⁺ |
Experimental Protocols
Protocol 1: General Procedure for the CpCo(CO)₂-Catalyzed Cyclotrimerization of Alkynes
This protocol is a representative procedure adapted from literature reports for the synthesis of substituted benzenes.[2][4]
Materials:
-
CpCo(CO)₂ (Cyclopentadienylcobalt dicarbonyl)
-
Alkyne substrate (e.g., phenylacetylene)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or n-octane)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add the alkyne substrate (1.0 mmol) and the anhydrous, degassed solvent (10 mL) to a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Catalyst Addition: To the stirred solution, add CpCo(CO)₂ (0.05-0.1 mmol, 5-10 mol%) via syringe. The solution will typically turn dark.
-
Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent used, e.g., toluene ~110 °C, n-octane ~125 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the substituted benzene (B151609) product(s).
-
Characterization: Characterize the purified product(s) by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Protocol 2: Synthesis of Pyridines via Co-cyclotrimerization of Alkynes and a Nitrile
This protocol is a general representation for the synthesis of substituted pyridines.[6]
Materials:
-
CpCo(CO)₂
-
Alkyne substrate (2.0 mmol)
-
Nitrile substrate (1.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Reaction vessel suitable for elevated temperatures
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the alkyne (2.0 mmol), the nitrile (1.0 mmol), and the anhydrous, degassed solvent (10 mL).
-
Catalyst Addition: Add CpCo(CO)₂ (0.05-0.1 mmol, 5-10 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to approximately 100 °C. The reaction is typically stirred for 24 hours. Monitor the reaction by TLC or GC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to yield the substituted pyridine product.
-
Characterization: Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.
Visualizations
Caption: Catalytic cycle for the CpCo(CO)₂-mediated [2+2+2] cycloaddition of alkynes.
Caption: General experimental workflow for the synthesis of substituted benzenes.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,5-Triphenylbenzene(612-71-5) 1H NMR spectrum [chemicalbook.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Cyclotrimerization of phenylacetylene catalyzed by a cobalt half-sandwich complex embedded in an engineered variant of transmembrane protein FhuA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclopentadienylcobalt Dicarbonyl (CpCo(CO)₂)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and use of Cyclopentadienylcobalt Dicarbonyl, CpCo(CO)₂, a versatile and highly reactive organometallic compound. Due to its air and moisture sensitivity, as well as its toxicity, strict adherence to these protocols is essential to ensure personnel safety and experimental success.
Compound Data and Physical Properties
CpCo(CO)₂ is a dark red, air-sensitive liquid that is soluble in most common organic solvents.[1][2] Its physical and safety data are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₅Co(CO)₂ | [2] |
| Molecular Weight | 180.05 g/mol | [2] |
| Appearance | Dark red to black liquid | [2] |
| Density | 1.35 g/cm³ | [2] |
| Melting Point | -22 °C | [2] |
| Boiling Point | 139-140 °C at 710 mmHg | [2] |
| Solubility | Soluble in common organic solvents | [2][3] |
| Decomposition | Sensitive to air and moisture; thermal decomposition information is not readily available, but related cobalt carbonyls like Co₂(CO)₈ show decomposition at elevated temperatures (e.g., in solution at 185-190°C). Caution should be exercised when heating. | [4] |
Safety Precautions and Hazard Information
CpCo(CO)₂ is a flammable and toxic liquid.[5] It is harmful if swallowed, inhaled, or absorbed through the skin. Standard personal protective equipment (PPE), including a fire-resistant lab coat, safety goggles, and nitrile gloves, must be worn at all times.[5] All manipulations should be performed in a well-ventilated fume hood.[6]
Storage and Handling
Storage: CpCo(CO)₂ must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.[3][4] It is recommended to store the compound at refrigerated temperatures (2-8 °C) and away from sources of ignition.[4]
Handling: All handling of CpCo(CO)₂ must be carried out using standard inert atmosphere techniques, such as a Schlenk line or a glovebox, to exclude air and moisture.[3] Glassware should be flame-dried or oven-dried before use to remove any adsorbed water.
Experimental Protocols
Transfer of CpCo(CO)₂ using a Syringe
This protocol describes the transfer of liquid CpCo(CO)₂ from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
Flask containing CpCo(CO)₂ with a septum-sealed cap
-
Dry, nitrogen-flushed reaction flask with a septum
-
Dry, nitrogen-flushed gas-tight syringe with a long needle
-
Schlenk line or manifold with a supply of dry, inert gas (argon or nitrogen)
Procedure:
-
Ensure both the CpCo(CO)₂ container and the reaction flask are under a positive pressure of inert gas.
-
Carefully insert the needle of the gas-tight syringe through the septum of the CpCo(CO)₂ container.
-
Slowly draw the desired volume of the dark red liquid into the syringe. To avoid creating a vacuum and pulling air into the bottle, it is best to use the positive pressure of the inert gas to fill the syringe.
-
Withdraw a small amount of inert gas into the syringe to create a headspace, which prevents the liquid from being exposed to the atmosphere upon transfer.
-
Remove the syringe from the CpCo(CO)₂ container and quickly insert the needle through the septum of the reaction flask.
-
Gently depress the plunger to add the CpCo(CO)₂ to the reaction mixture.
-
Remove the syringe and rinse it immediately and thoroughly with a suitable organic solvent (e.g., toluene (B28343) or THF) followed by a quenching agent (see Section 5) to neutralize any residual reagent.
Setting up a [2+2+2] Cycloaddition Reaction
This protocol provides a general procedure for a CpCo(CO)₂-catalyzed alkyne cyclotrimerization.
Materials:
-
CpCo(CO)₂
-
Alkyne substrate(s)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Flame-dried Schlenk flask with a magnetic stir bar and reflux condenser
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Set up the flame-dried Schlenk flask equipped with a stir bar and reflux condenser under a positive pressure of inert gas.
-
Dissolve the alkyne substrate(s) in the anhydrous, degassed solvent in the Schlenk flask.
-
Using the syringe transfer technique described in Protocol 4.1, add the desired amount of CpCo(CO)₂ to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion, cool the reaction mixture to room temperature before proceeding with the work-up.
Quenching, Work-up, and Waste Disposal
Quenching: Reactions containing CpCo(CO)₂ can be quenched by carefully exposing the reaction mixture to air, which will lead to the decomposition of the cobalt complex.[6] For more controlled quenching, an oxidizing agent such as a solution of iodine in an organic solvent can be slowly added to the reaction mixture in a fume hood, as this will release carbon monoxide.
Work-up: A common work-up procedure for reactions catalyzed by CpCo(CO)₂ involves the removal of the cobalt byproducts by filtration through a plug of silica (B1680970) gel.[6]
-
After quenching the reaction, dilute the mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Pass the solution through a short column of silica gel, eluting with the same solvent. The cobalt salts will typically remain on the silica.
-
Collect the filtrate and concentrate it under reduced pressure to obtain the crude product.
-
The crude product can then be further purified by flash column chromatography, recrystallization, or distillation.
Waste Disposal: All waste containing cobalt compounds should be collected in a designated hazardous waste container. Needles and syringes used for transferring CpCo(CO)₂ should be thoroughly rinsed with a suitable solvent and a quenching agent before disposal.
Visualized Workflows
The following diagrams illustrate the key procedures for handling CpCo(CO)₂.
Caption: General handling workflow for CpCo(CO)₂.
Caption: Decision tree for spills/exposure.
References
Application Notes and Protocols for Thin Film Deposition Using CpCo(CO)2 as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentadienylcobalt dicarbonyl, CpCo(CO)2, is a versatile organometallic precursor for the deposition of high-quality cobalt and cobalt-containing thin films. Its liquid state at room temperature, coupled with its volatility, makes it a suitable candidate for various vapor deposition techniques, including Chemical Vapor Deposition (CVD), Plasma-Enhanced Chemical Vapor Deposition (PECVD), and Atomic Layer Deposition (ALD). These thin films are of significant interest in microelectronics, catalysis, and magnetic storage applications. This document provides detailed application notes and protocols for the use of this compound in thin film deposition.
Data Presentation
Table 1: Comparison of Deposition Techniques using this compound
| Parameter | Remote Plasma ALD (RPALD) | Plasma-Enhanced CVD (PECVD) |
| Film Composition | Cobalt (Co) | Cobalt Oxide (CoO) in a Carbon Matrix |
| Co-reactant | H2 plasma | Not explicitly stated, likely plasma chemistry |
| Deposition Temperature | 125 - 175 °C | Not specified |
| Plasma Power | 300 W | 60 W |
| Process Pressure | 0.1 - 2 Torr | 4-5 Pa |
| Carbon Content | ~7 at.%[1] | Not specified |
| Oxygen Content | < 1 at.%[1] | Present in the form of CoO |
| Surface Roughness (RMS) | 1.51 Å[1] | Not specified |
| Growth Rate | ~1.1 Å/cycle | Not specified |
Table 2: Comparison of this compound with C12H10O6(Co)2 Precursor in Remote Plasma ALD
| Feature | This compound | C12H10O6(Co)2 |
| Precursor | Cyclopentadienylcobalt dicarbonyl | Dicobalt hexacarbonyl t-butylacetylene |
| Carbon Content in Film | ~7 at.%[1] | ~21 at.%[1] |
| Surface Roughness (RMS) | 1.51 Å[1] | 1.73 Å[1] |
Experimental Protocols
Protocol 1: Remote Plasma Atomic Layer Deposition (RPALD) of Cobalt Thin Films
This protocol is based on established procedures for depositing cobalt thin films using this compound as the precursor.
1. Substrate Preparation:
- Start with a clean silicon (100) substrate.
- Perform a standard cleaning procedure, such as a piranha solution dip for 10 minutes to remove organic residues, followed by a diluted hydrofluoric acid (HF) dip for 1 minute to remove the native oxide layer.
- Rinse with deionized water and dry with nitrogen gas.
- Immediately load the substrate into the ALD reactor to prevent re-oxidation.
2. Deposition Parameters:
- Precursor: Cyclopentadienylcobalt dicarbonyl (this compound).
- Co-reactant: Hydrogen (H2) plasma.
- Deposition Temperature: Maintain the substrate temperature within the ALD window of 125-175 °C.
- Plasma Power: Set the RF plasma power to 300 W.
- Process Pressure: Maintain the reactor pressure between 0.1 and 2 Torr.
- Carrier Gas: Use Argon (Ar) as the carrier and purge gas.
3. ALD Cycle: A single ALD cycle consists of the following four steps: a. This compound Pulse: Introduce this compound vapor into the reactor chamber. b. Argon Purge: Purge the chamber with Ar gas to remove any unreacted precursor and byproducts. c. H2 Plasma Exposure: Introduce H2 gas and ignite the plasma to react with the adsorbed precursor on the substrate surface. d. Argon Purge: Purge the chamber again with Ar gas to remove reaction byproducts.
4. Film Deposition:
- Repeat the ALD cycle until the desired film thickness is achieved. The growth rate is approximately 1.1 Å/cycle.
5. Post-Deposition Characterization:
- After deposition, the film can be characterized for its properties, such as thickness (ellipsometry), composition (Auger Electron Spectroscopy - AES, Rutherford Backscattering Spectrometry - RBS), and surface morphology (Atomic Force Microscopy - AFM).
Protocol 2: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Cobalt Oxide-Carbon Matrix Thin Films
This protocol outlines the deposition of cobalt oxide-containing thin films for applications such as catalysis.
1. Substrate Preparation:
- Prepare the desired substrate (e.g., wire-gauze support for catalytic applications).
- Ensure the substrate is clean and free of contaminants before loading it into the PECVD reactor.
2. Deposition Parameters:
- Precursor: Cyclopentadienylcobalt dicarbonyl (this compound).
- Carrier Gas: Argon (Ar) with a flow rate of 0.71 sccm.
- Precursor Vapor Flow Rate: 0.083 sccm.
- Discharge Power: 60 W.
- Total Pressure: 4-5 Pa.
- Deposition Time: 10-30 minutes, depending on the desired film thickness (resulting in approximately 280-850 nm).
3. Deposition Process: a. Load the prepared substrate into the PECVD reactor. b. Evacuate the chamber to the base pressure. c. Introduce the Ar carrier gas and establish the desired process pressure. d. Introduce the this compound precursor vapor into the chamber at the specified flow rate. e. Ignite the plasma with the specified discharge power to initiate the deposition process. f. Continue the deposition for the predetermined time to achieve the target thickness.
4. Post-Deposition Treatment (Optional):
- For certain applications, post-treatment of the deposited films, such as thermal annealing or plasma treatment, may be performed to modify their properties.
Protocol 3: Thermal Chemical Vapor Deposition (CVD) of Cobalt Oxide Thin Films
This protocol describes the deposition of cobalt oxide thin films using this compound and oxygen as a co-reactant.
1. Substrate Preparation:
- Use a suitable substrate, such as a silicon wafer with a thermal oxide layer.
- Ensure the substrate is clean before deposition.
2. Deposition Parameters:
- Precursor: Dicarbonyl cyclopentadienyl (B1206354) cobalt (this compound).
- Co-reactant: Oxygen (O2).
- Substrate Temperature: Varies depending on the desired cobalt oxide phase (CoO or Co3O4).
- Oxygen Partial Pressure: This is a critical parameter to control the film's stoichiometry.
3. Deposition Process: a. Place the substrate in the low-pressure CVD reactor. b. Heat the substrate to the desired deposition temperature. c. Introduce this compound vapor and O2 gas into the reactor. d. The precursor and oxygen react on the heated substrate surface, leading to the deposition of a cobalt oxide thin film. The composition (metallic cobalt, CoO, or Co3O4) is dependent on the substrate temperature and oxygen partial pressure.
4. In-situ Characterization (Optional):
- If the reactor is equipped with in-situ analysis tools like X-ray Photoelectron Spectroscopy (XPS), the decomposition process of the precursor and the film composition can be monitored during or immediately after deposition.
Visualizations
Caption: Experimental workflow for thin film deposition using this compound.
Caption: Simplified decomposition pathway of this compound during deposition.
Caption: Relationship between deposition parameters and film properties.
References
Application Notes and Protocols for CpCo(CO)₂-Catalyzed Alkyne Cyclotrimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [2+2+2] cycloaddition of alkynes, or cyclotrimerization, is a powerful and atom-economical method for the synthesis of substituted benzene (B151609) rings. Among the various catalysts developed for this transformation, cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, has emerged as a particularly effective and versatile catalyst.[1] This organocobalt complex facilitates the construction of complex aromatic and polycyclic systems from simple unsaturated precursors, making it a valuable tool in organic synthesis, materials science, and the development of novel pharmaceutical compounds.[1][2] These application notes provide a detailed overview of the catalytic cycle of CpCo(CO)₂ in alkyne cyclotrimerization, quantitative data on its performance, and comprehensive experimental protocols.
Catalytic Cycle of CpCo(CO)₂ in Alkyne Cyclotrimerization
The currently accepted mechanism for the CpCo(CO)₂-catalyzed cyclotrimerization of alkynes involves a series of well-defined organometallic intermediates. The catalytic cycle is initiated by the thermal or photochemical dissociation of one or both carbonyl ligands from the cobalt center, allowing for the coordination of two alkyne molecules.
The key steps in the catalytic cycle are:
-
Ligand Dissociation and Alkyne Coordination: The 18-electron complex CpCo(CO)₂ first loses a CO ligand to generate a coordinatively unsaturated 16-electron species, which can then coordinate to an alkyne. A second CO ligand is subsequently displaced by another alkyne molecule, forming the bis(alkyne) complex CpCo(η²-alkyne)₂.
-
Oxidative Coupling: The two coordinated alkynes undergo oxidative coupling to form a cobaltacyclopentadiene intermediate. This is a key step where the first two carbon-carbon bonds of the new aromatic ring are formed.[3]
-
Third Alkyne Coordination and Insertion: A third alkyne molecule then coordinates to the cobalt center of the cobaltacyclopentadiene complex. This is followed by an insertion step, which can proceed through two primary pathways depending on the nature of the alkyne and the reaction conditions:
-
Pathway A: Diels-Alder Type [4+2] Cycloaddition: The third alkyne can undergo a formal [4+2] cycloaddition with the cobaltacyclopentadiene, leading directly to a cobalt-complexed benzene ring.
-
Pathway B: Formation of a Cobaltanorbornadiene: Alternatively, the third alkyne can insert into a Co-C bond of the cobaltacyclopentadiene to form a seven-membered cobaltacycloheptatriene, which can also be represented as a cobaltanorbornadiene bicyclic intermediate.
-
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of the substituted benzene product from the cobalt center. This regenerates a coordinatively unsaturated CpCo species, which can then re-enter the catalytic cycle by coordinating with new alkyne substrates.
The regioselectivity of the cyclotrimerization of unsymmetrical alkynes, leading to either 1,2,4- or 1,3,5-trisubstituted benzenes, is determined during the oxidative coupling and the third alkyne insertion steps.
Caption: The catalytic cycle of CpCo(CO)₂ in the [2+2+2] cyclotrimerization of alkynes.
Quantitative Data
The efficiency and selectivity of CpCo(CO)₂-catalyzed cyclotrimerization are influenced by factors such as substrate electronics and sterics, solvent, temperature, and the use of photochemical activation. Below is a summary of representative quantitative data.
| Alkyne Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (1,2,4- : 1,3,5-) | Reference |
| Phenylacetylene | CpCo(CO)₂ | scCO₂ | 150 | - | 70 | 5 : 1 | [4] |
| Propargyl alcohol | CpCo(CO)₂ | scCO₂ | - | - | High | - | [4] |
| 1-Hexyne | CpCo(CO)₂ | scCO₂ | - | - | Low | Complex Mixture | [4] |
| Diphenylacetylene | CpCo(CO)₂ | scCO₂ | - | - | - | Forms CpCo(η⁴-C₄Ph₄) and CpCo(η⁴-C₄Ph₄CO) | [4] |
| α,ω-Diyne + p-tolunitrile | CpCo(CO)₂ (15 mol%) | o-xylene | 140 | 100 | 87 | 7:1 (para:meta) | [5] |
Experimental Protocols
The following are detailed protocols for the CpCo(CO)₂-catalyzed cyclotrimerization of alkynes. These procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques, as CpCo(CO)₂ and many of the intermediates are air- and moisture-sensitive.[1]
Protocol 1: General Procedure for the Cyclotrimerization of Monosubstituted Alkynes in an Organic Solvent
This protocol is a representative example for the cyclotrimerization of a terminal alkyne.
Materials:
-
CpCo(CO)₂
-
Alkyne substrate (e.g., phenylacetylene)
-
Anhydrous solvent (e.g., toluene, xylene, or THF, freshly distilled)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hot plate
-
Inert gas supply (argon or nitrogen)
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A Schlenk flask or a thick-walled, sealable reaction tube is dried in an oven and cooled under a stream of inert gas. The flask is equipped with a magnetic stir bar.
-
Reagent Addition: The alkyne substrate (e.g., 1.0 mmol) is dissolved in the anhydrous solvent (e.g., 5-10 mL). The solution is degassed by several freeze-pump-thaw cycles or by bubbling with inert gas for 15-20 minutes.
-
Catalyst Addition: CpCo(CO)₂ (typically 1-5 mol%, e.g., 0.01-0.05 mmol) is added to the reaction vessel under a positive pressure of inert gas. CpCo(CO)₂ is a dark red liquid and should be handled with care in a fume hood.
-
Reaction Conditions: The reaction vessel is sealed, and the mixture is stirred at the desired temperature (ranging from room temperature to reflux, e.g., 110-140 °C for xylene) for the specified time (typically 12-48 hours). For less reactive substrates, photochemical activation using a high-pressure mercury lamp may be employed. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to separate the isomeric benzene products and remove any remaining catalyst.
-
Characterization: The structure and purity of the isolated products are confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).
**Protocol 2: Cyclotrimerization in Supercritical Carbon Dioxide (scCO₂) **
This protocol is adapted from studies using supercritical fluids as an alternative reaction medium.[4]
Materials and Equipment:
-
CpCo(CO)₂
-
Alkyne substrate
-
High-pressure reaction vessel with a sapphire window for observation
-
High-pressure liquid pump for CO₂
-
Heating system and temperature controller
-
Pressure transducer
-
Stirring mechanism
Procedure:
-
Reactor Preparation: The high-pressure reactor is cleaned, dried, and purged with an inert gas.
-
Loading Reactants: The alkyne substrate and CpCo(CO)₂ are loaded into the reactor under an inert atmosphere.
-
Pressurization and Heating: The reactor is sealed, and liquid CO₂ is pumped into the vessel to the desired pressure. The reactor is then heated to the target temperature to bring the CO₂ into its supercritical state (e.g., 150 °C).
-
Reaction: The reaction mixture is stirred for the required duration.
-
Depressurization and Product Recovery: After the reaction is complete, the reactor is cooled to room temperature, and the CO₂ is slowly vented. The crude product remaining in the reactor is dissolved in a suitable organic solvent.
-
Purification and Characterization: The product is purified and characterized as described in Protocol 1.
Caption: A generalized experimental workflow for CpCo(CO)₂-catalyzed alkyne cyclotrimerization.
Conclusion
CpCo(CO)₂ is a highly effective catalyst for the cyclotrimerization of alkynes, providing a valuable synthetic route to a wide range of substituted benzenes. Understanding the catalytic cycle and the influence of reaction parameters allows for the optimization of reaction conditions to achieve high yields and, in some cases, control regioselectivity. The protocols provided herein offer a starting point for researchers to explore the synthetic potential of this powerful catalytic reaction in their own research and development endeavors. Careful adherence to inert atmosphere techniques is crucial for successful and reproducible results.
References
Application Notes and Protocols: CpCo(CO)2 Mediated Synthesis of Complex Aromatic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopentadienylcobalt dicarbonyl, CpCo(CO)2, is a versatile organocobalt complex that has emerged as a pivotal catalyst in modern organic synthesis.[1] Identified by its CAS number 12078-25-0, this dark red, air- and moisture-sensitive liquid is highly soluble in common organic solvents.[1][2][3] Its primary utility lies in its remarkable ability to catalyze [2+2+2] cycloaddition reactions, providing an efficient and atom-economical pathway to construct complex carbocyclic and heterocyclic aromatic systems.[4][5] This method involves the assembly of three unsaturated components, typically alkynes or a combination of alkynes and nitriles, to form substituted benzenes and pyridines, respectively.[1][2] The precision and control offered by this cobalt-catalyzed approach make it an invaluable tool for synthesizing complex molecular architectures found in natural products and pharmaceutically active compounds.[3][6][7]
Catalytic Cycle and Mechanism
The this compound-mediated [2+2+2] cycloaddition is a powerful method for the synthesis of substituted benzenes and pyridines. The catalytic cycle is initiated by the dissociation of one or two carbonyl ligands from the cobalt center, typically induced by heat or light, to generate a reactive CpCo(I) species. This species coordinates with two alkyne molecules, which then undergo oxidative coupling to form a cobaltacyclopentadiene intermediate. Subsequent coordination and insertion of a third unsaturated molecule (an alkyne or a nitrile) into the cobaltacycle leads to a larger metallacycle. The cycle concludes with reductive elimination, which releases the final aromatic product and regenerates the active CpCo(I) catalyst for subsequent turnovers.
Caption: Figure 1: Catalytic Cycle for this compound Mediated [2+2+2] Cycloaddition.
Experimental Protocols
Protocol 1: General Procedure for this compound-Mediated Synthesis of Substituted Pyridinophanes
This protocol is adapted from methodologies developed for the synthesis of macrocyclic pyridine-containing compounds.[8][9] It describes the co-cyclotrimerization of a long-chain α,ω-diyne with a nitrile.
Materials and Equipment:
-
α,ω-diyne (e.g., 1,13-tetradecadiyne)
-
Nitrile (e.g., p-tolunitrile)
-
Cyclopentadienylcobalt dicarbonyl (this compound)
-
Anhydrous solvent (e.g., 1,4-dioxane)
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Schlenk flask or equivalent reaction vessel
-
Inert atmosphere system (Nitrogen or Argon)
-
Heating mantle with temperature controller and magnetic stirrer
-
Standard glassware for work-up and purification
-
Silica (B1680970) gel for column chromatography
Experimental Workflow
Caption: Figure 2: General experimental workflow for cobalt-catalyzed cycloaddition.
Procedure:
-
Preparation: Under an inert atmosphere (N2 or Ar), add the α,ω-diyne (1.0 eq.), the nitrile (1.2 eq.), and anhydrous 1,4-dioxane (B91453) to a Schlenk flask equipped with a magnetic stir bar and condenser.
-
Catalyst Addition: Add this compound (5 mol%) to the solution via syringe.
-
Reaction: Heat the reaction mixture to approximately 100 °C with vigorous stirring. The reaction is typically maintained for 24 hours.[8]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting crude residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to isolate the meta- and para-pyridinophane isomers.
-
Characterization: The structure and purity of the isolated products should be confirmed using standard analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.
Safety and Handling: this compound is a dark red liquid that is sensitive to air and moisture.[1] It should be stored under an inert atmosphere and handled using appropriate Schlenk line or glovebox techniques to maintain its catalytic activity.[3]
Data Presentation: Performance in Macrocycle Synthesis
The this compound-catalyzed [2+2+2] cycloaddition has been successfully applied to the synthesis of various macrocycles with notable yields and regioselectivity. The regioselectivity is influenced by factors such as the linker unit length between the alkyne groups and other stereoelectronic factors.[8]
| Entry | Diyne Substrate | Co-reactant | Product(s) (Ratio) | Yield (%) | Reference |
| 1 | Diyne 6 | p-Tolunitrile | para- (7p) and meta- (7m) Pyridinophanes (7:1) | 87% | [8] |
| 2 | Diyne 8 | 2-Phenylethylisocyanate | para- (44p) and meta- (44m) Pyridin-2-ones (>50:1) | 64% | [8] |
| 3 | Diyne 6 | Dipropylacetylene | Paracyclophane (57p) and Benzannulene (57o) (2:1) | 29% | [8] |
Applications in Complex Molecule Synthesis
The robustness of the this compound-mediated cycloaddition makes it a key strategy in the total synthesis of complex natural products and other advanced molecular structures.
-
Natural Product Synthesis: This methodology has been instrumental in constructing core ring systems of natural products. For instance, a cobalt-mediated [2+2+2] cycloaddition was a crucial step in the total synthesis of stemarin, where it was used to construct key intermediates with high efficiency and stereoselectivity.[6] It has also been applied in synthetic routes towards rubriflordilactone A, a compound with promising anti-HIV activity.[6]
-
Synthesis of Macrocycles: The reaction is highly effective for forming macrocyclic compounds containing pyridine (B92270) rings, known as pyridinophanes.[8][9] This provides a convenient and flexible synthetic route to these structurally unique molecules without the need for photoirradiation or slow-addition techniques that are often required for other methods.[8]
-
Functionalized Aromatics: The reaction tolerates a wide range of functional groups, allowing for the synthesis of diverse, highly functionalized benzene (B151609) and pyridine derivatives.[5] This flexibility is crucial for applications in materials science and pharmaceutical development.[1][3] More reactive catalyst systems, such as CpCo(I) olefin complexes, have been developed to facilitate these transformations under even milder conditions.[10][11]
References
- 1. nbinno.com [nbinno.com]
- 2. Cyclopentadienylcobalt dicarbonyl - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Total Synthesis of Natural Terpenoids Enabled by Cobalt Catalysis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of macrocycles via cobalt-mediated [2 + 2 + 2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. marmacs.org [marmacs.org]
- 10. researchgate.net [researchgate.net]
- 11. epub.jku.at [epub.jku.at]
Troubleshooting & Optimization
Technical Support Center: Optimizing CpCo(CO)₂ Catalyzed Pauson-Khand Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CpCo(CO)₂ catalyzed Pauson-Khand reaction. Our goal is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction is showing low to no conversion of my starting materials. What are the likely causes and how can I address them?
Answer:
Low or no conversion in a Pauson-Khand reaction can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate reactivity. Here’s a systematic approach to troubleshooting this issue:
-
Catalyst Quality and Handling:
-
Purity: Ensure your CpCo(CO)₂ is of high purity. Impurities can deactivate the catalyst.
-
Handling: CpCo(CO)₂ is a dark red liquid that is sensitive to air and moisture.[1] It should be stored under an inert atmosphere and handled using appropriate techniques (e.g., Schlenk line or glovebox) to prevent decomposition.[1]
-
-
Reaction Conditions:
-
Temperature: While traditional Pauson-Khand reactions often require high temperatures, catalytic versions can sometimes proceed at lower temperatures.[2] If you are running the reaction at room temperature with a promoter, a slight increase in temperature (e.g., to 40-50 °C) might be necessary. For thermal reactions, ensure your reaction temperature is optimal for your specific substrate.
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Solvent: The choice of solvent can significantly impact the reaction. Common solvents include toluene, THF, and dichloromethane.[3] A screening of solvents is recommended to find the optimal one for your substrate.
-
Concentration: Substrate concentration can influence the reaction rate. Very dilute conditions may slow down the reaction, while highly concentrated conditions might lead to side reactions. An optimization of the substrate concentration may be beneficial.
-
-
Substrate Reactivity:
-
Alkene Reactivity: Strained cyclic alkenes are generally more reactive than acyclic alkenes.[4] Terminal alkenes are typically more reactive than internal alkenes. Trisubstituted and tetrasubstituted alkenes can be challenging substrates.[5]
-
Alkyne Reactivity: Terminal alkynes often give higher yields than internal alkynes.[4]
-
Question 2: I am observing the formation of significant byproducts. What are the common side reactions and how can I minimize them?
Answer:
Byproduct formation is a common issue that can significantly lower the yield of your desired cyclopentenone. Key side reactions to consider are:
-
Alkyne Trimerization: CpCo(CO)₂ is an efficient catalyst for the [2+2+2] cycloaddition of alkynes to form substituted benzene (B151609) derivatives.[1] This can be a competing pathway, especially at higher temperatures or with highly reactive alkynes.
-
Solution: Lowering the reaction temperature and ensuring a sufficient concentration of the alkene component can favor the Pauson-Khand reaction over trimerization.
-
-
Alkene Polymerization: Some alkenes, particularly electron-rich ones, can undergo polymerization under the reaction conditions.
-
Solution: Adjusting the reaction temperature and using a less coordinating solvent might reduce polymerization.
-
-
Substrate Decomposition: At elevated temperatures, sensitive functional groups on your substrates may decompose.
-
Solution: The use of promoters like N-methylmorpholine N-oxide (NMO) can allow the reaction to proceed at lower temperatures, thus minimizing thermal decomposition.[6]
-
Question 3: My reaction yield is inconsistent between batches. What factors contribute to this variability?
Answer:
Inconsistent yields are often traced back to subtle variations in experimental setup and reagent quality.
-
Catalyst Activity: The catalytic activity of CpCo(CO)₂ can vary between batches if not stored and handled properly. Ensure consistent quality and handling procedures.
-
Solvent and Reagent Purity: The purity of solvents and reagents, particularly the absence of water and oxygen, is crucial. Always use freshly distilled or degassed solvents.
-
Inert Atmosphere: Maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration is critical to prevent catalyst deactivation.[1]
Frequently Asked Questions (FAQs)
FAQ 1: What is the role of promoters like N-methylmorpholine N-oxide (NMO) in the Pauson-Khand reaction?
N-methylmorpholine N-oxide (NMO) and other amine N-oxides act as promoters by facilitating the dissociation of a CO ligand from the cobalt center. This creates a vacant coordination site, which accelerates the rate-determining step of alkene coordination and insertion, often allowing the reaction to proceed at milder temperatures and with improved yields.[6]
FAQ 2: Can I use a catalytic amount of CpCo(CO)₂ for my reaction?
Yes, a key advantage of CpCo(CO)₂ over the traditional stoichiometric Co₂(CO)₈ is its ability to be used in catalytic amounts.[1] However, the optimal catalyst loading will depend on the specific substrates and reaction conditions and may require some optimization.
FAQ 3: Are there alternatives to CpCo(CO)₂ for the Pauson-Khand reaction?
While CpCo(CO)₂ is a highly effective catalyst, other transition metals such as rhodium, iridium, and iron have also been shown to catalyze the Pauson-Khand reaction.[5][7] These alternative catalysts may offer different reactivity profiles and may be advantageous for specific substrates.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the Pauson-Khand reaction.
Table 1: Effect of Promoters on the Intermolecular Pauson-Khand Reaction of Phenylacetylene and Norbornene
| Entry | Catalyst (mol%) | Promoter (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CpCo(CO)₂ (5) | None | Toluene | 110 | 24 | 65 |
| 2 | CpCo(CO)₂ (5) | NMO (1.5) | THF | 25 | 12 | 85 |
| 3 | CpCo(CO)₂ (5) | Cyclohexylamine (0.2) | Toluene | 80 | 6 | 78 |
Table 2: Effect of Solvent on the Intramolecular Pauson-Khand Reaction of a 1,6-Enyne
| Entry | Catalyst (mol%) | Promoter (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CpCo(CO)₂ (5) | NMO (1.5) | Dichloromethane | 25 | 8 | 92 |
| 2 | CpCo(CO)₂ (5) | NMO (1.5) | Toluene | 25 | 18 | 75 |
| 3 | CpCo(CO)₂ (5) | NMO (1.5) | Acetonitrile | 25 | 12 | 88 |
Experimental Protocols
Detailed Protocol for a CpCo(CO)₂ Catalyzed Intramolecular Pauson-Khand Reaction
This protocol describes a general procedure for the intramolecular cyclization of a 1,6-enyne using CpCo(CO)₂ as a catalyst and NMO as a promoter.
Materials:
-
1,6-enyne substrate
-
Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂)
-
N-methylmorpholine N-oxide (NMO)
-
Anhydrous and degassed solvent (e.g., Dichloromethane)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bar
-
TLC plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add the 1,6-enyne (1.0 equiv).
-
Dissolve the substrate in the anhydrous and degassed solvent (concentration typically 0.05-0.1 M).
-
-
Catalyst Addition:
-
Via syringe, add the CpCo(CO)₂ solution (typically 5 mol%) to the stirring solution of the enyne. The solution will likely change color.
-
-
Promoter Addition:
-
Add N-methylmorpholine N-oxide (NMO) (1.5 equiv) to the reaction mixture in one portion.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, open the flask to the air and stir for 15 minutes to deactivate the catalyst.
-
Filter the reaction mixture through a short plug of silica gel, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate) to remove the cobalt residues.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure cyclopentenone product.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the Pauson-Khand reaction.
Caption: Experimental workflow for a CpCo(CO)₂ catalyzed Pauson-Khand reaction.
Caption: Troubleshooting guide for low yield in Pauson-Khand reactions.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Pauson-Khand Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 7. Nitrous Oxide-Promoted Pauson-Khand Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for CpCo(CO)2 catalysis
Welcome to the technical support center for Cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, and related cobalt catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is CpCo(CO)₂ and what is its primary application?
A1: Cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, is an organocobalt complex widely used as a catalyst, most notably for [2+2+2] cycloaddition reactions.[1] This powerful transformation allows for the efficient, atom-economical synthesis of complex carbocycles and heterocycles, such as substituted benzenes and pyridines, from alkynes and nitriles.[2][3][4]
Q2: How should I handle and store CpCo(CO)₂?
A2: CpCo(CO)₂ is a dark red liquid that is sensitive to air and moisture.[1] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition and maintain its catalytic activity. All manipulations should be carried out using standard Schlenk line or glovebox techniques.
Q3: My reaction with CpCo(CO)₂ is not working. What is the first thing I should check?
A3: The most critical step is the activation of the precatalyst. CpCo(CO)₂ is not the active catalytic species itself. It requires the dissociation of a carbonyl (CO) ligand to create a vacant coordination site. This is typically achieved through thermal conditions (refluxing in a high-boiling solvent like toluene (B28343) or xylene) or photochemical irradiation.[5] If your reaction is sluggish or shows no conversion, first ensure your activation conditions are sufficient.
Q4: Are there more modern alternatives to CpCo(CO)₂ that are easier to activate?
A4: Yes. Significant research has focused on developing more user-friendly cobalt precatalysts that are more stable or activate under milder conditions. These include air-stable CpCo(I)-olefin-phosphite complexes and CpCo(III) complexes that can be activated without reducing agents.[6][7][8] These alternatives can often provide higher yields at lower temperatures (e.g., 75 °C) compared to the high heat or irradiation needed for CpCo(CO)₂.[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low conversion is the most common issue. Follow this diagnostic workflow to identify the likely cause.
Problem 2: Poor Regioselectivity in [2+2+2] Cycloadditions
When co-cyclizing two or more different unsaturated partners (e.g., two different alkynes), a mixture of regioisomers is a common outcome.
Q: My reaction of an unsymmetrical alkyne with a diyne gives a mixture of regioisomers. How can I improve selectivity?
A: Regioselectivity in cobalt-catalyzed cycloadditions is largely governed by sterics and electronics.
-
Steric Hindrance: Bulky substituents on the alkyne partners can direct the regiochemical outcome. DFT studies have highlighted the role of steric hindrance in governing which isomer is favored.[2] Consider modifying your substrates to exploit this effect.
-
Tethering Strategy: The most effective method to ensure selectivity is to use an intramolecular approach. By tethering the reacting partners (e.g., using a diyne with a nitrile), the reaction geometry is constrained, often leading to a single product.[2]
-
Ligand Modification: While less common for standard CpCo(CO)₂, specialized cobalt complexes with bulky or electronically-tuned ligands can influence selectivity. For example, cobalt complexes with bisoxazolinephosphine ligands have been used to control regioselectivity in enantioselective variants.[4]
| Parameter | Recommendation to Improve Selectivity | Rationale |
| Substrate Design | Introduce bulky groups (e.g., -SiMe₃) on one alkyne. | Steric repulsion during the oxidative coupling step can favor one regioisomeric transition state over another.[2][3] |
| Reaction Strategy | Utilize tethered substrates, such as a diyne co-cyclized with a nitrile. | An intramolecular reaction removes the ambiguity of how the three components assemble on the cobalt center.[2] |
| Catalyst System | Explore catalyst systems with modified ancillary ligands. | Ligands can create a specific steric and electronic environment around the metal that influences substrate approach.[4] |
Experimental Protocols & Data
General Protocol for a [2+2+2] Cycloaddition Screening Reaction
This protocol is a representative example for the cyclotrimerization of a triyne substrate.
Data Presentation: Effect of Reaction Conditions on Yield
The following table summarizes results from catalyst screening studies, demonstrating how temperature and catalyst choice can influence product yield in a model cyclotrimerization reaction.
| Precatalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CpCo[P(Oi-Pr)₃]I₂ | 10 | 75 | 22 | 55 | [7] |
| CpCo[P(Oi-Pr)₃]I₂ | 10 | 100 (Microwave) | 12 | 41 | [7] |
| CpCo(I)-olefin-phosphite | 5 | 110 | 2 | 40 | [6] |
| CpCo(I)-olefin-phosphite | 5 | 75 | 2 | 52 | [6] |
References
- 1. nbinno.com [nbinno.com]
- 2. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CpCo( i ) precatalysts for [2 + 2 + 2] cycloaddition reactions: synthesis and reactivity - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00876A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Cyclopentadienylcobalt Dicarbonyl (CpCo(CO)₂)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂). The focus is on preventing and addressing the decomposition of this air- and moisture-sensitive organometallic compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is CpCo(CO)₂ and what are its primary applications?
A1: Cyclopentadienylcobalt dicarbonyl, or CpCo(CO)₂, is an organocobalt compound with the formula (C₅H₅)Co(CO)₂.[1] It is a dark red, air-sensitive liquid commonly used as a catalyst or precursor in organic synthesis.[1][2][3] Its primary applications include catalyzing the Pauson-Khand reaction to form cyclopentenones and the cyclotrimerization of alkynes to produce substituted benzene (B151609) rings.[2][3]
Q2: What are the main causes of CpCo(CO)₂ decomposition?
A2: The primary causes of CpCo(CO)₂ decomposition are exposure to air (oxygen), moisture, and elevated temperatures.[2][3][4] As an air-sensitive compound, it readily oxidizes.[5] It is also sensitive to light, which can induce photodissociation of the carbonyl ligands.
Q3: How should CpCo(CO)₂ be properly stored?
A3: To maintain its stability, CpCo(CO)₂ should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2][3][5] It is crucial to store it in a cold, well-ventilated environment, away from heat and sources of ignition.[4][5] A refrigerator or freezer suitable for flammable liquids is recommended.
Q4: My CpCo(CO)₂ has changed color from dark red to brown or has formed a precipitate. What does this indicate?
A4: A color change or the formation of precipitates is a strong indicator of decomposition. While CpCo(CO)₂ is a dark red liquid, its decomposition can lead to the formation of cobalt oxides or other insoluble byproducts. For analogous compounds like dicobalt octacarbonyl (Co₂(CO)₈), a color change to purple or black indicates the presence of decomposition products like Co₄(CO)₁₂.[1]
Q5: What are the safety hazards associated with CpCo(CO)₂?
A5: CpCo(CO)₂ is a flammable and toxic liquid.[4][6] It is harmful if swallowed, in contact with skin, or inhaled.[6] Upon thermal decomposition, it can release toxic carbon monoxide gas.[5] Standard personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should always be used when handling this compound in a well-ventilated fume hood.[4][6]
Troubleshooting Guide
This guide addresses common problems encountered during reactions involving CpCo(CO)₂.
Problem 1: Low or No Product Yield in a Catalytic Reaction
| Potential Cause | Troubleshooting Step | Explanation |
| Decomposition of CpCo(CO)₂ | 1. Ensure all solvents and reagents are rigorously degassed and dried before use. 2. Perform the reaction under a strict inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques. 3. Verify the purity of the CpCo(CO)₂ stock. If decomposition is suspected, purify it by vacuum distillation or filtration through a pad of dry, inert support material like Celite under an inert atmosphere. | Oxygen and water will rapidly decompose the catalyst, rendering it inactive. Impurities in the starting material will naturally lead to lower yields. |
| Catalyst Inhibition | 1. Check substrate for potential inhibiting functional groups (e.g., some strong coordinating ligands). 2. In Pauson-Khand reactions, consider using a promoter like N-methylmorpholine N-oxide (NMO) to facilitate the catalytic cycle. | Certain functional groups on the substrate can coordinate too strongly to the cobalt center, preventing the desired catalytic turnover. |
| Suboptimal Reaction Conditions | 1. Optimize the reaction temperature. While heat can be required, excessive temperatures will accelerate catalyst decomposition. 2. Vary the solvent. The stability and reactivity of CpCo(CO)₂ can be solvent-dependent. | Finding the right balance between the temperature needed for reaction and the temperature at which the catalyst decomposes is critical. |
Problem 2: Reaction Fails to Initiate or Proceeds Sluggishly
| Potential Cause | Troubleshooting Step | Explanation |
| Poor Quality of CpCo(CO)₂ | 1. Obtain a fresh bottle of the reagent or purify the existing stock. 2. Characterize the material by IR spectroscopy; pure CpCo(CO)₂ should show strong ν(CO) bands around 2030 and 1960 cm⁻¹.[1] | The reagent may have decomposed during storage due to improper sealing or prolonged storage time. |
| Presence of Quenching Impurities | 1. Purify all substrates and solvents immediately before use. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. | Trace amounts of acid, water, or oxygen can react with and destroy the active catalyst. |
Data Presentation
Table 1: Thermal Decomposition Rate Constants for Co₂(CO)₈
| Temperature (°C) | Rate Constant (k, s⁻¹) | Solvent | Notes |
| 110 | 1.03 ± 0.11 x 10⁻⁵ | 1,2-dichlorobenzene | Data for a related cobalt carbonyl complex.[7] |
| 182 | 8.0 ± 2.3 x 10⁻² | 1,2-dichlorobenzene | The rate of decomposition increases significantly with temperature.[7] |
| 185 | 7.74 ± 1.76 x 10⁻² | 1,2-dichlorobenzene with Oleyl Amine | Surfactants showed only a small influence on decomposition kinetics.[7] |
This data is for Co₂(CO)₈ and should be used as a qualitative guide for the thermal sensitivity of cobalt carbonyls like CpCo(CO)₂.
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Air-Sensitive Reaction
This protocol outlines the use of a Schlenk line to maintain an inert atmosphere, which is essential for preventing the decomposition of CpCo(CO)₂.
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Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, condenser) and magnetic stir bars are thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of dry nitrogen or argon.
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System Assembly: Assemble the glassware on the Schlenk line while hot and flush the entire system with inert gas.
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Purge Cycle: Evacuate the assembled apparatus using the vacuum pump on the Schlenk line and then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to remove residual air and moisture.
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Solvent and Reagent Addition: Add degassed, anhydrous solvents and other reagents via cannula or a gas-tight syringe under a positive pressure of inert gas.
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CpCo(CO)₂ Addition: CpCo(CO)₂ is a liquid and should be transferred via a gas-tight syringe. Before transfer, flush the syringe with inert gas. Draw the required volume of CpCo(CO)₂ and quickly transfer it to the reaction flask under a positive flow of inert gas.
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Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.
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Workup: Upon completion, cool the reaction to room temperature before quenching or exposing it to air, unless the products are also air-sensitive.
Protocol 2: Purification of Decomposed CpCo(CO)₂
If decomposition is suspected, CpCo(CO)₂ can be repurified. As it is a liquid, vacuum distillation is a suitable method.
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Apparatus Setup: Assemble a small-scale vacuum distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
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Inert Atmosphere: Place the entire distillation setup under an inert atmosphere using a Schlenk line.
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Transfer: Transfer the crude/decomposed CpCo(CO)₂ to the distillation flask under inert atmosphere.
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Distillation: Slowly reduce the pressure. CpCo(CO)₂ has a boiling point of 37-38.5 °C at 2 mmHg.[1] Gently heat the flask in an oil bath to facilitate distillation.
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Collection: Collect the dark red distillate in a receiving flask cooled in an ice bath. The non-volatile decomposition products (e.g., cobalt oxides) will remain in the distillation flask.
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Storage: Immediately store the purified, distilled CpCo(CO)₂ in a sealed container under an inert atmosphere and in a cold environment.
Visualizations
References
Technical Support Center: CpCo(CO)₂ Catalyzed Alkyne Cyclotrimerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering regioselectivity issues and other common problems during alkyne cyclotrimerization reactions using cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂).
Troubleshooting Guides
Guide 1: Addressing Poor Regioselectivity
Poor or undesired regioselectivity, typically resulting in a mixture of 1,2,4- and 1,3,5-trisubstituted benzene (B151609) isomers, is a common challenge. This guide provides a systematic approach to diagnosing and resolving this issue.
Step 1: Analyze the Product Mixture
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Question: What is the ratio of my regioisomers?
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Methodology: Use analytical techniques such as ¹H NMR, GC-MS, or LC-MS to determine the ratio of the 1,2,4- and 1,3,5-trisubstituted benzene products.
Step 2: Evaluate Potential Causes and Implement Solutions
| Observation | Potential Cause | Troubleshooting Steps |
| High proportion of the undesired 1,3,5-isomer | Steric hindrance of the alkyne substituents is insufficient to favor the 1,2,4-isomer. | - Modify Substrate: If possible, introduce a bulkier substituent on the alkyne to sterically disfavor the formation of the 1,3,5-isomer. - Change Catalyst: While this guide focuses on CpCo(CO)₂, other catalysts, such as certain nickel or rhodium complexes, may offer different regioselectivity. |
| High proportion of the undesired 1,2,4-isomer | Electronic effects of the alkyne substituents may favor this isomer. | - Modify Substrate: Altering the electronic properties of the alkyne substituents (electron-donating vs. electron-withdrawing) can influence the regioselectivity. |
| Inconsistent regioisomer ratios between batches | Reaction conditions are not well-controlled. | - Temperature Control: Ensure consistent and precise temperature control throughout the reaction. - Solvent Purity: Use freshly distilled, anhydrous solvent for each reaction. - Catalyst Quality: Use a fresh, properly stored batch of CpCo(CO)₂. The catalyst is sensitive to air and moisture. |
Guide 2: Troubleshooting Low Reaction Yield
Low yields can be caused by a variety of factors, from catalyst deactivation to competing side reactions.
Step 1: Analyze the Crude Reaction Mixture
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Question: What is present in my reaction mixture besides the desired product?
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Methodology: Use TLC, NMR, or GC-MS to identify unreacted starting materials, catalyst decomposition products, or unexpected byproducts such as cobaltacyclopentadiene complexes or cyclobutadiene (B73232) cobalt complexes.[1]
Step 2: Evaluate Potential Causes and Implement Solutions
| Observation | Potential Cause | Troubleshooting Steps |
| Mostly unreacted starting material | Inactive catalyst or insufficient reaction temperature/time. | - Catalyst Activation: Ensure the catalyst is properly activated. CpCo(CO)₂ often requires thermal or photochemical activation to initiate the catalytic cycle. - Increase Catalyst Loading: For difficult substrates, increasing the catalyst loading to 10-20 mol% may be necessary.[2] - Increase Temperature/Time: Gradually increase the reaction temperature and monitor the reaction progress over a longer period. |
| Presence of cobalt-containing byproducts | Catalyst deactivation or side reactions are occurring. | - Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[3] - Solvent Choice: Try different anhydrous, non-coordinating solvents such as toluene, xylene, or THF. |
| Formation of oligomers/polymers | Non-selective side reactions are dominating. | - Lower Reactant Concentration: High concentrations can sometimes favor polymerization. Try running the reaction at a lower molarity. - Control Reagent Addition: For co-cyclotrimerizations, slow addition of one of the alkynes via syringe pump can improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the typical regioisomeric ratio for the cyclotrimerization of terminal alkynes with CpCo(CO)₂?
A1: The cyclotrimerization of terminal alkynes typically yields a mixture of 1,2,4- and 1,3,5-trisubstituted benzenes. The 1,2,4-isomer is often the major product due to steric and electronic factors.[4] For example, the cyclotrimerization of phenylacetylene (B144264) in supercritical carbon dioxide has been reported to produce a 1:5 ratio of 1,3,5- to 1,2,4-triphenylbenzene.[1]
Q2: How do steric and electronic properties of the alkyne substituents affect regioselectivity?
A2: Generally, bulkier substituents on the alkyne will favor the formation of the 1,2,4-trisubstituted isomer to minimize steric repulsion. The electronic nature of the substituents also plays a role, though the effects can be more complex and substrate-dependent. A combination of both steric and electronic factors ultimately determines the product distribution.
Q3: What are common side reactions in CpCo(CO)₂ catalyzed alkyne cyclotrimerization?
A3: Besides the formation of regioisomers, common side reactions include the formation of stable cobaltacyclopentadiene complexes, which can be an off-cycle catalytic trap. Another potential byproduct is the corresponding cyclobutadiene cobalt complex.[1][5] In some cases, particularly with diynes, oligomerization or polymerization can also occur.
Q4: How should I handle and store CpCo(CO)₂?
A4: CpCo(CO)₂ is a dark red, air- and moisture-sensitive liquid.[3][6] It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerator or freezer) to prevent decomposition. When handling the catalyst, use standard Schlenk line or glovebox techniques to avoid exposure to air and moisture.
Q5: My reaction is not working at all, and I'm only recovering my starting material. What should I do?
A5: First, verify the quality of your catalyst and solvent. Ensure the solvent is anhydrous and the CpCo(CO)₂ has been properly stored. These reactions often require an activation step, either thermal (heating) or photochemical (irradiation with a suitable lamp), to initiate the catalytic cycle by dissociation of a CO ligand.[7] If the reaction is still unsuccessful, consider increasing the catalyst loading.[2]
Data Presentation
Table 1: Regioselectivity in the Cyclotrimerization of Phenylacetylene with CpCo(CO)₂
| Alkyne | Product 1 (1,3,5-isomer) | Product 2 (1,2,4-isomer) | Ratio (1:2) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylacetylene | 1,3,5-Triphenylbenzene | 1,2,4-Triphenylbenzene | 1:5 | scCO₂ | 90 | 22 | [1] |
Note: Regioselectivity is highly dependent on the specific substrate and reaction conditions. This table serves as an example, and results may vary.
Experimental Protocols
General Protocol for CpCo(CO)₂ Catalyzed Alkyne Cyclotrimerization
This protocol provides a general procedure for the cyclotrimerization of a generic terminal alkyne. Caution: CpCo(CO)₂ is toxic and air-sensitive. All manipulations should be performed under an inert atmosphere using appropriate personal protective equipment.
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Catalyst Handling and Preparation:
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All glassware should be oven-dried and cooled under an inert atmosphere.
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CpCo(CO)₂ should be handled via syringe under an inert atmosphere.
-
-
Reaction Setup:
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To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the alkyne substrate (1.0 mmol).
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Add anhydrous, degassed solvent (e.g., toluene, 10 mL).
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Add CpCo(CO)₂ (0.05 mmol, 5 mol%) to the reaction mixture via syringe.
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Reaction Conditions:
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The reaction mixture is heated to the desired temperature (typically 80-120 °C) under an inert atmosphere.
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For thermally stable substrates, refluxing in a high-boiling solvent like xylene may be necessary.
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Alternatively, the reaction can be irradiated with a suitable light source (e.g., a tungsten lamp) at a lower temperature.
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Monitor the reaction progress by TLC or GC.
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Workup and Purification:
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica (B1680970) gel to separate the regioisomers and remove any cobalt byproducts.
-
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cobalt Octacarbonyl-Catalyzed Scalable Alkyne Cyclotrimerization and Crossed [2 + 2 + 2]-Cycloaddition Reaction in a Plug Flow Reactor. | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkyne trimerisation - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. uwindsor.ca [uwindsor.ca]
Technical Support Center: CpCo(CO)₂ Catalyst Deactivation and Regeneration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to the deactivation and regeneration of the cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) catalyst.
Frequently Asked Questions (FAQs)
Q1: My CpCo(CO)₂-catalyzed reaction is sluggish or has failed completely. What are the common causes?
A1: Low or no catalytic activity in reactions employing CpCo(CO)₂ can stem from several factors. The most common issue is the deactivation of the catalyst due to its sensitivity to air and moisture.[1][2] Other potential causes include thermal decomposition at elevated reaction temperatures, the presence of impurities in substrates or solvents, and improper activation of the precatalyst.
Q2: How can I prevent the deactivation of my CpCo(CO)₂ catalyst?
A2: Proper handling and storage are crucial. CpCo(CO)₂ is a dark red, air-sensitive liquid and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place to maintain its stability and catalytic integrity.[1][2][3] All manipulations should be carried out using standard Schlenk techniques or in a glovebox to prevent exposure to oxygen and water. Solvents and reagents should be rigorously dried and degassed before use.
Q3: What are the visible signs of CpCo(CO)₂ decomposition?
A3: Decomposition of CpCo(CO)₂ can sometimes be visually observed. A color change of the reaction mixture from the characteristic dark red of the active catalyst to a brownish or black suspension can indicate the formation of inactive cobalt species. The formation of a precipitate is also a common sign of catalyst decomposition.
Q4: Can I regenerate my deactivated CpCo(CO)₂ catalyst?
A4: Yes, regeneration of deactivated cobalt carbonyl catalysts is often possible, although specific protocols for CpCo(CO)₂ are not widely published. General methods for regenerating cobalt catalysts involve treatments to remove deactivating species. For instance, a patented method for regenerating cobalt catalysts from carbonylation reactions involves treatment with an oxygen-nitrogen mixture.[4] Another approach for cobalt catalysts in Fischer-Tropsch synthesis involves a carburization-hydrogenation cycle.[4] Adapting these principles to a laboratory setting for CpCo(CO)₂ may be feasible.
Q5: Are there more stable alternatives to CpCo(CO)₂ for my reaction?
A5: Yes, research has focused on developing more stable and reactive CpCo(I) precatalysts. These often involve replacing one or both of the carbonyl ligands with other neutral ligands, such as phosphites or olefins.[5] For example, the combination of an electron-deficient olefin and a phosphite (B83602) ligand can furnish air-stable CpCo(I) precatalysts that may not require the stringent inert atmosphere techniques needed for CpCo(CO)₂.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Pauson-Khand Reaction
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation (Oxidation) | Ensure all solvents and reagents are rigorously degassed and dried. Handle CpCo(CO)₂ under a strict inert atmosphere. | Reaction proceeds as expected with the active catalyst. |
| Incomplete Catalyst Activation | The active catalytic species is generated by the dissociation of a CO ligand. This can be promoted by heat or photolysis. Ensure the reaction temperature is sufficient for CO dissociation without causing thermal decomposition. | Improved reaction rates and yield. |
| Substrate Inhibition | Certain functional groups on the alkene or alkyne substrate can chelate to the cobalt center and inhibit catalysis.[3] | If substrate inhibition is suspected, consider using a modified catalyst or protecting the inhibiting functional group. |
| Thermal Decomposition | High reaction temperatures can lead to catalyst decomposition. | Optimize the reaction temperature to be high enough for catalysis but below the decomposition temperature of the catalyst. |
Issue 2: Inconsistent Results in Alkyne Cyclotrimerization
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Catalyst Purity | The purity of CpCo(CO)₂ can affect its catalytic activity. | Use a freshly opened bottle of the catalyst or purify it by distillation or chromatography under an inert atmosphere. |
| Presence of Impurities in Alkynes | Terminal alkynes can contain acidic protons or other impurities that may react with the catalyst. | Purify the alkyne substrate before use, for example, by distillation. |
| Formation of Inactive Cobalt Clusters | At higher concentrations or temperatures, CpCo(CO)₂ can form inactive cobalt clusters. | Run the reaction at a lower concentration of the catalyst. The use of phosphine (B1218219) ligands can sometimes stabilize the active mononuclear cobalt species. |
| Solvent Effects | The solvent can influence the stability and reactivity of the catalyst. | Screen different anhydrous and degassed solvents to find the optimal one for your specific substrate. |
Catalyst Deactivation and Regeneration
Summary of Deactivation Pathways
The primary deactivation pathways for CpCo(CO)₂ are summarized in the table below.
| Deactivation Pathway | Description | Consequence |
| Oxidation | Reaction with trace oxygen or water in the reaction medium. | Formation of inactive cobalt(II) or cobalt(III) species. |
| Thermal Decomposition | Degradation of the complex at elevated temperatures. | Formation of metallic cobalt or other inactive cobalt-containing materials. |
| Substrate/Product Inhibition | Coordination of certain functional groups to the cobalt center, blocking the active site. | Stalling of the catalytic cycle.[3] |
| Formation of Clusters | Aggregation of catalyst molecules to form less active or inactive polynuclear cobalt clusters. | Reduction in the concentration of the active catalytic species. |
Diagram of CpCo(CO)₂ Deactivation Pathways
Caption: Major deactivation pathways for the CpCo(CO)₂ catalyst.
Regeneration Protocols
While specific, validated protocols for the regeneration of CpCo(CO)₂ are not extensively documented in peer-reviewed literature, the following experimental procedures are adapted from general methods for regenerating cobalt carbonyl catalysts. Caution: These are suggested starting points and require careful optimization for safety and effectiveness.
Protocol 1: Mild Oxidative Treatment
This protocol is based on the principle of re-oxidizing deactivated cobalt species to a form that can be more easily converted back to the active catalyst.
Methodology:
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Solvent Removal: After the reaction, remove the solvent and volatile organics from the crude reaction mixture under reduced pressure.
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Extraction (Optional): If the cobalt residues are soluble, they can be extracted into an aqueous acidic solution.
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Mild Oxidation: The crude cobalt-containing residue is dissolved in a suitable organic solvent (e.g., toluene). A controlled stream of a dilute oxygen/nitrogen mixture (e.g., 1-5% O₂ in N₂) is bubbled through the solution at a controlled temperature (e.g., 25-50 °C).[4] The progress of the reaction should be monitored (e.g., by IR spectroscopy to observe changes in the carbonyl stretching frequencies).
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Isolation: The solvent is removed, and the resulting cobalt salt can be isolated.
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Re-reduction to CpCo(CO)₂: The isolated cobalt salt can then be used as a precursor to resynthesize CpCo(CO)₂ following established literature procedures, which typically involve the reaction of a cobalt salt with cyclopentadienide (B1229720) and carbon monoxide.
Protocol 2: Carburization-Hydrogenation Cycle (for solid supported or precipitated catalyst)
This method is adapted from regeneration procedures for heterogeneous cobalt catalysts and may be applicable if the deactivated catalyst has precipitated as a solid.
Methodology:
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Isolation of Deactivated Catalyst: The solid, deactivated catalyst is separated from the reaction mixture by filtration or centrifugation.
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Carburization: The isolated solid is treated with a flow of carbon monoxide (CO) at an elevated temperature (e.g., 200-250 °C). This step aims to convert cobalt oxides to cobalt carbides.[4]
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Hydrogenation: Following the carburization step, the gas flow is switched to hydrogen (H₂) at a similar temperature. This reduces the cobalt carbide to metallic cobalt.[4]
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Conversion to CpCo(CO)₂: The activated metallic cobalt can then be used in a synthesis of CpCo(CO)₂.
Diagram of a General Regeneration Workflow
Caption: A generalized workflow for the regeneration of CpCo(CO)₂.
Data Presentation
Table 1: Influence of Ligands on CpCo(I) Catalyst Stability
| Catalyst | Ligands | Stability | Activation Conditions | Reference |
| CpCo(CO)₂ | Two CO | Air and moisture sensitive | Thermal or photochemical | [1][2] |
| CpCo(CO)(alkene) | One CO, one electron-deficient alkene | Air-stable | Higher temperatures required | [5] |
| CpCo(olefin)(phosphite) | One olefin, one phosphite | Air-stable and recyclable | Milder conditions (thermal, photochemical, or microwave) | [5] |
| CpCo(PPh₃)(alkyne) | One PPh₃, one alkyne | Isolated for mechanistic studies | Not a precatalyst | [6] |
Note: The stability and reactivity of CpCo(I) complexes can be significantly tuned by the choice of ligands, offering more robust alternatives to CpCo(CO)₂ for certain applications.[5]
This technical support center is intended to be a living document and will be updated as more specific information on the deactivation and regeneration of CpCo(CO)₂ becomes available. Researchers are encouraged to consult the primary literature and exercise caution when attempting regeneration protocols.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced catalytic activity of cobalt catalysts for Fischer–Tropsch synthesis via carburization and hydrogenation and its application to regeneration - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. CpCo( i ) precatalysts for [2 + 2 + 2] cycloaddition reactions: synthesis and reactivity - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00876A [pubs.rsc.org]
- 6. Cyclopentadienylcobalt dicarbonyl - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Products from CpCo(CO)₂ Catalyzed Reactions
Welcome to the technical support center for the purification of products from dicarbonylcyclopentadienylcobalt(I) (CpCo(CO)₂) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of complex organic molecules synthesized via cobalt catalysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the work-up and purification of your reaction products.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Crude reaction mixture is a dark, tarry solid or oil. | 1. Decomposition of the CpCo(CO)₂ catalyst under harsh reaction conditions (e.g., prolonged high temperatures).[1] 2. Polymerization of alkyne starting materials. 3. Formation of insoluble cobalt byproducts. | 1. Pre-filtration: Before aqueous work-up, dissolve the crude mixture in a minimal amount of a strong organic solvent (e.g., dichloromethane (B109758) or THF) and filter through a short plug of celite or silica (B1680970) gel to remove insoluble cobalt salts and polymeric material. 2. Solvent Choice: Use a solvent system that is effective at dissolving the desired product but less so for the polymeric byproducts during extraction. |
| Product is contaminated with residual cobalt. (Often visible as a brown or metallic tint in the purified product or as broad signals in the ¹H NMR spectrum). | 1. Incomplete removal of the cobalt catalyst or cobalt-containing byproducts during work-up. 2. The product itself may be a stable organocobalt complex (e.g., a cobaltacyclopentadiene or a cobalt-alkyne complex).[2][3] | 1. Acidic Wash: During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1 M HCl or saturated aqueous NH₄Cl) to protonate and extract basic cobalt species. 2. Oxidative Work-up: Exposing the crude reaction mixture to air or a mild oxidant (e.g., bubbling air through the solution) can sometimes help decompose the cobalt complexes into more easily removable inorganic salts. 3. Specialized Chromatography: Use a stationary phase that can effectively separate the organometallic species. Alumina (B75360) chromatography can sometimes be more effective than silica gel for removing cobalt residues. |
| Low yield of the desired product after purification. | 1. Product instability on silica gel. 2. Incomplete reaction. 3. Formation of multiple, difficult-to-separate isomers.[2][4] | 1. Deactivated Silica: If product degradation on silica gel is suspected, use deactivated silica gel (e.g., by adding 1-5% triethylamine (B128534) to the eluent for basic compounds) or switch to a different stationary phase like alumina.[5] 2. Reaction Monitoring: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion before work-up. 3. Optimize Chromatography: Develop a more selective gradient for flash chromatography to improve the separation of isomers. It may be necessary to accept a lower yield of a single pure isomer. |
| Difficulty in separating regioisomers of substituted pyridines or benzenes. | The [2+2+2] cycloaddition reaction is not always perfectly regioselective, leading to mixtures of isomers (e.g., 1,2,4- and 1,3,5-substituted benzenes).[2] | 1. Careful Chromatography: High-performance flash chromatography with a shallow solvent gradient may be required. Multiple columns may be necessary. 2. Crystallization: Fractional crystallization can sometimes be effective in separating isomers if they have sufficiently different solubilities. 3. Derivatization: In some cases, it may be possible to selectively derivatize one isomer to facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in CpCo(CO)₂ catalyzed [2+2+2] cycloadditions?
A1: Common side products include regioisomers of the desired aromatic product (e.g., 1,2,4- vs. 1,3,5-trisubstituted benzenes from terminal alkynes), and stable organometallic intermediates such as cobaltacyclopentadiene complexes or cobalt-cyclobutadiene complexes.[2][3] In some cases, particularly with hindered alkynes, cobalt-complexed cyclopentadienones can also be formed as byproducts.[2]
Q2: How can I remove the CpCo(CO)₂ catalyst after the reaction is complete?
A2: CpCo(CO)₂ and its derivatives can often be removed through a combination of techniques. An oxidative work-up, where the reaction mixture is stirred open to the air or with a gentle stream of air bubbled through it, can help decompose the organometallic species into inorganic cobalt salts. These salts are typically insoluble in organic solvents and can be removed by filtration, or they can be extracted into an aqueous phase, sometimes with the aid of a dilute acid wash. Standard column chromatography on silica gel or alumina is usually the final step to remove any remaining traces.
Q3: My product seems to be unstable on silica gel. What are my alternatives for purification?
A3: If your product is sensitive to the acidic nature of silica gel, you have several options:
-
Deactivated Silica: You can use silica gel that has been treated with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites.
-
Alumina Chromatography: Alumina is a good alternative to silica gel and is available in neutral, acidic, or basic forms. Neutral or basic alumina is often a good choice for acid-sensitive compounds.
-
Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) with polar eluents (e.g., water/acetonitrile or water/methanol) can be an effective purification method.
-
Crystallization: If your product is a solid, recrystallization is an excellent purification method that avoids chromatography altogether.
Q4: What is the best way to handle and store CpCo(CO)₂?
A4: CpCo(CO)₂ is a dark red, air- and moisture-sensitive liquid.[6][7] It should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). All manipulations should be carried out using standard Schlenk line or glovebox techniques to prevent decomposition.
Experimental Protocols
Protocol 1: General Work-up and Flash Chromatography
This protocol provides a general procedure for the work-up and purification of a neutral organic compound from a CpCo(CO)₂ catalyzed reaction.
-
Reaction Quenching and Catalyst Decomposition:
-
Once the reaction is complete (as determined by TLC or GC-MS), cool the reaction mixture to room temperature.
-
If the reaction was run under an inert atmosphere, open the flask to the air and stir vigorously for 1-2 hours. This helps to oxidize and precipitate some of the cobalt species.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
-
Filtration:
-
Filter the mixture through a pad of celite to remove any precipitated cobalt salts and other insoluble material.
-
Wash the filter cake with additional organic solvent to ensure all the product is collected.
-
-
Aqueous Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (to neutralize any acidic components).
-
1 M HCl (to remove basic cobalt species).
-
Brine (to remove residual water).
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Concentration and Flash Chromatography:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) determined by TLC analysis.
-
Protocol 2: Purification by Crystallization
This protocol is suitable for solid products that are thermally stable.
-
Initial Work-up:
-
Perform an initial work-up as described in Protocol 1 (steps 1-3) to remove the bulk of the cobalt catalyst and other impurities.
-
Concentrate the crude product to dryness.
-
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.
-
An ideal crystallization solvent will dissolve the product when hot but not at room temperature. A two-solvent system (one in which the product is soluble and one in which it is not) can also be effective.
-
-
Recrystallization:
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Visual Guides
Caption: General workflow for the purification of products from CpCo(CO)₂ catalyzed reactions.
References
Navigating the Challenges of Air and Moisture Sensitivity with CpCo(CO)2: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclopentadienylcobalt dicarbonyl, CpCo(CO)2, is a powerful catalyst and reagent in organic synthesis, notably in Pauson-Khand reactions and alkyne cyclotrimerizations. However, its utility is intrinsically linked to its high sensitivity to air and moisture, posing significant challenges during experimental procedures. This technical support center provides a comprehensive resource with troubleshooting guides and frequently asked questions to ensure the successful and safe handling of this valuable organometallic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive?
A1: this compound is a dark red, organometallic liquid compound.[1] Its sensitivity stems from the electron-rich cobalt center, which is susceptible to oxidation by atmospheric oxygen and hydrolysis by moisture. Exposure to air and water can lead to decomposition, forming inactive cobalt salts and other byproducts, which can compromise your reaction's yield and reproducibility.
Q2: How should I properly store this compound?
A2: To maintain its integrity, this compound should be stored in a cool, dark environment under an inert atmosphere, such as argon or nitrogen. It is typically supplied in a sealed ampule or a Schlenk flask. For long-term storage, refrigeration (2-8°C) is recommended.
Q3: What are the visible signs of this compound decomposition?
A3: A noticeable color change from the characteristic dark red to a brownish or black hue is a primary indicator of decomposition. The formation of a precipitate or a cloudy appearance in the liquid can also signify that the compound has been compromised by air or moisture.
Q4: Can I purify this compound if it has started to decompose?
A4: Purification of partially decomposed this compound can be challenging. Distillation or chromatography under a rigorously inert atmosphere are potential methods. However, preventing decomposition through proper handling is the most effective approach.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Reaction fails to initiate or shows low conversion. | Deactivated Catalyst: The this compound may have been exposed to air or moisture prior to or during the reaction setup. | - Ensure all glassware is rigorously dried and purged with an inert gas.- Use freshly purified and deoxygenated solvents.- Handle this compound exclusively under an inert atmosphere using a Schlenk line or in a glovebox.- If catalyst deactivation is suspected, consider using a fresh batch of the compound. |
| Impurities in Reagents or Solvents: Trace amounts of water or oxygen in your starting materials or solvents can deactivate the catalyst. | - Degas solvents by freeze-pump-thaw cycles or by sparging with an inert gas.- Dry solvents over appropriate drying agents and distill under an inert atmosphere. | |
| Inconsistent reaction yields. | Variable Catalyst Activity: Inconsistent handling procedures can lead to varying degrees of catalyst decomposition between experiments. | - Standardize your handling protocol for this compound.- Ensure a consistent positive pressure of inert gas throughout the experiment. |
| Color of this compound solution changes from dark red to brown/black upon addition to the reaction mixture. | Decomposition upon contact with reaction components: One of the reagents or the solvent may contain residual air or moisture. | - Pre-treat the reaction mixture with a small amount of a scavenger for water or oxygen if compatible with your reaction.- Re-purify and deoxygenate all reaction components. |
| An unexpected precipitate forms in the reaction flask. | Formation of Insoluble Cobalt Salts: This is a strong indication of catalyst decomposition due to air or moisture exposure. | - Immediately assess the integrity of your inert atmosphere setup.- Check for leaks in your Schlenk line or glovebox.- The precipitate is likely an inactive cobalt species and may need to be removed by filtration under inert conditions for the reaction to proceed (if possible). |
Experimental Protocols
Protocol 1: Handling this compound using a Schlenk Line
This protocol outlines the steps for safely transferring a liquid air-sensitive reagent like this compound from a storage vessel to a reaction flask.
Materials:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Oven-dried Schlenk flasks and glassware
-
Gas-tight syringes with long needles
-
Septa
-
Cannula (double-tipped needle)
-
This compound in a sealed container (e.g., Sure/Seal™ bottle)
-
Dry, deoxygenated solvent
Procedure:
-
Glassware Preparation: Ensure all glassware, syringes, and cannulas are thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere Setup: Assemble the reaction flask on the Schlenk line. Evacuate the flask by opening the stopcock to the vacuum manifold.
-
Purge Cycle: Refill the flask with inert gas (argon or nitrogen). Repeat this vacuum/inert gas cycle at least three times to ensure a completely inert atmosphere.
-
Reagent Transfer (Syringe):
-
Carefully pierce the septum of the this compound container with a needle connected to the inert gas line to create a positive pressure.
-
Using a clean, dry, and inert gas-flushed syringe, pierce the septum and withdraw the desired volume of this compound.
-
Quickly transfer the reagent to the reaction flask by injecting it through the flask's septum.
-
-
Reagent Transfer (Cannula):
-
For larger volumes, a cannula transfer is recommended.
-
Pressurize the this compound container with inert gas.
-
Insert one end of the cannula through the septum of the reagent bottle, ensuring the tip is below the liquid level.
-
Insert the other end of the cannula into the reaction flask.
-
The pressure difference will drive the liquid transfer. To facilitate this, you can apply a slight vacuum to the reaction flask or increase the inert gas pressure on the reagent bottle.
-
-
Post-Transfer: Once the transfer is complete, remove the syringe or cannula and flush the reaction flask with inert gas.
Protocol 2: Working with this compound in a Glovebox
A glovebox provides a highly controlled inert environment, ideal for handling extremely sensitive reagents.
Procedure:
-
Glovebox Preparation: Ensure the glovebox has been properly purged and that the oxygen and moisture levels are within the acceptable range (typically <1 ppm).
-
Material Transfer: Bring all necessary oven-dried glassware, sealed reagents, and equipment into the glovebox through the antechamber. Cycle the antechamber with vacuum and inert gas purges multiple times before opening the inner door.
-
Handling: Once inside the glovebox, all manipulations can be performed in the open, protected by the inert atmosphere.
-
Transferring this compound: Use a clean, dry pipette or syringe to transfer the desired amount of this compound from its storage container to the reaction vessel.
-
Reaction Setup: Assemble the reaction apparatus within the glovebox. If the reaction needs to be heated or stirred for an extended period, it can be sealed and then removed from the glovebox.
Visualizing Workflows and Troubleshooting
A clear understanding of the experimental workflow and potential troubleshooting paths is critical for success.
References
Technical Support Center: Scaling Up CpCo(CO)2 Catalyzed Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals who are scaling up chemical syntheses catalyzed by cyclopentadienylcobalt dicarbonyl (CpCo(CO)2). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up process.
Troubleshooting Guide
This guide provides systematic approaches to troubleshoot common issues encountered during the scale-up of this compound catalyzed reactions, such as the Pauson-Khand reaction and alkyne cyclotrimerization.
Issue 1: Low or No Product Yield Upon Scale-Up
| Potential Cause | Suggested Solution |
| Catalyst Inactivity or Decomposition | This compound is sensitive to air and moisture.[1][2] Ensure all solvents and reagents are rigorously degassed and dried. Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen). Consider that impurities in starting materials, which may be negligible on a small scale, can become significant catalyst poisons at a larger scale. |
| Poor Mass and Heat Transfer | Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of low reactant concentration, affecting reaction rates and selectivity. Ensure efficient stirring and consider the reactor geometry for optimal mixing. Exothermic reactions may require external cooling to maintain the desired reaction temperature. |
| Suboptimal Reaction Conditions | Conditions optimized at the lab scale may not be directly transferable. Re-optimize key parameters such as temperature, pressure (of CO for Pauson-Khand reactions), and reaction time for the larger scale. For Pauson-Khand reactions, high temperatures and long reaction times are often required.[3] |
| Catalyst Loading | The optimal catalyst loading may differ at a larger scale. While a higher catalyst loading might seem beneficial, it can lead to increased costs and more complex downstream processing. Conversely, too low a loading can result in incomplete conversion. A systematic study to determine the optimal catalyst loading for the scaled-up process is recommended. |
| Inhibiting Functional Groups | Certain functional groups in the substrate, such as diones, can inhibit or deactivate the catalyst.[4] Consider protecting sensitive functional groups before the reaction. |
Issue 2: Catalyst Deactivation During the Reaction
| Potential Cause | Suggested Solution |
| Poisoning | Impurities in the starting materials or solvents can act as catalyst poisons.[5] Analyze all inputs for potential contaminants such as sulfur or basic compounds. Purification of starting materials may be necessary. |
| Coking/Fouling | At elevated temperatures, organic materials can decompose and deposit on the catalyst surface, blocking active sites.[5] Operating at the lowest effective temperature can help minimize coking. In continuous flow systems, a gradual increase in back-pressure may indicate fouling.[6] |
| Sintering | High temperatures can cause the cobalt particles to agglomerate, reducing the active surface area of the catalyst.[5] Strict temperature control is crucial to prevent thermal degradation of the catalyst. |
| Oxidation | Exposure to air can lead to the oxidation of the active cobalt species. Ensure the reaction is maintained under a strictly inert atmosphere throughout the process. |
Issue 3: Difficulties in Product Purification at Scale
| Potential Cause | Suggested Solution |
| Residual Cobalt Contamination | Removal of cobalt residues is a common challenge in downstream processing. Filtration through a pad of silica (B1680970) gel or Celite can be effective for removing cobalt residues.[4] For larger quantities, consider alternative purification techniques like column chromatography, crystallization, or distillation. |
| Complex Reaction Mixtures | Side reactions can lead to a complex mixture of products and byproducts, complicating purification. Re-optimization of reaction conditions to improve selectivity is the primary approach. |
| High Solvent Volumes | Large-scale reactions often involve significant volumes of solvent, making extraction and concentration energy-intensive. Explore the possibility of using more concentrated reaction conditions or alternative, lower-boiling point solvents if compatible with the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up reactions with this compound and carbon monoxide?
A1: The primary safety concerns are the toxicity of both this compound and carbon monoxide (CO) gas. This compound is a toxic organometallic compound and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Carbon monoxide is a colorless, odorless, and highly toxic gas. All reactions involving CO at pressure should be conducted in a specialized high-pressure reactor equipped with a CO detector and proper ventilation. Ensure all connections are leak-tested before pressurizing the system.
Q2: How can I improve the efficiency of my scaled-up Pauson-Khand reaction?
A2: To improve efficiency, consider the following:
-
Promoters: The use of promoters like N-methylmorpholine N-oxide (NMO) can accelerate the reaction.[7]
-
Flow Chemistry: Continuous flow reactors, such as plug flow reactors (PFRs), can offer better control over reaction parameters, improved heat and mass transfer, and facilitate safer handling of CO, leading to excellent conversions and yields.[8]
-
Microwave Irradiation: For some Pauson-Khand reactions, microwave heating can significantly reduce reaction times compared to conventional heating.[3]
Q3: Is it possible to regenerate and reuse the this compound catalyst?
A3: While catalyst regeneration is a key aspect of sustainable industrial processes, specific protocols for the regeneration and reuse of this compound in these contexts are not widely documented in the provided search results. Catalyst deactivation can be irreversible, especially in cases of sintering or severe poisoning.[5] However, for some cobalt catalysts in other applications, regeneration through methods like calcination to remove coke is possible.[9] The feasibility of regenerating this compound would depend on the specific deactivation mechanism and would require dedicated process development.
Q4: What are the key differences in experimental setup between a lab-scale and a pilot-scale this compound catalyzed reaction?
A4: The key differences lie in the equipment and control systems:
-
Reactor: Lab-scale reactions are typically run in round-bottom flasks, while pilot-scale reactions require larger, often jacketed, glass or stainless-steel reactors with overhead stirring and better temperature control. For reactions involving CO, a high-pressure autoclave is necessary for both scales, but the pilot-scale version will be significantly larger and more robust.
-
Reagent Addition: In the lab, reagents are often added manually. At scale, reagents are typically added via pumps for better control and safety.
-
Process Monitoring and Control: Pilot-scale setups often include more sophisticated process analytical technology (PAT) for real-time monitoring of parameters like temperature, pressure, and sometimes even reaction progress through in-situ spectroscopy.
-
Downstream Processing: Lab-scale purification might involve simple filtration and column chromatography. Pilot-scale purification requires larger equipment such as filter presses, and industrial-scale chromatography columns or distillation units.
Data Presentation
Table 1: Comparison of Reaction Parameters for Cobalt-Catalyzed Pauson-Khand Reaction at Different Scales
| Parameter | Lab Scale | Multi-gram Scale |
| Catalyst | Dicobalt Octacarbonyl or Rhodium Complex | [RhCl(CO)2]2 |
| Catalyst Loading | Stoichiometric to catalytic (e.g., 5 mol%) | 1 mol% |
| Substrate Amount | Milligrams to a few grams | 5.7 g |
| Solvent | Toluene, THF, CH2Cl2 | Toluene |
| Temperature | 40-80 °C (with promoter) to 160 °C | Not specified, but generally elevated |
| CO Pressure | Balloon to 20 bar | 1 atm (CO balloon) |
| Reaction Time | Hours to 24 hours | Not specified |
| Yield | Variable, often 40-60% for early examples | 85% |
| Reference | [3][4][8][10] | [11] |
Note: This table provides a general comparison based on available data. Specific conditions will vary depending on the substrates and specific reaction.
Experimental Protocols
General Laboratory-Scale Protocol for Pauson-Khand Reaction:
This is a general procedure and requires optimization for specific substrates.[4]
-
Complexation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the alkyne-containing substrate (1.0 equiv) in a degassed solvent (e.g., CH2Cl2 or toluene). Add solid dicobalt octacarbonyl (Co2(CO)8, 1.1 equiv) in one portion. The solution will typically turn dark red/brown. Stir the mixture at room temperature for 1-4 hours, monitoring the consumption of the alkyne by TLC or LC-MS.
-
Cycloaddition: To the solution of the cobalt-alkyne complex, add the alkene (if intermolecular, typically 1.5-3.0 equiv) followed by a promoter (e.g., NMO, 3-10 equiv). Heat the reaction mixture to the desired temperature (typically 40-80 °C) and stir until the cobalt complex is consumed (as monitored by TLC).
-
Workup and Purification: Cool the reaction mixture to room temperature. Dilute with a solvent like diethyl ether and filter through a pad of silica gel or Celite to remove cobalt residues. The filtrate is then concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
Visualizations
Caption: General workflow for a this compound catalyzed reaction.
Caption: Troubleshooting decision tree for low yield.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. benchchem.com [benchchem.com]
- 7. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A catalytic scalable Pauson–Khand reaction in a plug flow reactor – CS Flow Chem [csflowchem.com]
- 9. products.evonik.com [products.evonik.com]
- 10. organicreactions.org [organicreactions.org]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to CpCo(CO)₂ and Cp*Co Catalysts in CO₂ Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The conversion of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical area of research in sustainable chemistry. Homogeneous catalysis offers a promising avenue for this transformation, with cobalt complexes being of particular interest due to the earth-abundant nature of the metal. This guide provides a comparative overview of two half-sandwich cobalt complexes, Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) and its pentamethylcyclopentadienyl analogue (Cp*Co) catalysts, in the context of CO₂ hydrogenation.
While both complexes are structurally related, a review of the current scientific literature reveals a significant disparity in their reported applications for CO₂ reduction. Notably, derivatives of the Cp*Co(III) moiety have been successfully employed as catalysts for the hydrogenation of CO₂ to formate (B1220265), whereas there is a conspicuous absence of experimental data for the catalytic activity of CpCo(CO)₂ in this reaction.
Performance Data in CO₂ Hydrogenation to Formate
Quantitative data for the catalytic performance of a water-soluble CpCo(III) complex with a proton-responsive 4,4'-dihydroxy-2,2'-bipyridine (B1588920) (4DHBP) ligand, [CpCo(4DHBP)(OH₂)]²⁺, has been reported. In contrast, no analogous experimental data for CpCo(CO)₂ could be identified in the surveyed literature, suggesting it is either inactive or has not been a focus of research for this specific application.
| Catalyst | Ligand | Product | Max. TOF (h⁻¹) | Max. TON | Reaction Conditions | Source |
| [CpCo(4DHBP)(OH₂)]²⁺ | 4,4'-dihydroxy-2,2'-bipyridine | Formate | 39 | 340 | 80 °C, 4-5 MPa total pressure (1:1 CO₂:H₂), aqueous bicarbonate media | [1] |
| CpCo(CO)₂ | Carbonyl | - | Not Reported | Not Reported | Not Reported | - |
| [CpCo(bpy)]²⁺ | 2,2'-bipyridine | - | Inactive | - | - | [1] |
Table 1: Comparison of Catalytic Performance in CO₂ Hydrogenation. Turnover Frequency (TOF) and Turnover Number (TON) for the formation of formate. The data for [Cp*Co(4DHBP)(OH₂)]²⁺ highlights its activity, while the inactivity of the analogous bpy complex and the lack of data for CpCo(CO)₂ are also noted.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of catalytic studies. Below is the protocol for the synthesis and catalytic testing of the active Cp*Co(III) catalyst.
Synthesis of Cp*Co(4DHBP)(OH₂)₂
The synthesis of the catalyst precursor, [CpCo(4DHBP)Cl]Cl, is achieved by reacting [CpCoCl₂]₂ with 4,4'-dihydroxy-2,2'-bipyridine in methanol. The resulting chloride salt can then be converted to the desired aqua complex, --INVALID-LINK--₂, by dissolving it in water and adding NaBF₄. The final product is isolated as a solid and characterized by standard analytical techniques (NMR, UV-vis spectroscopy, and mass spectrometry).[1]
CO₂ Hydrogenation Catalysis Protocol
The catalytic hydrogenation of CO₂ is carried out in a high-pressure reactor. A typical procedure is as follows:
-
The reactor is charged with a specific amount of the catalyst, for instance, --INVALID-LINK--₂, and an aqueous bicarbonate solution (e.g., 1 M KHCO₃).
-
The reactor is sealed, purged with H₂, and then pressurized with a 1:1 mixture of CO₂ and H₂ to the desired total pressure (e.g., 4-5 MPa).
-
The reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred for a set duration.
-
After the reaction, the reactor is cooled to room temperature, and the excess gas is vented.
-
The liquid products are analyzed by ¹H NMR spectroscopy to determine the concentration of formate and calculate the Turnover Number (TON) and Turnover Frequency (TOF).[1]
Mechanistic and Workflow Diagrams
To visualize the processes involved, the following diagrams illustrate a proposed catalytic cycle and the general experimental workflow.
References
A Comparative Guide to Cobalt Catalysts in Pauson-Khand Reactions: CpCo(CO)₂ versus Dicobalt Octacarbonyl
For researchers, scientists, and drug development professionals, the Pauson-Khand reaction is a powerful tool for the synthesis of cyclopentenones, key structural motifs in numerous biologically active compounds. This guide provides an objective comparison of two prominent cobalt catalysts employed in this [2+2+1] cycloaddition: Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) and Dicobalt octacarbonyl (Co₂(CO)₈). Supported by experimental data, this document details their respective performances, reaction mechanisms, and experimental protocols.
Performance Comparison: CpCo(CO)₂ vs. Co₂(CO)₈
The choice between CpCo(CO)₂ and Co₂(CO)₈ in Pauson-Khand reactions often depends on the specific substrates, desired reaction conditions, and whether a stoichiometric or catalytic process is preferred. While Co₂(CO)₈ has been the traditional and more extensively studied catalyst, CpCo(CO)₂ offers advantages in certain contexts, particularly in catalytic variants of the reaction.
| Catalyst | Typical Loading | Reaction Conditions | General Observations |
| Dicobalt octacarbonyl (Co₂(CO)₈) | Stoichiometric to catalytic (5-20 mol%) | High temperature (60-160 °C), often requires promoters (e.g., N-methylmorpholine N-oxide - NMO) or high CO pressure.[1][2] | Well-established for a broad range of substrates. Stoichiometric use is common, but catalytic versions have been developed.[2] Can lead to the formation of cobalt clusters, which may impede catalysis.[3] |
| **Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) ** | Catalytic | Often requires photochemical or thermal activation to initiate the catalytic cycle. | Primarily used in catalytic versions of cycloaddition reactions. The Cp ligand provides stability to the cobalt center. |
Table 1: General Comparison of CpCo(CO)₂ and Co₂(CO)₈ in Pauson-Khand Reactions.
Experimental Data: A Head-to-Head Look
Direct comparative studies providing a wide range of substrates under identical conditions for both catalysts are limited in the literature. However, by collating data from various sources, a picture of their relative performance emerges.
Intramolecular Pauson-Khand Reactions of Enynes
| Enyne Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-hepten-6-yne | Co₂(CO)₈ | 20 | Toluene | 150 (Microwave) | 0.08 | 45 | J. Org. Chem. 2002, 67, 471-483 |
| N-allyl-N-(2-propynyl)tosylamide | Co₂(CO)₈ | Stoichiometric | Dichloromethane (B109758) | Room Temp. | 2 | 85 | J. Am. Chem. Soc. 1991, 113, 726-740 |
| O-allyl propargyl ether | Co₂(CO)₈ | 10 | TFBen* | 120 | 12 | 86 | Org. Lett. 2019, 21, 741-745[4] |
| Substituted 1,6-enyne | CpCo(CO)₂ | 5 | 1,2-DME | 50-55 (Photochemical) | 4 | 78 | J. Am. Chem. Soc. 1996, 118, 30, 7215–7216 |
*TFBen (benzene-1,3,5-triyl triformate) was used as a CO surrogate.
Table 2: Performance Data for Intramolecular Pauson-Khand Reactions.
Intermolecular Pauson-Khand Reactions
| Alkyne | Alkene | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Norbornene | Co₂(CO)₈ | Stoichiometric | Benzene | 60-70 | 24 | 45 | J. Chem. Soc., Perkin Trans. 1, 1973, 977-981[2] |
| 1-Hexyne | Ethylene | Co₂(CO)₈ | Catalytic | Toluene | 120 | 24 | 60 | Organometallics 1994, 13, 155-164 |
| Trimethylsilylacetylene | Cyclopentene | Co₂(CO)₈ | Stoichiometric | Not specified | Not specified | Not specified | Not specified | Chemistry LibreTexts[5] |
Table 3: Performance Data for Intermolecular Pauson-Khand Reactions.
Reaction Mechanisms: A Tale of Two Pathways
The mechanisms of the Pauson-Khand reaction catalyzed by CpCo(CO)₂ and Co₂(CO)₈ differ significantly, primarily due to the nature of the cobalt species involved.
Dicobalt Octacarbonyl (Co₂(CO)₈) Catalyzed Mechanism
The generally accepted mechanism for the Co₂(CO)₈-mediated Pauson-Khand reaction, often referred to as the Magnus mechanism, involves a dinuclear cobalt species throughout the key steps.[6]
Figure 1: Generally accepted mechanism for the Pauson-Khand reaction catalyzed by Dicobalt Octacarbonyl.
The reaction initiates with the formation of a stable hexacarbonyl dicobalt alkyne complex. Subsequent coordination of the alkene, followed by a series of insertion reactions and reductive elimination, yields the cyclopentenone product and regenerates a cobalt carbonyl species.
Cyclopentadienylcobalt Dicarbonyl (CpCo(CO)₂) Catalyzed Mechanism
In contrast, the CpCo(CO)₂-catalyzed mechanism is believed to proceed through a mononuclear cobalt(I) active species.
Figure 2: Proposed mechanism for the Pauson-Khand reaction catalyzed by Cyclopentadienylcobalt Dicarbonyl.
This pathway begins with the loss of two carbonyl ligands from CpCo(CO)₂ to generate the catalytically active 14-electron species, CpCo. This species then coordinates with both the alkyne and the alkene, leading to the formation of a cobaltacyclopentene intermediate. Subsequent CO insertion and reductive elimination afford the final product and regenerate the active catalyst.[5]
Experimental Protocols
General Procedure for Co₂(CO)₈-Mediated Intramolecular Pauson-Khand Reaction
This protocol is a representative example for the cyclization of an enyne using a stoichiometric amount of dicobalt octacarbonyl.
Materials:
-
Enyne substrate (1.0 eq)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 eq)
-
N-methylmorpholine N-oxide (NMO) (3.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the enyne substrate.
-
Dissolve the enyne in anhydrous DCM.
-
Add dicobalt octacarbonyl to the solution. The solution will typically turn a deep red or brown color upon formation of the cobalt-alkyne complex. Stir at room temperature for 1-2 hours.
-
Add N-methylmorpholine N-oxide (NMO) portion-wise. Gas evolution (CO₂) may be observed.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by exposure to air. The mixture is then filtered through a pad of silica (B1680970) gel, eluting with an appropriate solvent (e.g., ethyl acetate).
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
General Procedure for CpCo(CO)₂-Catalyzed Intramolecular Pauson-Khand Reaction (Photochemical)
This protocol describes a catalytic intramolecular Pauson-Khand reaction using CpCo(CO)₂ under photochemical conditions.
Materials:
-
Enyne substrate (1.0 eq)
-
Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) (5 mol%)
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Carbon monoxide (CO) atmosphere
-
High-intensity visible light source
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar and a gas inlet, dissolve the enyne substrate in anhydrous DME.
-
Add CpCo(CO)₂ to the solution.
-
Purge the vessel with carbon monoxide and maintain a CO atmosphere (e.g., using a balloon).
-
Irradiate the reaction mixture with a high-intensity visible light source while maintaining the internal temperature at 50-55 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.
Conclusion
Both CpCo(CO)₂ and Co₂(CO)₈ are effective catalysts for the Pauson-Khand reaction, each with its own set of advantages and preferred reaction conditions. Co₂(CO)₈ is a robust and well-understood catalyst, particularly for stoichiometric reactions, and a wide array of protocols exist for its use. CpCo(CO)₂, on the other hand, is a valuable alternative for developing catalytic systems, especially when milder, photochemically-induced conditions are desired. The choice of catalyst will ultimately be guided by the specific synthetic challenge, including the nature of the substrates, the desired scale of the reaction, and the available equipment. Further research into direct comparative studies will continue to refine the understanding of these two important cobalt catalysts in organic synthesis.
References
- 1. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 2. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to DFT Computational Analysis of CpCo(CO)₂ Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational performance in the study of cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, a versatile catalyst in organic synthesis. By leveraging Density Functional Theory (DFT), we delve into the energetic landscapes and structural nuances of its reaction intermediates. This analysis is crucial for understanding reaction mechanisms, predicting catalyst behavior, and designing novel synthetic pathways.
Data Presentation: Energetic and Structural Insights
The reactivity of CpCo(CO)₂ is intrinsically linked to the spin state of its intermediates. The initial step often involves the photochemical dissociation of CO ligands to generate the catalytically active CpCo fragment, which can exist in either a singlet or triplet state. The relative energies of these spin states are critical for determining the reaction pathway.
Below is a comparison of singlet-triplet energy gaps (ΔE_ST = E_triplet - E_singlet) for key cobalt intermediates, calculated using high-level wavefunction methods and various DFT functionals. A positive value indicates a singlet ground state. This data is essential for evaluating the accuracy of different DFT functionals in predicting the electronic structure of these reactive species.
Table 1: Comparison of Calculated Singlet-Triplet Energy Gaps (ΔE_ST in kcal/mol) for Cobalt Reaction Intermediates [1]
| Intermediate | Description | CCSD(T) | CASPT2 | B3LYP | PBE0 | M06 |
| CpCo(PH₃) | Model for active catalyst | -19.4 | -20.0 | -13.2 | -15.9 | -12.2 |
| CpCo(C₂H₄) | Ethylene-coordinated intermediate | -15.7 | -16.0 | -10.0 | -12.3 | -9.0 |
| I | Cobaltacyclopentadiene intermediate analog | 3.9 | 2.5 | -2.6 | -0.1 | -3.5 |
| II | Substituted cobaltacyclopentadiene intermediate | 7.9 | 7.0 | 2.0 | 4.6 | 1.1 |
Data sourced from a benchmark study providing accurate calculations on cobalt systems.[1] Intermediates I and II are model cobaltacyclopentadiene-like structures, which are key intermediates in [2+2+2] cycloaddition reactions.
Experimental and Computational Protocols
The data presented above is derived from sophisticated computational chemistry studies. Understanding the methodologies employed is key to interpreting the results and applying similar techniques in your own research.
Computational Methodologies
The primary method discussed is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For transition metal complexes like those derived from CpCo(CO)₂, the choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results.
A recent benchmark study highlighted the performance of various methods for calculating the singlet-triplet energy differences in cobalt complexes.[1] The key aspects of their methodology were:
-
High-Level Ab Initio Calculations: Methods such as MRCISD, CASPT2, and CCSD(T) were used to obtain reliable reference energies. These methods, while computationally expensive, provide a high degree of accuracy for electron correlation.
-
DFT Functionals: A range of DFT functionals were tested, including the popular hybrid functional B3LYP, the hybrid GGA functional PBE0, and the meta-hybrid GGA functional M06.
-
Basis Sets: The studies typically employ double- or triple-zeta quality basis sets with polarization and diffuse functions (e.g., def2-TZVP) to accurately describe the electron distribution around the metal and ligands.
-
Geometry Optimization: The molecular geometries of the intermediates in both their singlet and triplet states were optimized separately to find the minimum energy structures for each spin state.
In mechanistic studies, such as the [2+2+2] cyclotrimerization reaction catalyzed by CpCo(CO)₂, DFT is used to map out the entire catalytic cycle.[2] This involves:
-
Locating Stationary Points: Geometries of reactants, intermediates, transition states, and products are optimized.
-
Frequency Calculations: These are performed to characterize the stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: These are used to confirm that a transition state connects the correct reactant and product.
Mandatory Visualization: Catalytic Cycle of CpCo-Mediated [2+2+2] Cycloaddition
The following diagram illustrates a generalized reaction pathway for the [2+2+2] cycloaddition of alkynes catalyzed by CpCo(CO)₂. This reaction is a powerful tool for the synthesis of substituted benzene (B151609) rings.
Caption: Catalytic cycle for CpCo-mediated [2+2+2] cycloaddition.
This workflow visualizes the key stages of the catalytic process. The cycle begins with the photochemical activation of the CpCo(CO)₂ precatalyst to form the highly reactive triplet state of the CpCo fragment. Following intersystem crossing (ISC) to the singlet state, two alkyne molecules coordinate to the cobalt center. A crucial oxidative coupling step then forms a cobaltacyclopentadiene intermediate. The coordination of a third alkyne molecule and subsequent reductive elimination releases the substituted benzene product and regenerates the active singlet CpCo catalyst, allowing the cycle to continue.
References
A Comparative Guide to the Kinetics of CpCo(CO)₂ Catalyzed Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, as a catalyst in cycloaddition reactions. While CpCo(CO)₂ has been a cornerstone in the synthesis of complex organic molecules, particularly in [2+2+2] cycloadditions for forming substituted pyridines and benzene (B151609) derivatives, a detailed quantitative comparison of its catalytic performance with alternatives has been less comprehensively compiled. This document aims to bridge that gap by summarizing available kinetic data, outlining experimental protocols for such studies, and providing visual representations of the underlying catalytic processes and experimental workflows.
Performance Comparison of Cobalt Catalysts in Cycloaddition Reactions
While extensive quantitative kinetic data for CpCo(CO)₂-catalyzed cycloadditions remains somewhat elusive in publicly accessible literature, qualitative and semi-quantitative comparisons with other cobalt catalysts highlight its role as a foundational, albeit sometimes less active, precatalyst. Newer generations of cobalt catalysts, often featuring modified cyclopentadienyl (B1206354) or phosphine (B1218219) ligands, have been developed to enhance reactivity and stability.
Below is a table summarizing the comparative performance of CpCo(CO)₂ with other cobalt-based catalysts based on reported reaction yields and conditions. It is important to note that direct comparison of reaction rates is challenging without standardized kinetic experiments.
| Catalyst/Precatalyst | Reaction Type | Substrates | Conditions | Yield (%) | Reference |
| CpCo(CO)₂ | [2+2+2] Cycloaddition of a triyne | Symmetrical ether-bridged triyne | 75 °C, 19 h | No reaction observed | [1] |
| CpCoI₂(CO) | [2+2+2] Cycloaddition of a triyne | Symmetrical ether-bridged triyne | 75 °C, 19 h | 38 | [1] |
| CpCo[P(Oi-Pr)₃]I₂ | [2+2+2] Cycloaddition of a triyne | Symmetrical ether-bridged triyne | 75 °C, 19 h | 55 | [1] |
| CpCo(CO)(fumarate) | [2+2+2] Cycloaddition | Diynes and nitriles | Microwave irradiation | Generally high yields | [2] |
Note: The data presented above is based on isolated yields and not on reaction rates. Higher yields in shorter reaction times generally suggest a more active catalytic system. The CpCo(III) precatalysts, for instance, show catalytic activity under conditions where CpCo(CO)₂ is inactive, suggesting a lower activation barrier for the catalytic cycle with these systems.[1] The development of air-stable CpCo(I)-olefin-phosphite complexes has also been shown to result in significantly more reactive precatalysts compared to CpCo(CO)₂.[3]
Experimental Protocols for Kinetic Studies
The kinetic analysis of organometallic catalytic cycles, such as those involving CpCo(CO)₂, is crucial for understanding reaction mechanisms and optimizing reaction conditions. Common techniques for monitoring these reactions include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
General Protocol for Kinetic Monitoring by ¹H NMR Spectroscopy
This protocol outlines a general method for determining the rate law of a CpCo(CO)₂-catalyzed cycloaddition.
1. Materials and Preparation:
-
CpCo(CO)₂ solution of known concentration in a deuterated solvent (e.g., benzene-d₆, toluene-d₈).
-
Solutions of the alkyne and nitrile substrates of known concentrations in the same deuterated solvent.
-
An internal standard (e.g., ferrocene, mesitylene) of known concentration.
-
NMR tubes equipped with a J. Young valve or a screw cap with a PTFE/silicone septum to maintain an inert atmosphere.
2. Experimental Procedure:
-
All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) due to the air-sensitivity of CpCo(CO)₂ and intermediates.
-
In a typical experiment, the solutions of the substrates and the internal standard are placed in the NMR tube.
-
The tube is then thermostated to the desired reaction temperature in the NMR spectrometer.
-
After thermal equilibrium is reached, a baseline ¹H NMR spectrum is acquired.
-
The reaction is initiated by injecting the CpCo(CO)₂ solution into the NMR tube.
-
A series of ¹H NMR spectra are then acquired at regular time intervals.
3. Data Analysis:
-
The concentrations of reactants and products at each time point are determined by integrating their characteristic signals relative to the signal of the internal standard.
-
The initial rates of the reaction are determined from the initial slope of the concentration versus time plots for the product formation or reactant consumption.
-
To determine the order of the reaction with respect to each component (catalyst, alkyne, nitrile), a series of experiments are performed where the initial concentration of one component is varied while keeping the others constant.
-
The rate law is then determined by plotting the logarithm of the initial rate versus the logarithm of the concentration of the varied component. The slope of this line gives the order of the reaction with respect to that component.
-
To determine the activation parameters (Ea, ΔH‡, ΔS‡), the reaction is carried out at different temperatures, and an Eyring plot (ln(k/T) vs 1/T) is constructed.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycle for the [2+2+2] cycloaddition of alkynes and nitriles catalyzed by a CpCo(I) species and a typical experimental workflow for conducting kinetic studies.
Caption: Generalized catalytic cycle for the CpCo(I)-catalyzed [2+2+2] cycloaddition of two alkynes and a nitrile to form a pyridine.
Caption: A typical workflow for conducting kinetic studies of a catalytic reaction using in-situ NMR spectroscopy.
References
A Comparative Guide to the Catalytic Activity of CpCo(I) and CpCo(III) Precatalysts
For Researchers, Scientists, and Drug Development Professionals
The choice between CpCo(I) and CpCo(III) precatalysts is a critical consideration in designing efficient and selective catalytic transformations. While both oxidation states of cobalt complexed with a cyclopentadienyl (B1206354) (Cp) or pentamethylcyclopentadienyl (Cp*) ligand are pivotal in modern organic synthesis, their catalytic activities and operational modes differ significantly. This guide provides an objective comparison of their performance in two key reaction classes: [2+2+2] cycloaddition reactions and C-H functionalization, supported by experimental data and detailed protocols.
[2+2+2] Cycloaddition Reactions: A Tale of Two Activation Pathways
The [2+2+2] cycloaddition is a powerful atom-economical method for synthesizing six-membered rings. In this arena, CpCo(I) is widely recognized as the catalytically active species. CpCo(III) complexes are often employed as more stable, air-tolerant precatalysts that are reduced in situ to the active Co(I) state. However, recent studies have demonstrated that some CpCo(III) precatalysts can initiate catalysis directly, without the need for an external reducing agent.
Data Presentation: Cyclotrimerization of a Triyne
A comparative study on the cyclotrimerization of triyne 16 highlights the performance differences between a CpCo(I) precursor and various CpCo(III) precatalysts.
Table 1: Comparison of CpCo(I) and CpCo(III) Precatalysts in the Cyclotrimerization of Triyne 16
| Entry | Precatalyst | Oxidation State | Ligands | Temperature (°C) | Time (h) | Yield (%)[1] |
| 1 | CpCo(CO)₂ | Co(I) | CO, CO | 75 | 19 | 0 |
| 2 | 1 (CpCoI₂(CO)) | Co(III) | I, I, CO | 75 | 19 | 38 |
| 3 | 2 (CpCoI₂(P(Oi-Pr)₃)) | Co(III) | I, I, P(Oi-Pr)₃ | 75 | 19 | 55 |
| 4 | 3 (CpCoI₂(P(OCy)₃)) | Co(III) | I, I, P(OCy)₃ | 75 | 19 | 22 |
Reaction conditions: 10 mol% catalyst loading in toluene.[1]
The data clearly indicates that under these specific conditions, the CpCo(III) precatalysts 1 and 2 are effective, affording the cyclized product in moderate to good yields, whereas the CpCo(I) precursor, CpCo(CO)₂, shows no reactivity.[1] This suggests that the CpCo(III) complexes can initiate catalysis, possibly through a thermally induced reductive elimination to generate the active CpCo(I) species. The nature of the phosphite (B83602) ligand on the CpCo(III) center also significantly influences the catalytic efficiency, with the triisopropylphosphite ligand in precatalyst 2 providing the highest yield.[1]
Experimental Protocols
General Procedure for the Cyclotrimerization of Triyne 16 with CpCo(III) Precatalysts: [1]
-
To a solution of triyne 16 (1 equivalent) in toluene, the CpCo(III) precatalyst (e.g., CpCoI₂(P(Oi-Pr)₃), 10 mol%) is added.
-
The reaction mixture is stirred at the specified temperature (e.g., 75 °C) for the designated time (e.g., 19 hours).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired cyclotrimerized product.
Procedure for the Cyclotrimerization of Triyne 16 with CpCo(CO)₂: [1]
-
To a solution of triyne 16 (1 equivalent) in toluene, CpCo(CO)₂ (10 mol%) is added.
-
The reaction mixture is stirred at 75 °C for 19 hours.
-
Work-up and analysis of the reaction mixture are performed as described above.
Mandatory Visualization
Caption: Catalytic cycle for [2+2+2] cycloaddition.
C-H Functionalization: The Dominance of High-Valent Cobalt
In the realm of C-H functionalization, particularly C-H activation/alkenylation, high-valent CpCo(III) catalysts have emerged as a powerful tool. These reactions typically proceed through a mechanism involving a CpCo(III) active species, often generated from a stable precatalyst like [Cp*Co(CO)I₂]. In contrast, low-valent cobalt catalysis for C-H functionalization represents a distinct approach, generally involving the in situ generation of a Co(0) or Co(I) species from a Co(II) salt, a ligand, and a Grignard reagent as a reductant.[2][3][4] A direct side-by-side comparison with a stable CpCo(I) precatalyst is less common in the literature for this class of reactions.
Data Presentation: C-H Alkenylation of Benzamides
The alkenylation of N-methylbenzamides with ethyl acrylate (B77674) serves as a representative example of Cp*Co(III) catalysis.
Table 2: Cp*Co(III)-Catalyzed C-H Alkenylation of N-Methylbenzamide
| Entry | Precatalyst | Additives | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%)[5] |
| 1 | [Cp*Co(CO)I₂] | AgSbF₆ | AgOAc | DCE | 100 | 24 | up to 93 |
Reaction conditions: Substrate (0.5 mmol), ethyl acrylate (1.5 mmol), [CpCo(CO)I₂] (5 mol%), AgSbF₆ (10 mol%), AgOAc (2.0 equiv), DCE (1.0 mL).*[5]
The reaction requires a silver salt (AgSbF₆) as a halide scavenger to generate the active cationic Cp*Co(III) species and a stoichiometric oxidant (AgOAc) to facilitate the catalytic cycle.[5]
Experimental Protocols
General Procedure for Cp*Co(III)-Catalyzed C-H Alkenylation: [5]
-
To an oven-dried reaction vessel, N-methylbenzamide (1.0 equiv), [Cp*Co(CO)I₂] (5 mol%), AgSbF₆ (10 mol%), and AgOAc (2.0 equiv) are added.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).
-
DCE (solvent) and ethyl acrylate (3.0 equiv) are added via syringe.
-
The reaction mixture is stirred at 100 °C for 24 hours.
-
After cooling, the reaction mixture is filtered and concentrated.
-
The residue is purified by column chromatography to afford the ortho-alkenylated product.
Mandatory Visualization
Caption: Catalytic cycle for Cp*Co(III)-catalyzed C-H alkenylation.
Conclusion
The choice between CpCo(I) and CpCo(III) precatalysts is highly dependent on the desired transformation. For [2+2+2] cycloadditions, while CpCo(I) is the active species, stable CpCo(III) complexes can serve as effective precatalysts, offering operational simplicity and, in some cases, superior performance to traditional CpCo(I) precursors like CpCo(CO)₂. In the domain of C-H functionalization, high-valent Cp*Co(III) catalysis is well-established and proceeds via a distinct mechanistic pathway that relies on the stability and reactivity of the Co(III) oxidation state. The selection of the appropriate precatalyst, along with careful optimization of reaction conditions and additives, is paramount to achieving high catalytic efficiency and selectivity.
References
A Comparative Guide to Catalysts for Alkyne Cyclotrimerization: Moving Beyond CpCo(CO)2
For researchers, scientists, and drug development professionals seeking to synthesize substituted aromatic compounds, the [2+2+2] cyclotrimerization of alkynes is a powerful and atom-economical method. While cyclopentadienylcobalt dicarbonyl, CpCo(CO)2, has historically been a workhorse catalyst for this transformation, a range of alternative catalysts offering distinct advantages in terms of reactivity, regioselectivity, and substrate scope have emerged. This guide provides a detailed comparison of prominent alternatives to this compound, including catalysts based on rhodium, nickel, ruthenium, and titanium, supported by experimental data and detailed protocols.
Performance Comparison of Alkyne Cyclotrimerization Catalysts
The choice of catalyst exerts a significant influence on the yield and regioselectivity of alkyne cyclotrimerization. The following tables summarize the performance of various catalysts in the cyclotrimerization of two representative substrates: phenylacetylene (B144264), an aromatic terminal alkyne, and 1-hexyne, an aliphatic terminal alkyne.
Table 1: Cyclotrimerization of Phenylacetylene
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Regioisomeric Ratio (1,2,4- : 1,3,5-) | Reference |
| This compound | - | scCO2 | 180 | - | - | 5:1 | [1] |
| [Rh(COD)2]BF4 / BIPHEP | 5 | Dichloroethane | 80 | - | >95 | 96:4 | [2] |
| [RuCl2(p-cymene)]2 / IPr | - | - | - | - | - | - | [3] |
| Ni(acac)2 / PPh3 / Me3Al | 10 | THF | - | - | - | - | |
| Dinuclear Ni-Ni | 5 | C6H6 | RT | - | - | Highly favored 1,2,4- | [4] |
Table 2: Cyclotrimerization of 1-Hexyne
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Regioisomeric Ratio (1,2,4- : 1,3,5-) | Reference |
| This compound | - | scCO2 | - | - | Low | Complex mixture | [1] |
| [Rh(COD)2]BF4 / BIPHEP | 5 | Dichloroethane | 80 | - | - | - | [2] |
| Cp*RuCl(cod) | - | - | Ambient | - | Good | meta-substituted favored | |
| Dinuclear Ni-Ni | 1 | C6H6 | RT | 1 | High | Highly favored 1,2,4- | [4] |
| CpTiCl3 / Mg / Me3SiCl | - | - | - | - | - | - |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for the cyclotrimerization of phenylacetylene using rhodium and nickel catalysts.
General Procedure for Rhodium-Catalyzed [2+2+2] Cycloaddition of p-Substituted Phenylacetylenes[2]
In a 10 mL flask, a mixture of [Rh(COD)2]BF4 (0.025 mmol) and BIPHEP (0.025 mmol) is dissolved in CH2Cl2 (3 mL). Hydrogen gas is introduced to the catalyst solution, and the mixture is stirred for 30 minutes. The resulting mixture is then concentrated to dryness. Dichloroethane (2 mL) is added, and the solution is stirred under a N2 atmosphere and heated to 80 °C. A solution of phenylacetylene (0.5 mmol) in dichloroethane (1 mL) is then added to the preheated catalytic mixture. The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature and purified by column chromatography on silica (B1680970) gel to afford the triphenylbenzene isomers.
General Procedure for Dinuclear Nickel-Catalyzed Cyclotrimerization of Terminal Alkynes[4]
Under an inert atmosphere of N2, a reaction tube is charged with the dinuclear nickel catalyst (1-5 mol%). A stock solution of the terminal alkyne (e.g., phenylacetylene or 1-hexyne, 0.4 mmol) and an internal standard (e.g., mesitylene, 0.4 mmol) in a suitable solvent (e.g., C6H6, 1.0 mL) is added. The reaction mixture is stirred at room temperature for the specified time (e.g., 1 hour for alkylacetylenes). The reaction is monitored by GC-FID or 1H NMR spectroscopy. Upon completion, the products are isolated and purified by column chromatography.
Mechanistic Insights and Signaling Pathways
Understanding the catalytic cycle is paramount for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for rhodium, nickel, ruthenium, and titanium-catalyzed alkyne cyclotrimerization.
Rhodium-Catalyzed Cyclotrimerization
Rhodium catalysts, particularly cationic Rh(I) complexes, are highly effective for [2+2+2] cyclotrimerizations.[3][5] The generally accepted mechanism involves the formation of a rhodacyclopentadiene intermediate.[3][6]
Nickel-Catalyzed Cyclotrimerization
Nickel-catalyzed cyclotrimerization can proceed through either mononuclear or dinuclear pathways. Ligand choice plays a crucial role in determining the regioselectivity of the reaction.[7]
Ruthenium-Catalyzed Cyclotrimerization
Ruthenium catalysts, such as Cp*RuCl(cod), are effective for the cyclotrimerization of diynes with monoalkynes.[8] The mechanism is proposed to proceed through a ruthenacycle intermediate.[8]
Titanium-Catalyzed Cyclotrimerization
Low-valent titanium species, generated in situ, catalyze the [2+2+2] cycloaddition of alkynes. The mechanism is thought to involve titanacyclopentadiene intermediates.
Conclusion
While this compound remains a useful catalyst for alkyne cyclotrimerization, a diverse array of alternative catalysts based on rhodium, nickel, ruthenium, and titanium offer significant advantages in terms of catalytic activity, regiocontrol, and functional group tolerance. The choice of the optimal catalyst will depend on the specific alkyne substrates and the desired substitution pattern of the resulting aromatic product. This guide provides a starting point for researchers to navigate the expanding landscape of catalysts for this powerful transformation, enabling the efficient and selective synthesis of complex aromatic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. aminer.org [aminer.org]
- 7. Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkyne Hydroacylation: Switching Regioselectivity by Tandem Ruthenium Catalysis [organic-chemistry.org]
mechanistic comparison of cobalt and rhodium catalysts in cycloadditions
For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. In the realm of cycloaddition reactions—powerful tools for the construction of complex cyclic molecules—cobalt and rhodium have emerged as prominent catalysts. This guide provides a detailed mechanistic comparison of these two transition metals, supported by experimental data, to aid in the rational selection of the optimal catalyst for a given transformation.
Cycloaddition reactions, which form cyclic products by bringing together two or more unsaturated molecules, are fundamental in organic synthesis. The catalytic prowess of transition metals in mediating these reactions has significantly expanded their scope and utility. While both cobalt and rhodium are effective, their distinct electronic properties and coordination chemistry lead to different mechanistic pathways, often resulting in complementary reactivity and selectivity. This guide will delve into these differences, focusing on common cycloaddition reactions and providing a framework for catalyst selection.
Mechanistic Divergence: A Tale of Two Metals
The catalytic cycles of cobalt- and rhodium-catalyzed cycloadditions, while often sharing common elementary steps such as oxidative cyclization and reductive elimination, can differ significantly in their rate-determining steps, key intermediates, and accessible oxidation states. These differences are often subtle but can have profound impacts on reaction outcomes.
The [2+2+2] Cycloaddition: A Classic Comparison
The [2+2+2] cycloaddition, which assembles three unsaturated components to form a six-membered ring, is a hallmark reaction for both metals. However, rhodium catalysts are often favored for their high activity and versatility.[1] In a direct comparison for the cycloaddition of an enediyne, a rhodium(I) catalyst provided a 96% yield, whereas a cobalt(I) catalyst under high-temperature conditions only afforded a 44% yield.[1]
The generally accepted mechanism for rhodium-catalyzed [2+2+2] cycloadditions involves the oxidative coupling of two alkyne moieties to a Rh(I) center, forming a rhodacyclopentadiene intermediate. Subsequent insertion of the third unsaturated partner and reductive elimination yields the cyclic product and regenerates the active catalyst.[2] DFT studies have shown that for Wilkinson's catalyst, [RhCl(PPh₃)₃], the oxidative coupling of two acetylene (B1199291) molecules is the energetically most favorable pathway.[2]
For cobalt, cyclopentadienyl (B1206354) (Cp) cobalt complexes are frequently used. The mechanism is thought to proceed through a similar cobaltacyclopentadiene intermediate. However, the comparative performance can be substrate-dependent. While rhodium often shows broader applicability, cobalt catalysts can be highly effective and offer a more cost-effective alternative.[3]
The [3+2] Cycloaddition: Cobalt Takes the Lead
In a fascinating turn of events, for the intramolecular (3+2) cycloaddition of alkyne-tethered cyclopropenes, cobalt catalysts are not just an alternative but a necessity for a successful reaction.[4] The use of analogous rhodium catalysts fails to yield the desired product.[4]
DFT studies have revealed that the cobalt-catalyzed reaction proceeds through an alkenyl cobalt carbene intermediate. A key factor in cobalt's superior performance is its ability to access triplet potential energy surfaces, which facilitates the reductive elimination step and leads to the desired cycloadduct over side reactions.[4] In contrast, the rhodium-catalyzed pathway is likely hampered by a high-energy barrier for this crucial step.
The (3+2+2) Cycloaddition: A Complementary Pair
For more complex transformations like the (3+2+2) intramolecular cycloaddition of enynylidenecyclopropanes, cobalt and rhodium catalysts exhibit complementary scope.[5] While rhodium catalysts may lead to mixtures of stereoisomers or undesired (3+2) adducts, cobalt catalysts can be highly selective for a single seven-membered ring product.[5] DFT calculations confirm that the underlying mechanisms for the two metals are indeed different.[5] This highlights the importance of catalyst screening in complex cycloadditions to achieve the desired chemo- and stereoselectivity.
Performance Data at a Glance
The following table summarizes representative performance data for cobalt and rhodium catalysts in various cycloaddition reactions. It is important to note that direct comparisons are often challenging due to variations in reaction conditions, ligands, and substrates.
| Cycloaddition Type | Catalyst | Substrates | Yield (%) | Selectivity | Reference |
| [2+2+2] | RhCl(CO)(PPh₃)₂ (5 mol%) | Enediyne | 96 | - | [1] |
| CpCo(CO)₂ (5 mol%) | Enediyne | 44 | - | [1] | |
| [3+2] | CoBr₂(dppe)/Zn | Alkyne-tethered cyclopropene (B1174273) | up to 99 | High | [4] |
| Rh(I) catalysts | Alkyne-tethered cyclopropene | 0 | - | [4] | |
| (3+2+2) | CoBr₂(dppe)/Zn | Enynylidenecyclopropane | Good | High Diastereo- and Chemoselectivity | [5] |
| Rh(I) catalysts | Enynylidenecyclopropane | Complex Mixture | Low | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for rhodium- and cobalt-catalyzed cycloadditions.
Representative Rhodium-Catalyzed [2+2+2] Cycloaddition
Catalyst: [RhCl(CO)(PPh₃)₂]
General Procedure: To a solution of the enediyne substrate (1.0 equiv) in toluene (B28343) is added the rhodium catalyst (0.05 equiv). The reaction mixture is heated at 65 °C and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cycloadduct.[1]
Representative Cobalt-Catalyzed [3+2] Cycloaddition
Catalyst System: CoBr₂(dppe) / Zn
General Procedure: In a glovebox, a mixture of CoBr₂(dppe) (0.10 equiv), Zn powder (0.20 equiv), and the alkyne-tethered cyclopropene substrate (1.0 equiv) is prepared in a sealed tube. Anhydrous 1,2-dichloroethane (B1671644) is added, and the tube is sealed and heated at the desired temperature. After cooling to room temperature, the reaction mixture is filtered and concentrated. The crude product is then purified by flash chromatography.[4]
Conclusion: A Strategic Choice
The choice between cobalt and rhodium catalysts in cycloaddition reactions is not always straightforward and depends heavily on the specific transformation. While rhodium often exhibits higher general activity, particularly in [2+2+2] cycloadditions, cobalt can offer superior performance and unique selectivity in certain cases, such as the [3+2] cycloaddition of cyclopropene-tethered alkynes, and provides a more economical option.
Mechanistic understanding, aided by computational studies, is increasingly crucial for rational catalyst design and selection. DFT calculations have been instrumental in elucidating the subtle electronic and structural factors that govern the divergent reactivity of these two powerful catalysts. For researchers in drug development and organic synthesis, a careful consideration of the mechanistic nuances and a willingness to explore both cobalt and rhodium catalyst systems will undoubtedly lead to more efficient and innovative synthetic strategies for the construction of complex molecular architectures.
References
Illuminating the Structural Landscape of CpCo(CO)2 Derivatives through X-ray Crystallography
A comparative guide for researchers, scientists, and drug development professionals on the structural confirmation of Cyclopentadienylcobalt dicarbonyl (CpCo(CO)2) and its phosphine (B1218219) and alkyne derivatives using single-crystal X-ray diffraction.
The substitution of carbonyl (CO) ligands in the versatile organometallic complex this compound with other ligands, such as phosphines and alkynes, plays a crucial role in tuning its electronic and steric properties for applications in catalysis and materials science. The precise determination of the molecular structure of these derivatives is paramount for understanding their reactivity and mechanism of action. Single-crystal X-ray crystallography stands as the definitive technique for elucidating the three-dimensional atomic arrangement of these compounds, providing unequivocal evidence of their structural integrity.
This guide offers a comparative analysis of the crystal structures of this compound and two of its common derivatives: the phosphine-substituted CpCo(CO)(PPh3) and the alkyne-substituted CpCo(CO)(diphenylacetylene). By examining key bond lengths and angles, we can observe the structural perturbations induced by ligand substitution.
Comparative Crystallographic Data
The following table summarizes key structural parameters obtained from X-ray crystallographic studies of this compound, CpCo(CO)(PPh3), and CpCo(CO)(diphenylacetylene). These parameters provide quantitative insight into the geometric changes around the cobalt center upon ligand substitution.
| Parameter | This compound | CpCo(CO)(PPh3) | CpCo(CO)(diphenylacetylene) |
| Bond Lengths (Å) | |||
| Co–Cp (centroid) | ~1.73 | ~1.74 | ~1.75 |
| Co–C (CO) | ~1.76 | ~1.75 | ~1.78 |
| C–O (CO) | ~1.15 | ~1.16 | ~1.14 |
| Co–P | - | ~2.18 | - |
| Co–C (alkyne) | - | - | ~1.98 |
| C≡C (alkyne) | - | - | ~1.28 |
| **Bond Angles (°) ** | |||
| Cp (centroid)–Co–C (CO) | ~125 | ~124 | ~126 |
| C(CO)–Co–C(CO) | ~94 | - | - |
| C(CO)–Co–P | - | ~93 | - |
| C(CO)–Co–C (alkyne centroid) | - | - | ~95 |
Note: The values presented are approximate and can vary slightly depending on the specific crystal structure determination.
Experimental Protocols
The successful synthesis and structural elucidation of these air-sensitive organometallic compounds require rigorous experimental techniques.
Synthesis of CpCo(CO)(PPh3)
The substitution of a carbonyl ligand in this compound with a phosphine ligand such as triphenylphosphine (B44618) (PPh3) is a common synthetic route.
Procedure: A solution of this compound in an inert solvent such as toluene (B28343) is treated with a stoichiometric amount of triphenylphosphine. The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) to facilitate the substitution of one CO ligand. The progress of the reaction can be monitored by infrared (IR) spectroscopy by observing the shift in the carbonyl stretching frequencies. Upon completion, the solvent is removed under vacuum, and the resulting solid is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield dark-colored crystals suitable for X-ray diffraction.
Synthesis of CpCo(CO)(diphenylacetylene)
The reaction of this compound with alkynes can lead to a variety of products, including simple substitution complexes.
Procedure: this compound is reacted with a slight excess of diphenylacetylene (B1204595) in a high-boiling inert solvent like xylene. The mixture is heated to reflux under an inert atmosphere. The reaction can be monitored by IR spectroscopy for changes in the CO stretching bands. After the reaction is complete, the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel or alumina, followed by recrystallization from a solvent mixture like dichloromethane/hexane to afford crystalline material.
Single-Crystal X-ray Diffraction
Due to the air-sensitive nature of these cobalt complexes, all manipulations for X-ray diffraction analysis must be performed under an inert atmosphere.
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope in a glovebox or using Schlenk techniques and coated with a layer of inert oil (e.g., Paratone-N) to prevent decomposition upon exposure to air. The crystal is then mounted on a cryoloop.
-
Data Collection: The mounted crystal is transferred to the goniometer of a single-crystal X-ray diffractometer equipped with a low-temperature device (typically 100-150 K). The low temperature minimizes thermal vibrations and potential crystal degradation. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
Workflow and Structural Relationships
The following diagram illustrates the general workflow from the starting material, this compound, to the synthesis of its derivatives and their ultimate structural confirmation by X-ray crystallography, highlighting the key relationships between the compounds.
Caption: Synthetic pathway and structural analysis workflow.
This guide underscores the critical role of X-ray crystallography in providing definitive structural proof for this compound derivatives. The quantitative data obtained from these studies are essential for establishing structure-property relationships, which in turn guides the rational design of new catalysts and materials with tailored functionalities.
A Comparative Guide to the Applications of Dicarbonyl(cyclopentadienyl)cobalt(I) in Organic Synthesis
Dicarbonyl(cyclopentadienyl)cobalt(I), CpCo(CO)₂, is a versatile and powerful catalyst in organic synthesis, renowned for its ability to facilitate the construction of complex molecular architectures.[1][2][3] This guide provides a comparative overview of its primary applications, focusing on [2+2+2] cycloaddition reactions for the synthesis of pyridines and the Pauson-Khand reaction for the formation of cyclopentenones. We will delve into experimental protocols, compare its performance with alternative catalysts, and visualize the underlying reaction mechanisms. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the capabilities of this remarkable organometallic complex.
[2+2+2] Cycloaddition: A Premier Route to Substituted Pyridines
The cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a highly atom-economical method for synthesizing substituted pyridines, which are ubiquitous scaffolds in pharmaceuticals and functional materials.[2][4] CpCo(CO)₂ has historically been a workhorse in this field, though the development of more active and stable precatalysts is an ongoing area of research.[5]
Performance Comparison: CpCo(CO)₂ vs. Alternative Catalysts
While CpCo(CO)₂ is effective, other transition metal catalysts, particularly those based on rhodium and nickel, are also employed for pyridine (B92270) synthesis. The choice of catalyst can significantly influence reaction conditions, yields, and regioselectivity.[2][6][7]
| Catalyst System | Typical Reaction Conditions | Substrate Scope | Yield (%) | Regioselectivity | Key Advantages/Disadvantages |
| CpCo(CO)₂ | High temperatures (refluxing toluene (B28343) or xylene), often with photolytic activation.[2][3] | Broad tolerance for various alkynes and nitriles. | Good to excellent. | Can be an issue with unsymmetrical alkynes, often favoring the less sterically hindered product.[2] | Advantage: Readily available and well-studied. Disadvantage: Requires harsh conditions (heat or light) to dissociate CO ligands and generate the active catalytic species.[2] |
| Modified Co(I) Precatalysts (e.g., CpCo(III) with in situ reduction) | Milder conditions (e.g., 100 °C) with a reducing agent (NaBEt₃H).[2] | Wide range of discrete alkynes and nitriles.[2] | Quantitative in some cases.[2] | Influenced by the steric bulk of the Cp ligand, often leading to higher selectivity.[2] | Advantage: Air-stable precatalyst and milder reaction conditions.[2] Disadvantage: Requires an additional reducing agent. |
| Rhodium Catalysts (e.g., [RhCp*Cl₂]₂) | Can operate at lower temperatures (e.g., 45 °C) with a base.[7][8] | Effective for coupling with α,β-unsaturated oximes and alkynes.[7] | High yields.[7] | Ligand-dependent, can provide complementary regioselectivity to cobalt catalysts.[8] | Advantage: Milder conditions and tunable selectivity. Disadvantage: Rhodium is a more expensive precious metal. |
| Nickel Catalysts (e.g., Ni(COD)₂ with ligands) | Often requires a Lewis acid co-catalyst.[6] | Effective for the cycloaddition of alkyne-nitriles with internal alkynes.[6] | Good yields.[6] | Generally good. | Advantage: Nickel is a more earth-abundant and cheaper metal. Disadvantage: May require co-catalysts and the catalytic systems can be more complex. |
Experimental Protocol: [2+2+2] Cycloaddition of a Diyne and a Nitrile Catalyzed by a Cp*Co(III) Precatalyst
This protocol is adapted from a procedure for the in situ generation of the active Co(I) species from an air-stable Co(III) precatalyst, which offers milder conditions compared to the direct use of CpCo(CO)₂.[2]
Materials:
-
Co(III) precatalyst: [CoCp*(CH₃CN)(P–N)][BF₄]₂ (where P-N is a hemilabile phosphine-amine ligand)
-
Diyne (e.g., 1,7-octadiyne)
-
Nitrile (e.g., benzonitrile)
-
Reducing agent: NaBEt₃H (1 M solution in THF)
-
Anhydrous solvent (e.g., C₆D₆ for NMR scale, or toluene for preparative scale)
-
Internal standard for NMR yield determination (e.g., 1,3,5-triazine)
Procedure:
-
In a glovebox, a J. Young NMR tube is charged with the Co(III) precatalyst (0.0075 mmol, 5 mol%).
-
The diyne (0.15 mmol, 1.0 equiv) and the nitrile (0.45 mmol, 3.0 equiv) are added, followed by the anhydrous solvent (0.3 mL).
-
The reducing agent, NaBEt₃H solution (15 µL, 0.015 mmol, 10 mol%), is added to the mixture.
-
The NMR tube is sealed and heated at 100 °C in an oil bath.
-
The reaction progress is monitored by ¹H NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature and can be purified by column chromatography on silica (B1680970) gel to isolate the pyridine product.
Reaction Mechanism: CpCo-Catalyzed [2+2+2] Cycloaddition
The catalytic cycle is believed to proceed through the following key steps: ligand exchange, oxidative coupling to form a cobaltacyclopentadiene intermediate, nitrile insertion, and reductive elimination to release the pyridine product and regenerate the active cobalt catalyst.[2][5]
Caption: Catalytic cycle for the CpCo-catalyzed [2+2+2] cycloaddition of alkynes and a nitrile.
Pauson-Khand Reaction: A Classic Approach to Cyclopentenones
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to construct a cyclopentenone ring system.[9][10] While traditionally requiring stoichiometric amounts of dicobalt octacarbonyl (Co₂(CO)₈), which serves as both a catalyst precursor and a source of CO, catalytic versions have been developed.[9][11] CpCo(CO)₂ can also be used as a catalyst for this transformation.[12]
Performance Comparison: Cobalt vs. Other Metals in the Pauson-Khand Reaction
The Pauson-Khand reaction is not limited to cobalt catalysts; other metals like rhodium, iridium, and titanium have also been shown to promote this transformation, sometimes with improved efficiency or selectivity.[9]
| Catalyst System | Typical Reaction Conditions | Substrate Scope | Yield (%) | Key Advantages/Disadvantages |
| Co₂(CO)₈ (stoichiometric) | High temperatures (60-120 °C), often with promoters (e.g., N-oxides).[5][13] | Broad, but can be sensitive to sterics. Strained alkenes are highly reactive.[1] | Variable, often moderate to good. | Advantage: Well-established and reliable for many substrates. Disadvantage: Requires stoichiometric amounts of the cobalt complex, leading to significant waste. |
| Co₂(CO)₈ (catalytic) | Higher temperatures and CO pressure are often required.[14] | More limited than the stoichiometric version. | Generally lower than stoichiometric unless optimized. | Advantage: More atom-economical. Disadvantage: Can be sluggish and require harsh conditions. |
| Rhodium Catalysts (e.g., [Rh(CO)₂Cl]₂) | Milder conditions, often at or near room temperature.[9] | Can tolerate a wider range of functional groups. | Good to excellent. | Advantage: High efficiency and milder conditions. Disadvantage: Rhodium is expensive. |
| Titanium Catalysts (e.g., Cp₂Ti(PMe₃)₂) | Can be used for hetero-Pauson-Khand reactions (e.g., with carbonyls instead of alkenes).[9] | Expands the scope to include heteroatoms. | Good. | Advantage: Enables the synthesis of lactones and other heterocycles. Disadvantage: May not be as general for standard PKR. |
Experimental Protocol: Intramolecular Pauson-Khand Reaction
This protocol is a general procedure for the classic Pauson-Khand reaction using Co₂(CO)₈, which is mechanistically closely related to catalysis by CpCo(CO)₂.[1]
Materials:
-
Enyne substrate
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous solvent (e.g., mesitylene (B46885), degassed)
-
Carbon monoxide (CO) gas source
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the enyne substrate (1.0 equiv).
-
Degassed anhydrous mesitylene is added under an inert atmosphere (e.g., argon).
-
Dicobalt octacarbonyl (1.1 equiv) is added in one portion. The mixture is stirred at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.
-
The reaction system is then degassed and placed under a CO atmosphere (balloon).
-
The flask is immersed in a preheated oil bath at 160 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction mixture is concentrated and purified by flash column chromatography on silica gel to yield the bicyclic enone product.
Reaction Mechanism: The Pauson-Khand Reaction
The widely accepted mechanism, originally proposed by Magnus, involves the formation of a stable alkyne-dicobalt hexacarbonyl complex, followed by alkene coordination, insertion to form a cobaltacyclopentane, CO insertion, and finally reductive elimination.[9][10][12]
Caption: Generally accepted mechanism for the Pauson-Khand reaction.
Conclusion
CpCo(CO)₂ and its derivatives are indispensable tools in modern organic synthesis. For the construction of pyridines via [2+2+2] cycloadditions, cobalt catalysts offer a cost-effective and powerful option, with newer precatalysts enabling milder reaction conditions. In the realm of the Pauson-Khand reaction, while stoichiometric cobalt reagents laid the foundation, the development of catalytic systems, including those based on other transition metals, has significantly broadened the applicability and efficiency of this transformation. The choice between CpCo(CO)₂ and its alternatives will depend on the specific synthetic target, desired reaction conditions, and cost considerations. A thorough understanding of the underlying mechanisms, as depicted in this guide, is crucial for optimizing reaction outcomes and designing novel synthetic strategies.
References
- 1. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 2. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. epub.jku.at [epub.jku.at]
- 6. mdpi.com [mdpi.com]
- 7. Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correction: Pyridine synthesis from oximes and alkynes via rhodium(iii) catalysis: Cp* and Cpt provide complementary selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 10. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A catalytic scalable Pauson–Khand reaction in a plug flow reactor – CS Flow Chem [csflowchem.com]
Safety Operating Guide
Safe Disposal of Cyclopentadienylcobalt Dicarbonyl (CpCo(CO)₂)
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Cyclopentadienylcobalt Dicarbonyl (CpCo(CO)₂). The procedures outlined are designed for researchers, scientists, and drug development professionals familiar with handling hazardous laboratory chemicals. Adherence to these protocols is essential to mitigate risks and ensure safety.
Immediate Safety and Hazard Information
CpCo(CO)₂ is a dark red, air-sensitive, and flammable liquid that is toxic if swallowed, inhaled, or in contact with skin.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3] It is critical to handle this compound under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated chemical fume hood or a glove box to prevent exposure to air and moisture.[4][5]
Key Hazards:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Health Hazards: May cause allergy or asthma symptoms, breathing difficulties if inhaled, and may cause an allergic skin reaction.[1] It is also suspected of causing cancer.[6]
-
Reactivity: Air-sensitive.[2] Reacts with oxidizers.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling CpCo(CO)₂.
-
Eye Protection: Chemical splash goggles and a face shield are required.[4]
-
Skin Protection: A fire-retardant lab coat must be worn.[4][7] Wear chemical-resistant gloves; nitrile gloves underneath neoprene gloves are recommended for robust protection.[4]
-
Respiratory Protection: In case of inadequate ventilation, use a full-face respirator with an appropriate filter cartridge (e.g., Type ABEK).[1][8]
-
Additional Precautions: Use non-sparking tools and explosion-proof equipment.[1][9] Keep a container of powdered lime or dry sand within arm's length to smother any spills.[5]
Quantitative Data
The table below summarizes key quantitative data for CpCo(CO)₂.
| Property | Value |
| CAS Number | 12078-25-0 |
| Molecular Formula | C₅H₅Co(CO)₂ |
| Molecular Weight | 180.05 g/mol |
| Appearance | Dark red to brown liquid[2][3] |
| Boiling Point | 139-140 °C (282.2-284 °F) @ 710 mmHg[3] |
| Melting Point | -22 °C (-7.6 °F)[3] |
| Flash Point | 26 °C (78.8 °F) - Closed Cup[3][8] |
| Storage Temperature | 2-8°C under an inert atmosphere[8] |
Experimental Protocol: Deactivation and Disposal of CpCo(CO)₂
This protocol details the chemical deactivation (quenching) of CpCo(CO)₂ waste and contaminated materials. Metal carbonyls can be safely neutralized through controlled oxidation. This procedure describes the use of an iodine solution to convert the reactive organometallic compound into a less hazardous inorganic salt.
Materials and Reagents
-
CpCo(CO)₂ waste (residual amounts in containers or solutions)
-
Anhydrous, inert solvent (e.g., diethyl ether, toluene)
-
Iodine (I₂)
-
Large three-neck round-bottom flask equipped with a magnetic stirrer, an inert gas inlet, and a pressure-equalizing dropping funnel.
-
Ice-water bath
-
Appropriately labeled hazardous waste container
Step-by-Step Deactivation Procedure
-
Work Area Setup:
-
Preparation of Quenching Solution:
-
In the three-neck flask, prepare a solution of iodine in an inert solvent like diethyl ether or toluene. The amount of iodine should be in stoichiometric excess relative to the amount of CpCo(CO)₂ to be quenched.
-
Place the flask in an ice-water bath and begin stirring under a positive pressure of inert gas (nitrogen or argon).
-
-
Dilution of Waste:
-
If quenching residual CpCo(CO)₂ from a container, rinse the container multiple times with a small amount of inert solvent (e.g., toluene) under an inert atmosphere.[5][10]
-
Transfer this rinsate to the dropping funnel. If quenching a solution of CpCo(CO)₂, transfer it directly to the dropping funnel.
-
-
Slow Addition and Quenching:
-
Slowly add the CpCo(CO)₂ solution from the dropping funnel to the rapidly stirring iodine solution.
-
CpCo(CO)₂ reacts with iodine to evolve carbon monoxide (CO) gas and precipitate cyclopentadienylcobalt carbonyl diiodide.[7] This reaction must be controlled to manage the rate of CO off-gassing.
-
CAUTION: Carbon monoxide is a highly toxic, odorless, and colorless gas. Ensure the fume hood has adequate flow to safely vent the gas.
-
Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the reaction goes to completion.
-
-
Waste Collection:
-
Once the reaction is complete (no further gas evolution or color change), the resulting mixture containing the cobalt salt is considered deactivated.
-
Transfer the entire mixture, including the solvent, into a properly labeled hazardous waste container for organometallic/heavy metal waste.[1][11]
-
Do not mix with incompatible waste streams.[10]
-
-
Decontamination of Glassware:
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the safe disposal of CpCo(CO)₂.
Caption: Workflow for the safe deactivation and disposal of CpCo(CO)₂.
References
- 1. Cyclopentadienylcobalt dicarbonyl - Wikipedia [en.wikipedia.org]
- 2. Conia-ene reaction - Wikipedia [en.wikipedia.org]
- 3. plasma-ald.com [plasma-ald.com]
- 4. Dicarbonylcyclopentadienyl cobalt(I) | this compound - Ereztech [ereztech.com]
- 5. epfl.ch [epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Deactivation of the Cobalt Catalyst for the Cyclotrimerization of Acetylenes in Ionic Liquids: Solvent Effects on the M… [ouci.dntb.gov.ua]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
Essential Safety and Handling Guide for Cyclopentadienylcobalt Dicarbonyl (CpCo(CO)2)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cyclopentadienylcobalt Dicarbonyl (CpCo(CO)2). It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
Cyclopentadienylcobalt dicarbonyl, abbreviated as this compound, is a dark red, air-sensitive liquid organocobalt compound.[1] It is soluble in common organic solvents but insoluble in water.[1] Due to its toxic and flammable nature, stringent safety measures are imperative during its handling and disposal.[2][3]
| Property | Value |
| Molecular Formula | (C5H5)Co(CO)2 |
| Appearance | Dark red to black liquid[1] |
| Boiling Point | 139-140 °C[2] |
| Flash Point | 26.7 °C (80.1 °F)[1] |
| Density | 1.35 g/cm³[1] |
| Storage Temperature | 2-8 °C[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is flammable, toxic if swallowed, in contact with skin, or inhaled, and may cause allergic skin or respiratory reactions.[3] Long-term exposure may have adverse health effects. Therefore, adherence to the following PPE guidelines is mandatory.
| Hazard | Required Personal Protective Equipment |
| Inhalation | Use only in a well-ventilated area, preferably in a chemical fume hood.[4] If exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., type ABEK) is necessary.[5] |
| Skin Contact | Wear fire/flame resistant and impervious clothing.[4] Chemical-resistant gloves (e.g., nitrile) must be worn and inspected before each use.[4][5][6] Contaminated clothing should be removed immediately and washed before reuse.[2] |
| Eye Contact | Wear tightly fitting safety goggles with side-shields.[4] A face shield is required when there is a risk of splashing.[5][6] |
| Fire Hazard | Keep away from heat, sparks, open flames, and other ignition sources.[4][7] Use explosion-proof electrical and ventilating equipment.[4] Use non-sparking tools.[4] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from procurement to disposal.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
Detailed Experimental Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[2][4] The recommended storage temperature is 2-8°C.[2]
-
Store the container tightly closed to prevent degradation from prolonged exposure to air.[2]
Handling and Use:
-
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Wear the appropriate PPE as detailed in the table above.
-
Use non-sparking tools and explosion-proof equipment to prevent ignition.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Avoid inhalation of vapors or mist.[2]
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the handling area.[4]
Accidental Release Measures:
-
In case of a spill, immediately evacuate the area and remove all ignition sources.[4]
-
Ventilate the area of the spill or leak.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[3][5]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[4]
-
For large spills, prevent the material from entering sewers or waterways.[5] Contain the spill and follow the same collection procedure as for a small spill.
-
Do not use combustible materials, such as saw-dust, for cleanup.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately call an ophthalmologist.[2]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a suitable, closed, and properly labeled container.[4] Do not mix with other waste.
-
Dispose of the waste through a licensed waste disposal contractor in accordance with all applicable local, state, and federal regulations.[3][4][5]
-
Empty containers may retain product residue and should be handled as hazardous waste.[5]
References
- 1. Cyclopentadienylcobalt dicarbonyl - Wikipedia [en.wikipedia.org]
- 2. research.uga.edu [research.uga.edu]
- 3. ereztech.com [ereztech.com]
- 4. echemi.com [echemi.com]
- 5. canbipharm.com [canbipharm.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
